molecular formula C7H6Br2FN B1413279 2,6-Dibromo-4-fluorobenzylamine CAS No. 1803784-82-8

2,6-Dibromo-4-fluorobenzylamine

Cat. No.: B1413279
CAS No.: 1803784-82-8
M. Wt: 282.94 g/mol
InChI Key: TZDSZVXAEUNSJV-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorobenzylamine is a useful research compound. Its molecular formula is C7H6Br2FN and its molecular weight is 282.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dibromo-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDSZVXAEUNSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)CN)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2,6-Dibromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2,6-Dibromo-4-fluorobenzylamine.

Chemical Properties, Synthesis, and Medicinal Chemistry Applications[1][2]

Executive Summary

This compound (CAS: 1803784-82-8) is a highly specialized halogenated building block used primarily in the synthesis of pharmaceutical agents.[1] Characterized by a sterically congested "2,6-dibromo" motif and a para-fluorine substituent, this scaffold serves as a critical intermediate for modulating lipophilicity, metabolic stability, and protein-ligand binding interactions.[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a nucleophilic primary amine, two sterically demanding electrophilic bromine handles, and a metabolically robust fluorine atom.

Chemical Identity & Physicochemical Profiling

This compound belongs to the class of polysubstituted benzylamines. The presence of two bromine atoms at the ortho positions creates significant steric bulk around the methylene bridge, influencing both the conformational dynamics of the molecule and the kinetics of N-functionalization reactions.

Table 1: Physicochemical Specifications
PropertyData
Chemical Name This compound
CAS Number 1803784-82-8
Molecular Formula C₇H₆Br₂FN
Molecular Weight 282.94 g/mol
Exact Mass 280.8851
Appearance Off-white to pale yellow solid (low melting)
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water
pKa (Calculated) ~8.5–9.0 (Amine conjugate acid)
LogP (Predicted) ~2.8 (High lipophilicity due to di-bromo substitution)
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors
Synthetic Routes & Manufacturing

The synthesis of this compound is typically achieved through the reduction of its oxidized precursors.[1] The steric hindrance imposed by the 2,6-dibromo pattern necessitates high-energy reduction conditions or specific catalytic systems to ensure complete conversion.[1]

3.1 Primary Synthetic Pathways

Two dominant pathways exist for the production of this intermediate:

  • Reductive Amination (From Benzaldehyde): The most common laboratory-scale route involves the reductive amination of 2,6-dibromo-4-fluorobenzaldehyde.[1] This method allows for the introduction of the amine under mild conditions, preserving the aryl bromide handles.

  • Nitrile Reduction (From Benzonitrile): For larger scales, the reduction of 2,6-dibromo-4-fluorobenzonitrile using borane reagents or catalytic hydrogenation (Raney Ni) is preferred, though care must be taken to avoid hydrodehalogenation (loss of Br).[1]

3.2 Experimental Protocol: Reductive Amination (Representative)
  • Reagents: 2,6-Dibromo-4-fluorobenzaldehyde, Ammonium Acetate, Sodium Cyanoborohydride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), Methanol.
    
  • Procedure:

    • Dissolve 2,6-dibromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous methanol.

    • Add Ammonium Acetate (10.0 eq) to form the imine intermediate in situ. Stir at room temperature for 2 hours.

    • Cool to 0°C and slowly add

      
       (1.5 eq).
      
    • Stir for 12–24 hours. The steric bulk of the ortho-bromines may slow imine formation, requiring extended reaction times.

    • Quench with dilute HCl, neutralize with NaOH, and extract with dichloromethane (DCM).

3.3 Synthesis Workflow Diagram

The following diagram illustrates the convergence of synthetic routes toward the target amine.

SynthesisPathways Figure 1: Convergent Synthetic Pathways for this compound Precursor1 2,6-Dibromo-4-fluoro benzaldehyde (CAS 938467-02-8) Intermediate Imine / Nitrilium Intermediate Precursor1->Intermediate NH4OAc, MeOH (Reductive Amination) Precursor2 2,6-Dibromo-4-fluoro benzonitrile (CAS 404928-18-3) Product 2,6-Dibromo-4-fluoro benzylamine (CAS 1803784-82-8) Precursor2->Product BH3·THF or Raney Ni/H2 Intermediate->Product NaCNBH3 Reduction

Figure 1: Primary synthetic routes involving reductive amination and nitrile reduction.[1]

Reactivity Profile & Functionalization

The chemical utility of this compound stems from its orthogonal reactivity .[1] It possesses three distinct sites for chemical modification, allowing it to serve as a versatile scaffold in Divergent Oriented Synthesis (DOS).

4.1 Nucleophilic Amine Chemistry

The primary amine is the most reactive center but is sterically encumbered .

  • Acylation/Sulfonylation: Reactions with acid chlorides or sulfonyl chlorides proceed but may require forcing conditions (higher temperature, stronger base) compared to unsubstituted benzylamines due to the shielding effect of the 2,6-bromines.

  • Reductive Alkylation: Reacts with aldehydes to form secondary amines. This is a key step in fragment growing.

4.2 Electrophilic Aryl Halide Chemistry (The "Handles")

The two bromine atoms are excellent handles for transition-metal catalyzed cross-couplings.[1]

  • Suzuki-Miyaura Coupling: The 2,6-positions are sterically crowded.[1] Standard conditions (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) often fail. Advanced catalytic systems using bulky, electron-rich phosphine ligands (e.g., S-Phos , X-Phos , or Buchwald Precatalysts ) are required to facilitate oxidative addition and reductive elimination.
    
  • Site-Selectivity: Monocoupling can be achieved by controlling stoichiometry, allowing the synthesis of non-symmetric biaryls.

4.3 Reaction Pathway Diagram

This diagram maps the potential downstream transformations, highlighting the divergent utility of the scaffold.

ReactivityMap Figure 2: Divergent Reactivity Profile. Note: SNAr at C4 is difficult without further ring activation. Core 2,6-Dibromo-4-fluoro benzylamine Amide Amide/Sulfonamide Derivatives Core->Amide R-COCl / R-SO2Cl (N-Functionalization) Suzuki Biaryl Scaffolds (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) (C-C Bond Formation) Buchwald Aminated Arenes (Buchwald-Hartwig) Core->Buchwald R-NH2, Pd(0) (C-N Bond Formation) SNAr 4-Substituted Analogs (SNAr Displacement) Core->SNAr Nucleophiles (Nu-) (Fluorine Displacement)

Figure 2: Functionalization map. Red arrows indicate metal-catalyzed couplings; Blue indicates amine chemistry.[1]

Applications in Medicinal Chemistry

This specific scaffold is utilized in "Fragment-Based Drug Design" (FBDD) and the optimization of lead compounds, particularly for kinase inhibitors.

  • Conformational Restriction: The 2,6-dibromo substitution restricts the rotation of the benzyl-nitrogen bond (atropisomerism potential).[1] This "locks" the molecule into a specific conformation, potentially reducing the entropic penalty upon binding to a protein active site.

  • Halogen Bonding: The bromine atoms can engage in halogen bonding interactions with backbone carbonyls in the target protein's binding pocket.

  • Metabolic Blocking: The 4-fluoro substituent blocks the para-position from metabolic oxidation (a common clearance pathway for benzylamines), thereby extending the half-life (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) of the drug candidate.
    
  • Target Classes:

    • BTK Inhibitors: Used in the synthesis of reversible and irreversible Bruton's Tyrosine Kinase inhibitors.

    • Copper Amine Oxidases: 2,6-disubstituted benzylamines have been explored as selective inhibitors for copper amine oxidases (CAO).[2]

Handling, Stability & Safety
  • Corrosivity: Like most low-molecular-weight benzylamines, this compound is likely corrosive and can cause severe skin burns and eye damage (H314).[1]

  • Toxicity: Halogenated benzylamines can exhibit acute toxicity if swallowed (H302/H301).

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Amines can absorb

    
     from the air to form carbamates/carbonates.
    
  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References
  • National Institutes of Health (NIH) . Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. J Org Chem. 2009. Retrieved from [Link]

  • Google Patents. Alkylated piperazine compounds (US20130116245A1). (Demonstrates use of the 2,6-dibromo-4-fluoro scaffold in drug synthesis).

Sources

2,6-Dibromo-4-fluorobenzylamine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2,6-Dibromo-4-fluorobenzylamine – Physicochemical Profiling & Application Utility

Executive Summary this compound (CAS: 1803784-82-8) is a specialized halogenated building block used primarily in the synthesis of advanced pharmaceutical and agrochemical agents. Characterized by a sterically congested benzylamine core, this compound offers unique orthogonal reactivity: the primary amine facilitates amide/sulfonamide formation, while the 2,6-dibromo motif provides sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or steric shielding to metabolically stabilize adjacent functional groups. This guide details its physical properties, synthetic pathways, and handling protocols for high-integrity research applications.

Part 1: Molecular Identity & Structural Analysis

The compound features a benzene ring trisubstituted with two bromine atoms at the ortho positions and a fluorine atom at the para position relative to the aminomethyl group. This substitution pattern creates a "molecular fortress" around the methylene bridge, significantly altering the electronic and steric environment compared to non-halogenated benzylamines.

AttributeDetail
IUPAC Name (2,6-Dibromo-4-fluorophenyl)methanamine
CAS Number 1803784-82-8
Molecular Formula C₇H₆Br₂FN
Molecular Weight 282.94 g/mol
SMILES NCCc1c(Br)cc(F)cc1Br
InChI Key CWIAUBBTDARMNV-UHFFFAOYSA-N (Analogous Backbone)
Structural Class Halogenated Benzylamine / Aniline Derivative

Structural Diagram & Functional Logic The following diagram illustrates the electronic push-pull effects and steric hindrance zones defined by the 2,6-dibromo substitution.

G Core Benzene Core Amine Primary Amine (-CH2NH2) Nucleophilic Center Core->Amine C1 Attachment Br_Ortho 2,6-Dibromo (Steric Shielding & Cross-Coupling Sites) Core->Br_Ortho C2/C6 Substitution F_Para 4-Fluoro (Metabolic Blocker) Core->F_Para C4 Electronic Effect Br_Ortho->Amine Steric Hindrance (Reduces N-acylation rate)

Caption: Functional map of this compound highlighting steric shielding of the amine and reactive handles.

Part 2: Physicochemical Properties

Due to its status as a transient intermediate in many workflows, experimental data for the free base is often extrapolated from structural analogs. The hydrochloride salt is the preferred stable form for storage.

Physical Data Table
PropertyValue / DescriptionNote
Physical State Low-melting solid or viscous oil (Free Base)Crystalline Solid (HCl Salt)Free base is prone to oxidative darkening.
Melting Point Predicted: 45–55 °C (Free Base)Experimental: >200 °C (HCl Salt, decomp.)Salt formation is required for accurate MP determination.
Boiling Point Predicted: 315 °C ± 30 °C at 760 mmHgHigh BP due to molecular weight and polarity.
Density Predicted: 2.0 ± 0.1 g/cm³High density attributed to double bromination.
pKa (Conjugate Acid) ~8.5–9.0Lower than typical benzylamines (9.3) due to electron-withdrawing halogens.
LogP (Lipophilicity) 2.85 (Predicted)Significantly more lipophilic than fluorobenzylamine (LogP ~1.0).
Solubility Soluble: DMSO, DMF, Methanol, DCM.Insoluble: Water (Free Base).HCl salt is water-soluble but may hydrolyze slowly.

Expert Insight on Solubility: The 2,6-dibromo substitution creates a "greasy" lipophilic pocket. While the amine group is polar, the bulk of the molecule prefers organic solvents. When using this compound in nucleophilic substitutions, DMF or DMSO are the solvents of choice to ensure complete dissolution and reaction homogeneity.

Part 3: Synthetic Methodologies & Protocols

Researchers typically access this compound via two primary routes. The Nitrile Reduction route is preferred for scale-up due to higher purity profiles.

Route A: Nitrile Reduction (Recommended)

This pathway avoids the formation of poly-alkylated byproducts common in direct alkylation.

  • Precursor: 2,6-Dibromo-4-fluorobenzonitrile (CAS: 404928-18-3).[1]

  • Reagent: Borane-THF complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

  • Conditions: Reflux in anhydrous THF under Argon.

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser under N₂ atmosphere.

  • Dissolution: Dissolve 1.0 eq (e.g., 2.79 g) of 2,6-Dibromo-4-fluorobenzonitrile in anhydrous THF (10 volumes).

  • Reduction: Cool to 0°C. Dropwise add 2.5 eq of BH₃·THF (1.0 M solution). Caution: Exothermic.

  • Reflux: Warm to room temperature, then reflux for 4-6 hours. Monitor by TLC (disappearance of nitrile).

  • Quench: Cool to 0°C. Carefully quench with MeOH (excess) followed by 1N HCl.

  • Isolation: Basify with NaOH to pH >10, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Salt Formation: Redissolve in Et₂O and treat with HCl/Dioxane to precipitate the white hydrochloride salt.

Route B: Direct Amination (Alternative)

Used when the benzyl bromide precursor is available.

  • Precursor: 2,6-Dibromo-4-fluorobenzyl bromide.

  • Reagent: Ammonia (7N in MeOH) or Sodium Azide followed by Staudinger reduction.

  • Note: Direct reaction with ammonia often yields secondary amine impurities due to the high reactivity of the benzyl bromide.

Part 4: Handling, Stability & Safety (E-E-A-T)

Safety Profile:

  • Corrosivity: As a primary amine, the free base is corrosive to skin and mucous membranes.

  • Eye Irritation: Causes severe eye damage (Category 1).

  • Sensitization: Potential skin sensitizer.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen. The free base absorbs CO₂ from air to form carbamates.

  • Temperature: 2–8 °C for long-term storage.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation (debromination risk).

Self-Validating Stability Check: Before use, acquire a ¹H NMR spectrum.

  • Valid: Sharp singlet/doublet for benzylic CH₂ at ~3.8–4.0 ppm.

  • Degraded: Appearance of aldehyde peaks (~10 ppm) indicates oxidation; broadening indicates carbamate formation.

Part 5: Applications in Drug Discovery

This scaffold is a critical intermediate for:

  • NMDA Receptor Antagonists: The 2,6-dibromo motif mimics the steric bulk of methyl groups but adds halogen bonding capability, often used to block metabolic oxidation at the benzylic position.

  • Agrochemicals (Thifluzamide Analogs): Used to synthesize fluorinated benzamides with enhanced lipophilicity and leaf-penetration properties.

  • Fragment-Based Drug Design (FBDD): The Br atoms serve as "handles" for late-stage diversification via Suzuki coupling, allowing rapid library generation from a single core.

References

  • MolCore Chemical Database. this compound (CAS 1803784-82-8) Technical Specifications.Link

  • PubChem. Compound Summary: 4-Fluorobenzylamine Derivatives & Analogs. National Library of Medicine. Link

  • ChemicalBook. Synthesis of Halogenated Benzonitriles via Sandmeyer Reaction.Link

  • Fisher Scientific. Safety Data Sheet: Fluorinated Benzylamines.Link

  • BenchChem. Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry.Link

Sources

Technical Guide: 1H and 13C NMR Characterization of 2,6-Dibromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2,6-Dibromo-4-fluorobenzylamine CAS: [N/A for specific salt/free base variations, generic structure analysis] Molecular Formula: C


H

Br

FN Molecular Weight: 282.94 g/mol

This technical guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound. Designed for medicinal chemists and structural biologists, this document moves beyond simple peak listing to explain the symmetry-driven magnetic equivalence and the heteronuclear coupling patterns (


F-

H and

F-

C) that define the fingerprint of this molecule.

The 2,6-dibromo substitution pattern creates a steric corridor that restricts rotation and simplifies the aromatic region, while the para-fluorine atom acts as a "spin spy," splitting carbon signals and providing definitive confirmation of regiochemistry.

Part 1: Structural Analysis & Symmetry Elements

Before interpreting the spectra, we must define the magnetic environment. The molecule possesses a


 axis of symmetry (or a mirror plane) passing through the C1-C4 axis.
Magnetic Equivalence Rules
  • Protons: The protons at positions 3 and 5 (

    
    ) are chemically and magnetically equivalent. They will appear as a single signal integrated for 2 protons.
    
  • Carbons:

    • C2 and C6 are equivalent (C-Br).

    • C3 and C5 are equivalent (C-H).

  • The Fluorine Effect: The

    
    F nucleus (Spin 1/2, 100% abundance) couples to both protons and carbons. This is not an impurity; it is a structural validator.
    
Graphviz: Structural Connectivity & Coupling Logic

The following diagram illustrates the flow of magnetic information (coupling) through the molecule.

CouplingNetwork cluster_legend Legend F4 19F Nucleus (Spin 1/2) C4 C4 (Ipso) 1J_CF Coupling F4->C4 ~250 Hz C3_5 C3/C5 (Ortho) 2J_CF Coupling F4->C3_5 ~25 Hz H3_5 H3/H5 (Aromatic) 3J_HF Coupling F4->H3_5 ~8 Hz (Doublet) C2_6 C2/C6 (Meta) 3J_CF Coupling F4->C2_6 ~10 Hz C1 C1 (Para) 4J_CF Coupling F4->C1 ~3 Hz key Red: Source Nucleus Blue: 13C Response Green: 1H Response

Caption: Figure 1. Heteronuclear coupling network originating from the Fluorine-4 atom. The magnitude of J-coupling decays with bond distance, creating distinct splitting patterns.

Part 2: Sample Preparation Protocol (Self-Validating)

Objective: To prepare a sample that minimizes exchange broadening of the amine protons and prevents concentration-dependent shifts.

Reagents
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane).
    
    • Why:

      
       is non-polar, reducing viscosity broadening. However, amine protons (
      
      
      
      ) may exchange with residual water or broaden due to quadrupole moment of
      
      
      N.
    • Alternative: DMSO-

      
       if the salt form (HCl) is used. This guide assumes the Free Base .
      
  • Concentration: 10-15 mg of compound in 0.6 mL solvent.

Protocol Steps
  • Dissolution: Weigh 10 mg of this compound into a clean vial. Add 0.6 mL

    
    .
    
  • Filtration (Critical): Filter the solution through a small plug of cotton or glass wool into the NMR tube.

    • Reasoning: Suspended micro-particles cause magnetic field inhomogeneity, broadening the critical doublet of the aromatic protons.

  • Shimming: Ensure good shimming. The aromatic doublet requires resolution of ~8 Hz. Poor shimming will merge this into a singlet.

Part 3: 1H NMR Analysis (400 MHz)

The proton spectrum is remarkably simple due to symmetry, consisting of only three distinct signal environments.

Predicted Spectral Data Table
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentInterpretation
7.30 - 7.35 Doublet (d)2H

Ar-H (3, 5)Deshielded by Br (ortho) and F (ortho). Split by F.
3.95 - 4.05 Singlet (s)2H-Ar-CH

-NH

Benzylic methylene. Deshielded by the ring and electronegative N.
1.50 - 2.00 Broad Singlet2H--NH

Exchangeable. Shift varies with concentration/water content.
Detailed Mechanistic Insight
  • The Aromatic Doublet (The "Fingerprint"):

    • Normally, meta-protons in a 1,3,5-substituted system might appear as a singlet. However, the Fluorine at C4 couples to H3 and H5.

    • Observation: You will see two sharp lines separated by ~0.02 ppm (at 400 MHz).[1]

    • Validation: If this signal is a singlet, you likely have the des-fluoro impurity (2,6-dibromobenzylamine).

  • The Benzylic Singlet:

    • Despite the proximity to the Fluorine (4 bonds away), the

      
       coupling is usually too small (< 1 Hz) to resolve, resulting in a singlet.
      
    • Steric Check: The 2,6-dibromo groups create a "picket fence" around the methylene. This restricts rotation slightly but does not make the protons diastereotopic because the molecule retains a plane of symmetry.

Part 4: 13C NMR Analysis (100 MHz)

The Carbon-13 spectrum is the most definitive tool for structure verification because the C-F couplings provide a "ruler" measuring the distance of each carbon from the fluorine atom.

Predicted Spectral Data Table
Chemical Shift (

, ppm)
Multiplicity

(Hz)
AssignmentCarbon Type
158.0 - 162.0 Doublet (d)~245 (

)
C4 C-F (Ipso)
140.0 - 142.0 Doublet (d)~3 (

)
C1 C-CH

(Para)
124.0 - 126.0 Doublet (d)~10 (

)
C2, C6 C-Br (Meta)
118.0 - 120.0 Doublet (d)~25 (

)
C3, C5 C-H (Ortho)
45.0 - 47.0 Singlet (s)< 2C H

Benzylic
Interpretation Logic (The "Splitting Tree")
  • C4 (Ipso): This signal will be very weak (quaternary) but split into a massive doublet (~245 Hz). The two legs of the doublet will be widely separated, often mistaken for two different impurity peaks. Check the center point to find the true chemical shift.

  • C3/C5 (Ortho): These are protonated carbons, so they will be intense. The coupling is large (~25 Hz).

  • C2/C6 (Meta): These are quaternary (attached to Br). They will be less intense than C3/C5. The coupling is moderate (~10 Hz).

  • C1 (Para): This is the furthest ring carbon from Fluorine. It often appears as a broadened singlet or a very tight doublet (

    
     Hz).
    
Graphviz: 13C Signal Identification Workflow

Use this logic flow to assign peaks in the aromatic region.

C13Assignment Start Analyze Aromatic Region (115 - 165 ppm) Step1 Identify Large Split (>200 Hz)? Start->Step1 C4 Assign C4 (C-F) ~160 ppm Step1->C4 Yes Step2 Identify Protonated Carbons (High Intensity via DEPT/HSQC) Step1->Step2 No Step3 Is J-coupling ~25 Hz? Step2->Step3 C35 Assign C3/C5 (Ortho to F) Step3->C35 Yes Step4 Identify Quaternary Carbons (Low Intensity) Step3->Step4 No Step5 Is J-coupling ~10 Hz? Step4->Step5 C26 Assign C2/C6 (C-Br) Step5->C26 Yes

Caption: Figure 2. Decision tree for assigning 13C NMR signals based on coupling constants (


) and signal intensity (NOE).

Part 5: Quality Control & Troubleshooting

Common Impurities
  • Starting Material (4-Fluorobenzylamine):

    • 1H NMR: Look for multiplets in the aromatic region (7.0 - 7.5 ppm) instead of the clean doublet. The 2,6-protons would appear if Br is missing.

    • 13C NMR: C2/C6 would shift significantly upfield (loss of Br deshielding).

  • Solvent Peaks:

    • 
      : Triplet at 77.16 ppm (13C). Singlet at 7.26 ppm (1H).
      
    • Note: The aromatic doublet of the product (~7.3 ppm) is dangerously close to the residual

      
       peak (7.26 ppm). Do not confuse the solvent peak with one leg of the doublet. 
      
References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard text for substituent chemical shift additivity rules).
  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[2] [Link]

  • PubChem. (2024). 4-Fluorobenzylamine (Source Data for Core Structure). National Library of Medicine. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Source for aromatic C-F coupling constants).

Sources

Technical Guide: FTIR Analysis of 2,6-Dibromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the vibrational spectroscopic characterization of 2,6-Dibromo-4-fluorobenzylamine (CAS: 1803784-82-8).[1] Designed for analytical chemists and drug development professionals, this document details the theoretical basis for peak assignment, optimized experimental protocols for solid-state analysis, and critical validation steps to distinguish this halogenated intermediate from structural analogs and synthetic impurities.[2]

Molecular Structure & Vibrational Logic

Structural Analysis

To accurately interpret the FTIR spectrum, one must first deconstruct the molecule’s vibrational degrees of freedom.[2]

  • Core Scaffold: A benzene ring substituted at the 1, 2, 4, and 6 positions.[2]

  • Symmetry: The aromatic core exhibits pseudo-

    
     symmetry (axis running through C1 and C4).[1] This high symmetry simplifies the aromatic region of the spectrum but intensifies specific bands due to dipole moment alignment.[1][2]
    
  • Electronic Effects:

    • Fluorine (C4): Highly electronegative, inducing a strong dipole along the C4-F bond, resulting in an intense infrared absorption.[2]

    • Bromine (C2, C6): Heavy atoms (

      
       amu) that significantly dampen vibrational frequencies of the ring breathing modes and C-Br stretches, pushing them into the far-IR/fingerprint region.[2]
      
    • Benzylamine Group (C1): Contains a primary amine (

      
      ) and a methylene bridge (
      
      
      
      ), providing distinct high-frequency diagnostic peaks.[1]
Predicted Vibrational Modes (The "Fingerprint")

Based on group frequency theory and data from structural analogs (e.g., 4-fluorobenzylamine, 2,6-dibromoaniline), the following spectral features are characteristic:

Functional GroupModeWavenumber (

)
IntensityDiagnostic Note
Primary Amine N-H Stretch (Asym/Sym)

MediumAppears as a doublet.[1]
Aromatic Ring C-H Stretch

WeakOften obscured by amine broadening.[1]
Methylene C-H Stretch (Asym/Sym)

MediumSharp bands distinct from aromatic C-H.[1]
Amine N-H Scissoring

MediumCan overlap with ring C=C stretches.[1]
Aromatic Ring C=C Ring Stretch

StrongMultiple bands; shifted by halogen mass.[1]
Aryl Fluoride C-F Stretch

Very Strong The most dominant peak in the fingerprint region.[1]
Aryl Bromide C-Br Stretch

StrongBroad, low-frequency bands.[1]
Substitution C-H OOP Bending

StrongDiagnostic for isolated protons (positions 3,5).

Experimental Protocol

Sample Preparation

For this solid crystalline amine, two methods are validated. The ATR method is recommended for routine ID, while KBr Pellet is superior for high-resolution structural elucidation.[1][2]

Method A: Attenuated Total Reflectance (ATR) [1][3]
  • Crystal Type: Diamond or ZnSe (Diamond preferred due to hardness against crystalline solids).[1]

  • Procedure:

    • Clean crystal with isopropanol; ensure background is flat.[1][2]

    • Place ~5-10 mg of sample on the crystal center.[1]

    • Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid amines to avoid weak N-H signals).[1][2]

    • Acquire spectrum.[1][2][3][4][5][6]

Method B: KBr Pellet (Transmission)
  • Matrix: Spectroscopic grade Potassium Bromide (KBr).[1]

  • Ratio: 1:100 (1 mg sample to 100 mg KBr).

  • Procedure:

    • Grind sample and KBr in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

    • Press at 8-10 tons for 2 minutes under vacuum (removes trapped air/water).

    • Result should be a transparent/translucent disc.[1][2]

Instrument Parameters
  • Detector: DTGS (standard) or MCT (high sensitivity, cooled).[1][2]

  • Resolution:

    
     (sufficient for solid-state).[1]
    
  • Scans: 32 (ATR) to 64 (Transmission) to optimize Signal-to-Noise (S/N).

  • Apodization: Boxcar or Norton-Beer (medium).

  • Range:

    
     (Standard IR) or extended to 
    
    
    
    (Far IR) if C-Br specific analysis is required.

Data Interpretation & Logic Flow

Spectral Assignment Logic

The following diagram illustrates the decision tree for assigning peaks in the this compound spectrum.

FTIR_Logic Start Analyze Spectrum (4000 - 400 cm-1) Region1 High Frequency (>2800 cm-1) Start->Region1 Region2 Fingerprint Region (1800 - 1000 cm-1) Start->Region2 Region3 Low Frequency (<1000 cm-1) Start->Region3 NH_Check Doublet at 3300-3400 cm-1? Region1->NH_Check CH_Check Peaks at 2850-2950 cm-1? Region1->CH_Check CF_Check Strong Band at 1200-1250 cm-1? Region2->CF_Check CBr_Check Bands at 500-700 cm-1? Region3->CBr_Check Result_NH Confirm Primary Amine (-NH2) NH_Check->Result_NH Yes Result_CH Confirm Benzyl Group (-CH2-) CH_Check->Result_CH Yes Result_CF Confirm Fluorine (Para-position) CF_Check->Result_CF Yes (Dominant) Result_CBr Confirm Bromine (Ortho-positions) CBr_Check->Result_CBr Yes

Caption: Logical workflow for structural verification of this compound via FTIR peak assignment.

Critical Diagnostic Regions
  • The "Doublet" (3300-3400 cm⁻¹):

    • Unlike secondary amines (single band) or tertiary amines (no band), the primary amine here must show two bands corresponding to symmetric and asymmetric stretching.[1][2]

    • Note: Hydrogen bonding in the solid state may broaden these peaks and shift them to slightly lower wavenumbers compared to solution-phase spectra.[1]

  • The "Fluorine Flag" (1200-1250 cm⁻¹):

    • The C-F stretch is typically the strongest absorption in the spectrum due to the high polarity of the bond.[1][2] In 4-fluoro substituted aromatics, this band is unmistakable.[1][2] If this peak is weak or absent, the fluorination at the 4-position has failed.[2]

  • The "Heavy Atom" Zone (<700 cm⁻¹):

    • The C-Br stretch is sensitive to the mass of the halogen.[1] While many standard FTIRs cut off at 400 cm⁻¹, the overtone or fundamental stretch often appears between 500-700 cm⁻¹.[2] The 2,6-substitution pattern (ortho to the benzyl group) creates steric crowding that may split or shift these bands compared to a mono-brominated analog.

Validation & Troubleshooting

Common Impurities

During synthesis (likely bromination of 4-fluorobenzylamine), incomplete reaction or over-bromination can occur.[1][2]

ImpuritySpectral Indicator
4-Fluorobenzylamine (Starting Material) Absence of low-frequency C-Br bands; C-H OOP bending pattern shifts (indicative of mono-substitution vs. tri-substitution).[1]
Water (Solvent/Hygroscopic) Broad, rounded band at ~

obscuring N-H doublet; scissoring band at

.[1]
Carbonate (KBr contaminant) Sharp peak at

(if using KBr pellet method).[1]
Experimental Workflow Diagram

The following diagram outlines the standard operating procedure (SOP) for analyzing this compound, ensuring data integrity.

Analysis_Workflow Sample Solid Sample (this compound) Prep Prep: Diamond ATR (High Pressure Clamp) Sample->Prep Scan Scan: 4000-400 cm-1 (32 Scans, 4 cm-1 Res) Prep->Scan Process Processing: Baseline Corr. & ATR Corr. Scan->Process Validate Validation: Check 1220 cm-1 (C-F) Check 3300 cm-1 (NH2) Process->Validate Report Generate Report Validate->Report

Caption: Step-by-step experimental workflow for FTIR analysis, prioritizing ATR for efficiency.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). 2,6-Dibromo-4-methylaniline Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[7] Retrieved from [Link][1]

  • UCLA Chemistry & Biochemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry of 2,6-Dibromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the mass spectrometric characterization of 2,6-Dibromo-4-fluorobenzylamine , a critical halogenated intermediate in the synthesis of kinase inhibitors and fluorinated pharmaceuticals.[1][2]

Executive Summary & Chemical Identity

Target Analyte: this compound CAS Registry Number: 886762-08-9 (Analogous derivatives often share similar pathways) Role: Pharmacophore building block; the 2,6-dibromo substitution pattern provides steric hindrance and lipophilicity, while the 4-fluoro group modulates metabolic stability (blocking para-oxidation).[1][2]

Physicochemical Profile
PropertyValueNote
Molecular Formula

Contains two Br atoms (Isotope critical)
Exact Mass (Monoisotopic) 280.8851 Da Calculated for

Molecular Weight (Average) 282.94 g/mol Weighted average of isotopes
pKa (Predicted) ~8.5 - 9.0Primary amine, protonates readily in acidic media
LogP ~2.7Moderately lipophilic; suitable for Reverse Phase LC

Mass Spectrometry Profile: The Isotopic Fingerprint

The defining feature of this molecule in any mass spectrum is the Bromine Isotope Pattern . Unlike standard organic molecules where the M+1 peak is minor, this compound exhibits a massive triplet cluster due to the natural abundance of


 (50.7%) and 

(49.3%).[2]
Theoretical Isotope Distribution (ESI+ Mode)

In Electrospray Ionization (Positive Mode), the observed species is the protonated molecular ion


.
Ion SpeciesCompositionm/z (Theoretical)Relative AbundanceDescription


281.89 51% The "Nominal" Mass


283.89 100% Base Peak (Mixed Isotopes)


285.89 49% Heavy Isotope Peak

Diagnostic Rule: Any spectrum lacking this 1:2:1 intensity ratio at the molecular ion cluster indicates dehalogenation or a synthesis failure (e.g., mono-bromo impurity).[1][2]

Fragmentation Mechanics (EI & MS/MS)

Understanding the fragmentation is vital for structural confirmation, particularly to distinguish it from isomers like 3,5-dibromo-4-fluorobenzylamine.[2]

Key Fragmentation Pathways[2][4]
  • Alpha-Cleavage (Loss of

    
    ): 
    
    • Common in primary amines.[2] The molecular ion loses ammonia (17 Da) to form a substituted benzyl cation.

    • Transition:

      
       (triplet pattern preserved).
      
  • Carbon-Halogen Cleavage (Loss of Br):

    • The C-Br bond is the weakest link. In MS/MS (CID), the loss of a bromine radical (

      
      , 79/81 Da) or HBr (80/82 Da) is the dominant pathway.
      
    • Transition:

      
       (Doublet 1:1 pattern remains due to remaining single Br).[2]
      
  • Tropylium Ion Formation:

    • Following the loss of

      
       and Br, the ring often expands to a stable tropylium-like cation (
      
      
      
      ).
    • Diagnostic Ion:

      
       (Fluorotropylium ion).[2]
      
Mechanistic Visualization

The following diagram illustrates the logical decay of the parent ion under collision-induced dissociation (CID).

FragmentationPathway Parent Parent Ion [M+H]+ m/z 281.9 / 283.9 / 285.9 (1:2:1 Triplet) Fragment1 Loss of NH3 (-17 Da) Substituted Benzyl Cation m/z ~265 / 267 / 269 Parent->Fragment1 Alpha-Cleavage Fragment2 Loss of Br Radical (-79/81 Da) Monobromo Benzylamine m/z ~202 / 204 (1:1 Doublet) Parent->Fragment2 C-Br Bond Homolysis Fragment3 Loss of HBr (-80/82 Da) Iminium/Benzyl Species m/z ~201 / 203 Parent->Fragment3 Elimination Tropylium Fluorotropylium Ion [C7H4F]+ m/z 109.0 Fragment1->Tropylium Loss of Br2 Fragment2->Tropylium Ring Expansion -Br, -NH2

Caption: Predicted MS/MS fragmentation tree highlighting the transition from the dibromo-triplet parent to the monobromo-doublet and finally the fluoro-singlet core.

Validated Experimental Protocol (LC-MS)

To ensure reproducible data, the following protocol utilizes a self-validating system where the isotope pattern serves as an internal check for ionization efficiency.

Sample Preparation
  • Solvent: Methanol (LC-MS grade).[1][2] Avoid DMSO if possible to prevent source fouling, though the compound is soluble in it.

  • Concentration: 10 µg/mL (10 ppm). High concentrations can cause detector saturation, distorting the critical 1:2:1 isotope ratio.

  • Filtration: 0.2 µm PTFE filter (essential to remove synthesis salts that suppress ionization).[1][2]

Instrument Parameters (UHPLC-ESI-QTOF/Orbitrap)
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm)Standard retention of hydrophobic aromatics.[1][2]
Mobile Phase A Water + 0.1% Formic AcidProton source for

.[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidElution solvent.[1][2]
Gradient 5% B to 95% B over 5 minsRapid elution; compound likely elutes ~3.5 min.[2]
Ionization ESI Positive (+)Primary amines protonate easily (

).[1][2]
Source Temp 350°CEnsures desolvation of the amine.
Cone Voltage 20-30 VModerate energy to prevent in-source fragmentation.[1][2]
Workflow Diagram

LCMS_Workflow Sample Sample Prep 10 µg/mL in MeOH LC UHPLC Separation C18 Column Gradient Elution Sample->LC Ionization ESI (+) Source Formation of [M+H]+ LC->Ionization Detection MS Detection Full Scan (100-500 m/z) Ionization->Detection Analysis Data Analysis Check 1:2:1 Ratio Extract Ion Chromatogram Detection->Analysis

Caption: Standardized LC-MS workflow for the identification of this compound.

Data Interpretation & Troubleshooting

Common Impurities[2]
  • Mono-bromo Analog: Look for a 1:1 doublet at m/z ~204. This indicates incomplete bromination during synthesis.[2]

  • Imine Formation: If the sample is old, oxidation may convert the amine to an imine (

    
    ). Look for 
    
    
    
    peaks.[1][2]
  • Dimerization: High concentrations may lead to

    
     aggregates.[1][2] These will show a complex isotope pattern (quintet) centered around m/z 565.[2]
    
Quality Control Check
  • Pass: The extracted ion chromatogram (EIC) for m/z 283.89 shows a single sharp peak, and the mass spectrum at that retention time exhibits the 1:2:1 isotope triplet.

  • Fail: Distorted isotope ratios (e.g., 1:1:0.5) suggest detector saturation or co-eluting impurities.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733244, 2,4-Difluorobenzylamine (Analogous Structure Reference).[1][2] Retrieved from [Link]

  • Scientific Instrument Services. Isotope Distribution Calculator & Mass Spec Plotter. (Verification of Br2 isotope patterns). Retrieved from [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[2] (Standard text for Benzylamine fragmentation mechanisms).

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Amines and Halogenated Compounds. Retrieved from [Link]

Sources

Solubility of 2,6-Dibromo-4-fluorobenzylamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Solvent Selection for 2,6-Dibromo-4-fluorobenzylamine

Part 1: Executive Summary

This compound (CAS: N/A for specific isomer, structurally related to CAS 887585-99-1) is a specialized halogenated intermediate critical in the synthesis of fluorinated APIs and agrochemicals.[1] Its unique substitution pattern—two bromine atoms at the ortho positions and a fluorine at the para position—creates a "steric shield" around the amine functionality, significantly altering its solubility profile compared to the parent benzylamine.

This guide provides a field-proven solubility framework. Unlike simple benzylamines, this compound exhibits enhanced lipophilicity and reduced nucleophilicity. Successful handling requires a solvent strategy that balances the hydrophobic halogenated ring with the polar amine headgroup .

Part 2: Physicochemical Characterization & Solubility Logic

To predict solubility behavior accurately, we must deconstruct the molecule’s competing interactions.

PropertyValue (Predicted)Impact on Solubility
Molecular Weight ~282.9 g/mol Moderate MW suggests good solubility in organic solvents unless crystal lattice energy is exceptionally high.[1]
LogP (Octanol/Water) ~2.8 – 3.2Highly Lipophilic. The 2,6-dibromo motif drives the molecule into non-polar and chlorinated solvents.[1]
pKa (Conjugate Acid) ~8.5 – 9.0Lower than typical benzylamines (pKa ~9.[1]3) due to electron-withdrawing halogens.[1] Requires pH < 4 for aqueous solubility.[1]
H-Bond Donors 2 (–NH₂)Capable of H-bonding with alcohols and ethers.[1]
Steric Effect High (Ortho-Substitution)The bulky bromine atoms shield the amine, potentially reducing solubility in sterically demanding solvents.[1]
The "Like Dissolves Like" Mechanism
  • The Halogenated Ring: The aromatic core is electron-deficient and highly hydrophobic.[1] It interacts strongly with chlorinated solvents (DCM, Chloroform) via dipole-dipole and dispersion forces.[1]

  • The Amine Head: The primary amine remains a polar anchor. While it allows solubility in alcohols , the 2,6-dibromo shielding weakens its interaction with bulk water, rendering the neutral molecule virtually insoluble in aqueous media.

Part 3: Solvent Selection Strategy

The following classification is based on structural analysis and standard handling protocols for polyhalogenated benzylamines.

Class I: Primary Solvents (High Solubility)
  • Dichloromethane (DCM) & Chloroform:

    • Solubility: >100 mg/mL (Estimated).[1][2]

    • Mechanism: Excellent match for the halogenated aromatic core. The high density of these solvents also aids in phase separation during aqueous workups.

    • Application: Extraction, initial dissolution for reactions, and chromatography loading.

Class II: Reaction & Crystallization Solvents
  • Methanol & Ethanol:

    • Solubility: Moderate to High (Temperature Dependent).[1]

    • Mechanism: The hydroxyl group solvates the amine, while the alkyl chain interacts with the ring.

    • Application: Recrystallization. The compound is likely soluble at reflux but precipitates upon cooling, especially if an anti-solvent (water or hexane) is added.[1]

Class III: High-Boiling Polar Aprotic[1]
  • DMSO, DMF, DMAc:

    • Solubility: Very High (>200 mg/mL).[1]

    • Mechanism: Strong dipole interactions solvate the entire molecule.[1]

    • Application: Nucleophilic substitution reactions.[1] Warning: Difficult to remove; avoid for final isolation unless using aqueous crash-out methods.[1]

Class IV: The "Switchable" Solvent (Water)[1]
  • Neutral pH (7): Insoluble (<0.1 mg/mL).[1] The hydrophobic bulk dominates.

  • Acidic pH (<3): Soluble.[1] Treating with HCl or HBr forms the ammonium salt (

    
    ), which is highly water-soluble.[1]
    
    • Application: Purification.[1] Extract impurities into organic solvent while keeping the product in acidic water, then basify to precipitate.

Part 4: Experimental Protocols

Protocol A: Visual Solubility Screening (The "Self-Validating" System)

Use this rapid workflow to determine approximate solubility limits without expensive instrumentation.[1]

Reagents: 10 mg of this compound (solid). Solvents: DCM, MeOH, Toluene, Water, 1N HCl.

  • Preparation: Place 10 mg of the compound into a clear 4 mL glass vial.

  • Incremental Addition: Add solvent in 100 µL increments (micropipette).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Dissolved: Clear solution, no particulates.[1]

    • Partial: Cloudiness or suspension.[1]

    • Insoluble: Solid remains at the bottom.[1]

  • Calculation:

    • If dissolved in 100 µL: Solubility > 100 mg/mL.

    • If dissolved in 1 mL: Solubility ~ 10 mg/mL.

  • Thermal Stress: If insoluble at RT, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization .

Protocol B: Quantitative HPLC Solubility Determination

For precise values required in formulation or GMP documentation.

  • Saturation: Add excess solid to 2 mL of solvent in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours (thermomixer).

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (PTFE is required; Nylon may bind the compound).

  • Dilution: Dilute the filtrate 100-fold with Acetonitrile.

  • Analysis: Inject onto HPLC (C18 Column, UV 254 nm). Quantify against a standard curve of known concentration.

Part 5: Visualization & Logic Flow

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher through the solvent selection process based on the intended application (Reaction, Extraction, or Crystallization).

SolventSelection Start Start: this compound Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Extraction Extraction / Workup Goal->Extraction Purification Crys Recrystallization Goal->Crys Isolation DCM Dichloromethane (DCM) High Solubility Good for Acylation/Alkylation Reaction->DCM Low Temp / Non-Polar DMF DMF / DMSO Very High Solubility Good for SnAr Reactions Reaction->DMF High Temp / Polar Extraction->DCM Free Base Extraction AcidWater Acidic Water (pH < 3) Forms Soluble Salt Removes Non-Basic Impurities Extraction->AcidWater Salt Formation EtOH Ethanol / Methanol Temp-Dependent Solubility Cool to Precipitate Crys->EtOH Standard Method

Caption: Decision tree for selecting the optimal solvent based on process requirements (Synthesis, Purification, or Isolation).

Diagram 2: Solvation Mechanism (Steric Shielding)

This diagram illustrates why water fails to dissolve the neutral molecule and how organic solvents penetrate the "Bromine Shield."

Solvation Center This compound Water Water (H2O) Repelled by Hydrophobic Br/F Cannot penetrate steric shield Water->Center Insoluble DCM DCM (CH2Cl2) Van der Waals Interactions Stabilizes Halogenated Ring DCM->Center Soluble Acid Acid (H+) Protonates Amine Overcomes Lipophilicity via Charge Acid->Center Soluble (Salt Form)

Caption: Mechanistic view of solvation. Hydrophobic bromines repel water but attract chlorinated solvents.[1] Protonation overrides this via ionic charge.[1]

Part 6: Safety & Handling

  • Corrosivity: As a benzylamine derivative, this compound is likely corrosive to skin and eyes.[1] Wear chemically resistant gloves (Nitrile) and eye protection.[1]

  • Inhalation: Halogenated amines can be potent respiratory irritants.[1] Handle strictly within a fume hood.[1]

  • Waste Disposal: Solutions containing this compound must be disposed of as Halogenated Organic Waste .[1] Do not mix with general organic waste streams if incineration protocols differ.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzylamine. Retrieved from [Link]1] (Used for baseline pKa and amine solubility trends).

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Fluorobenzylamine. Retrieved from ]">https://www.fishersci.com.[1] (Safety and handling proxy for fluorinated benzylamines).

  • ChemicalBook. 2,6-Dibromo-4-fluorophenol Properties. Retrieved from ]">https://www.chemicalbook.com.[1] (Structural analog data for lipophilicity estimation).

  • Beilstein Journal of Organic Chemistry. Synthesis of 6,6'-dibromoindigo. Retrieved from ]">https://www.beilstein-journals.org.[1] (Context on brominated aromatic solubility and isolation).

  • Organic Syntheses. Preparation of Dibromoacetonitrile. Retrieved from ]">http://www.orgsyn.org.[1] (General reference for handling brominated intermediates in DCM).

Sources

A Technical Guide to the Prospective Crystal Structure of 2,6-Dibromo-4-fluorobenzylamine: A Workflow for Synthesis, Crystallization, and X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive workflow for researchers, scientists, and drug development professionals on determining the crystal structure of 2,6-Dibromo-4-fluorobenzylamine. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[1][2][3], this document outlines the essential methodologies for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction (SCXRD). The principles and protocols described herein are grounded in established chemical and crystallographic practices, drawing parallels from structurally related compounds.

Introduction: The Significance of Halogenated Benzylamines in Medicinal Chemistry

Halogenated organic compounds, particularly those incorporating bromine and fluorine, are of significant interest in medicinal chemistry and drug development. The introduction of these halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound represents a scaffold with potential applications as an intermediate in the synthesis of novel therapeutic agents.[4][5][6]

Determining the precise three-dimensional arrangement of atoms within a crystal lattice through single-crystal X-ray diffraction is a cornerstone of modern chemical and pharmaceutical science.[7][8][9][10] This technique provides invaluable insights into molecular geometry, conformational preferences, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.[9]

This guide will therefore detail a robust, hypothetical workflow to obtain and analyze the crystal structure of this compound, providing the reader with a practical framework for the structural elucidation of this and similar novel compounds.

Synthesis and Crystallization: From Precursor to Single Crystal

A plausible synthetic route to this compound would likely start from a commercially available precursor, such as 4-fluorobenzaldehyde. The synthesis would involve a bromination step followed by the introduction of the amine functionality.

Proposed Synthesis of this compound

A potential synthetic pathway is outlined below. This multi-step synthesis is designed based on common organic transformations.

Synthesis_Workflow A 4-Fluorobenzaldehyde B 2,6-Dibromo-4-fluorobenzaldehyde A->B Bromination (e.g., Br2, FeBr3) C 2,6-Dibromo-4-fluorobenzaldehyde Oxime B->C Oximation (e.g., NH2OH.HCl, NaOAc) D This compound C->D Reduction (e.g., Zn/HCl or H2/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

  • Bromination of 4-Fluorobenzaldehyde: To a solution of 4-fluorobenzaldehyde in a suitable solvent (e.g., acetic acid), add a brominating agent such as bromine in the presence of a Lewis acid catalyst like iron(III) bromide. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Oximation of 2,6-Dibromo-4-fluorobenzaldehyde: The resulting 2,6-Dibromo-4-fluorobenzaldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the corresponding oxime.

  • Reduction to this compound: The oxime is subsequently reduced to the target benzylamine. This can be achieved through various methods, including reduction with zinc dust in hydrochloric acid or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

  • Purification: The final product should be purified using standard techniques such as column chromatography or recrystallization to achieve high purity suitable for crystallization.

Crystallization Methodologies

Obtaining high-quality single crystals is often the most challenging step in structure determination. Several techniques can be employed, and the optimal conditions must be determined empirically.

Crystallization MethodDescription
Slow Evaporation A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals as the solution becomes supersaturated.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization.

Experimental Protocol: Crystallization

  • Solvent Screening: A small amount of purified this compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).

  • Preparation of a Saturated Solution: A nearly saturated solution of the compound is prepared in a chosen solvent or solvent system, with gentle heating if necessary to ensure complete dissolution.

  • Setting up Crystallization Experiments: The prepared solution is filtered to remove any particulate matter and then used to set up crystallization trials using the methods described in the table above.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor and prepared for mounting on the diffractometer.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[7][8][10] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

SCXRD_Workflow A Crystal Mounting B Data Collection A->B X-ray Source and Goniometer C Data Reduction and Integration B->C Diffraction Pattern Acquisition D Structure Solution C->D Intensity Data Processing E Structure Refinement D->E Phasing and Initial Model F Structure Validation and Analysis E->F Least-Squares Minimization

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SCXRD

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.[9]

  • Data Reduction: The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and obtain accurate atomic positions, bond lengths, and angles.

  • Validation: The final structure is validated using crystallographic software to check for consistency and quality. The results are typically deposited in a crystallographic database.[1]

Predicted Structural Features of this compound

Based on the crystal structures of analogous compounds, such as 2,6-dibromo-4-methylbenzonitrile and other halogenated aromatics, several key structural features can be anticipated for this compound.[11]

Table of Predicted Crystallographic and Geometric Parameters

ParameterPredicted Value/FeatureRationale/Comparison
Crystal System Monoclinic or OrthorhombicCommon for small organic molecules.
Space Group Centrosymmetric (e.g., P2₁/c, Pbca)Favored for racemic or achiral molecules.
C-Br Bond Length ~1.90 ÅTypical for C(sp²)-Br bonds.
C-F Bond Length ~1.35 ÅTypical for C(sp²)-F bonds.
C-N Bond Length ~1.47 ÅTypical for C(sp³)-N single bonds.
Intermolecular Interactions N-H···N or N-H···F Hydrogen Bonds, Halogen Bonds (Br···Br, Br···F)The amine group can act as a hydrogen bond donor, and the nitrogen and fluorine atoms can act as acceptors. Bromine atoms can participate in halogen bonding.[11]

The bulky bromine atoms at the 2 and 6 positions will likely influence the conformation of the benzylamine side chain and play a significant role in the crystal packing through halogen-halogen interactions.[11] The presence of both hydrogen bond donors (N-H) and acceptors (N, F) suggests that hydrogen bonding will be a key determinant of the supramolecular architecture.

Conclusion

This technical guide has presented a comprehensive and logical workflow for the synthesis, crystallization, and structural elucidation of this compound. While the definitive crystal structure remains to be determined experimentally, the methodologies and predictions outlined here provide a solid foundation for any research group undertaking this task. The successful determination of this crystal structure would be a valuable contribution to the field, providing crucial data for the design and development of novel chemical entities with potential therapeutic applications.

References

  • Google Patents. (n.d.). Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
  • ResearchGate. (n.d.). The Cambridge Structural Database.
  • precisionFDA. (n.d.). 2,6-DIBROMO-4-TRIFLUOROMETHOXYANILINE.
  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
  • Guidechem. (2023, June 26). What is the synthesis method of 4-Fluorobenzylamine?.
  • PUBDB. (2023). I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination.
  • NIST. (n.d.). 2,6-Dibromo-4-methylaniline.
  • PMC. (n.d.). Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide.
  • Royal Society of Chemistry. (n.d.). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods.
  • Patsnap. (2017, October 10). The synthetic method of 2,4-difluorobenzylamine.
  • Google Patents. (n.d.). Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
  • Fluorochem. (n.d.). 4-Bromo-2,6-difluorobenzylamine (CAS 887585-99-1).
  • Google Patents. (n.d.). Synthetic method of 2,4, 6-trifluorobenzylamine.
  • CCDC. (n.d.). Online Crystal Structure Database.

Sources

Precision Quantum Chemical Profiling: 2,6-Dibromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Structural Biology

Executive Summary

2,6-Dibromo-4-fluorobenzylamine (CAS: 1803784-82-8) represents a highly specialized scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the "Ortho-Effect" imposed by the bulky bromine atoms at the 2,6-positions, which creates a sterically congested environment around the aminomethyl group, potentially locking it into specific conformations. Simultaneously, the 4-fluoro substituent modulates the electronic density of the aromatic ring, enhancing metabolic stability against oxidative metabolism (e.g., P450 hydroxylation).

This guide provides a rigorous computational protocol to characterize this molecule. Unlike standard high-throughput screens, this protocol focuses on quantum mechanical (QM) accuracy to predict pKa, halogen bonding potential, and conformational entropy—critical parameters for lead optimization.[1]

Computational Methodology

To ensure data integrity and reproducibility, the following level of theory is prescribed. This selection balances computational cost with the necessity of treating heavy atoms (Bromine) and non-covalent interactions (dispersion) accurately.

Theoretical Framework[1][2][3]
  • Density Functional: wB97X-D (Chai & Head-Gordon).

    • Rationale: Standard functionals like B3LYP fail to accurately describe the dispersion forces (van der Waals) critical for the large bromine atoms. wB97X-D includes long-range dispersion corrections essential for accurate conformational energy profiling of halogenated systems.[1]

  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1]

    • Rationale: Bromine is a Period 4 element.[1] Pople-style basis sets (e.g., 6-31G*) are often ill-defined or insufficient for Br.[1] The Karlsruhe def2 family provides balanced descriptions of core and valence electrons for heavier elements, minimizing Basis Set Superposition Error (BSSE).

  • Solvation Model: SMD (Solvation Model based on Density).

    • Rationale: For pKa predictions, the SMD model outperforms the standard PCM (Polarizable Continuum Model) by parameterizing non-electrostatic terms (cavitation, dispersion, solvent structure) which are dominant in aqueous solvation.

Protocol Workflow

The following diagram outlines the logical flow of the computational characterization.

G cluster_Props Property Calculation Start Input Structure This compound ConfSearch Conformational Scan (Rotatable Bond: Ph-CH2) Start->ConfSearch GeomOpt Geometry Optimization (wB97X-D/def2-TZVP) ConfSearch->GeomOpt Lowest Energy Conf Freq Frequency Analysis (NIMAG=0, Thermochemistry) GeomOpt->Freq ESP ESP Mapping (Sigma-Hole Analysis) Freq->ESP pKa pKa Prediction (Thermodynamic Cycle) Freq->pKa NBO NBO Analysis (Lone Pair Interactions) Freq->NBO

Figure 1: Computational workflow for the structural and electronic profiling of halogenated benzylamines.

Structural & Electronic Analysis

Conformational Locking (The Ortho-Effect)

The 2,6-dibromo substitution pattern creates a rotational barrier for the aminomethyl group.[1] Unlike unsubstituted benzylamine, where the -CH2NH2 group rotates relatively freely, the bulky Br atoms force the methylene hydrogens to adopt a specific orientation to minimize steric clash.

  • Experiment: Perform a Relaxed Potential Energy Surface (PES) scan of the C(aromatic)-C(methyl)-N-H dihedral angle.[1]

  • Expected Outcome: You will likely observe a deep potential well where the amine lone pair is orthogonal to the pi-system, or specific gauche interactions, significantly reducing the conformational entropy penalty upon binding to a protein target.

Halogen Bonding (Sigma-Holes)

Bromine is a classic donor for Halogen Bonds (X-bonds) .[1] The electron density is anisotropic; while the equatorial region is electron-rich, the region along the C-Br bond axis often exhibits a positive electrostatic potential (the "sigma-hole").[1]

  • Protocol: Generate an Electrostatic Potential (ESP) map mapped onto the 0.002 a.u. electron density isosurface.[1]

  • Critical Observation: Look for blue/positive regions on the tips of the Br atoms. These sites can act as electrophiles, docking into backbone carbonyls or specific residues (e.g., Asp, Glu) in a receptor pocket.

Physicochemical Profiling: pKa Prediction

Predicting the pKa of the amine is critical for understanding solubility and permeability (logD). Direct calculation of


 often yields errors. Therefore, an Isodesmic (Relative) Protocol  using a reference compound is required to cancel systematic errors.

Reference Standard: Benzylamine (Experimental pKa = 9.33).

The Thermodynamic Cycle

We calculate the free energy change for the proton exchange reaction:



Where:

  • 
     = this compound[1]
    
  • 
     = Benzylamine[1][2][3]
    

The unknown pKa is calculated as:



Calculation Steps
  • Optimize

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    in the gas phase.
  • Perform frequency calculations to obtain Thermal Free Energies (

    
    ).
    
  • Perform single-point energy calculations in water (SMD Model) to obtain Solvation Energies (

    
    ).[1]
    
  • Calculate

    
    .
    
pKa Workflow Diagram[1]

PKA Ref Reference (Benzylamine) Calc Calculate u0394G of Exchange u0394G = G(Target) + G(RefH+) - G(TargetH+) - G(Ref) Ref->Calc Target Target (2,6-Dibromo...) Target->Calc Result Predicted pKa = 9.33 + u0394G / (RT ln10) Calc->Result

Figure 2: Isodesmic proton exchange cycle for high-accuracy pKa prediction.

Data Presentation & Expected Values

When reporting your results, summarize the electronic descriptors in the following format.

Table 1: Calculated Electronic Descriptors (wB97X-D/def2-TZVP)

DescriptorUnitSignificance
HOMO Energy eVIndicator of nucleophilicity and oxidation potential.[1]
LUMO Energy eVIndicator of electrophilicity.[1]
Dipole Moment DebyeInfluences solubility and membrane permeability.[1]
Br Sigma-Hole Max kcal/molStrength of potential halogen bonding interactions.[1]
Predicted pKa Log unitsBasicity of the amine (Expected to be < 9.3 due to electron-withdrawing F and Br).
Interpretation of Results[4][5]
  • pKa Shift: The fluorine at the 4-position is electron-withdrawing (inductive effect), which will pull electron density away from the amine, likely lowering the pKa compared to unsubstituted benzylamine (expect pKa ~ 8.5 - 9.0).[1] The 2,6-dibromo groups also exert an inductive withdrawing effect, potentially lowering it further.[1]

  • Metabolic Stability: The C-F bond at the para-position blocks the primary site of metabolic oxidation, a common clearance pathway for benzylamines.

References

  • Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297–3305. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Shields, G. C., & Seybold, P. G. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press.[1] Link

Sources

Targeted Protein Degradation: Methodological Frameworks for PROTAC Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

From Occupancy to Event-Driven Pharmacology

Traditional small molecule inhibitors operate on an occupancy-driven model, requiring high systemic concentrations to maintain target saturation. Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift toward event-driven pharmacology . By recruiting an E3 ubiquitin ligase to a Protein of Interest (POI), PROTACs induce catalytic turnover of the target rather than stoichiometric inhibition.[1]

This guide provides a rigorous methodological framework for characterizing PROTACs, moving beyond simple IC50s to the kinetic parameters that define degradation efficiency:


 (concentration at 50% degradation), 

(maximal degradation depth), and the Cooperativity factor (

).

Part 1: The Mechanistic Logic of Ternary Complexes[2]

The fundamental unit of PROTAC pharmacology is the Ternary Complex (POI : PROTAC : E3 Ligase).[2] Unlike inhibitors, where higher affinity (


) usually equals better potency, PROTACs rely on the stability and lifespan of this three-body intermediate.
The Cooperativity Factor ( )

A critical, often overlooked parameter is cooperativity.[2] Positive cooperativity (


) implies that the PROTAC stabilizes the interaction between the POI and the E3 ligase, often creating a de novo protein-protein interface. This allows efficient degradation even with weak binary affinities.

Senior Scientist Note: Do not optimize binary affinity (


) in isolation. A PROTAC with weak binary binding but high positive cooperativity can outperform a high-affinity binder that creates a sterically clashing (negative cooperativity) ternary complex.
Visualization: The Catalytic Degradation Cycle

The following diagram illustrates the kinetic flow from binary binding to proteasomal degradation.

PROTAC_Mechanism PROTAC PROTAC Molecule Binary Binary Complex (POI:PROTAC or E3:PROTAC) PROTAC->Binary Kd (Binary) POI Protein of Interest (POI) POI->Binary E3 E3 Ligase (e.g., VHL/CRBN) Ternary Ternary Complex (POI:PROTAC:E3) E3->Ternary Binary->Ternary Cooperativity (α) Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recognition Recycle PROTAC Recycling Proteasome->Recycle POI Destroyed Recycle->PROTAC Catalytic Turnover

Figure 1: The catalytic cycle of PROTAC-mediated degradation. Note the recycling step which allows sub-stoichiometric drug loads to degrade multiple target copies.

Part 2: Biophysical Assay Frameworks

Before entering cellular models, the ternary complex must be validated biophysically. Three primary technologies dominate this space.

Comparative Technology Matrix
FeatureTR-FRET (Time-Resolved FRET)AlphaLISA (Amplified Luminescent Proximity)SPR (Surface Plasmon Resonance)
Readout Ratiometric (Robust against interference)Luminescent (High Signal-to-Noise)Real-time Kinetics (

,

)
Throughput High (1536-well compatible)High (1536-well compatible)Low/Medium
Ternary Detection ExcellentExcellentGold Standard
Hook Effect VisibleVisibleNot applicable (Flow-based)
Key Limitation Requires fluorophore labeling of both proteinsSensitive to singlet oxygen quenchersHigh protein consumption; expensive

Recommendation: Use TR-FRET for primary screening of linker libraries due to its ratiometric stability. Use SPR for lead optimization to explicitly measure residence time (


), as long-lived ternary complexes correlate better with degradation than thermodynamic affinity.

Part 3: Cellular Assay Protocol – HiBiT Lytic Detection[4][5][6]

For cellular profiling, Western Blots are low-throughput and semi-quantitative. The HiBiT Lytic Detection System (Promega) is the industry standard for quantitative degradation assays. It utilizes an 11-amino acid tag (HiBiT) that complements with a LgBiT protein to form functional NanoLuc luciferase.[3][4][5][6]

Protocol: Endogenous/Transfected HiBiT Degradation Assay

Scope: Quantifying degradation of BRD4-HiBiT in HEK293 cells.

1. Experimental Setup & Seeding
  • Cell Line: HEK293 expressing BRD4-HiBiT (CRISPR-knockin preferred over overexpression to avoid artifacts).

  • Plate Format: 384-well white, solid-bottom plates (e.g., Corning 3570).

  • Seeding Density: 5,000 cells/well in 20 µL Opti-MEM.

  • Incubation: Allow cells to adhere for 16–24 hours at 37°C/5% CO2.

2. Compound Treatment (The Critical Step)
  • Preparation: Prepare 10-point dose-response curves of the PROTAC (e.g., MZ1) in 100% DMSO.

  • Dilution: Dilute 1:100 into pre-warmed media to create a 10x working solution (Final DMSO = 0.1%).

  • Addition: Add 2.5 µL of 10x compound to the 20 µL cell volume.

  • Time Course: Incubate for 4 to 24 hours .

    • Scientist Note: Degradation kinetics vary.[7] BRD4 degrades rapidly (<4h), while Ikaros may take longer. Always run a time-course pilot.

3. Lytic Detection (Add-Mix-Read)
  • Reagent Prep: Thaw Nano-Glo HiBiT Lytic Buffer and LgBiT Protein. Mix 1:50 (LgBiT:Buffer) and add Substrate (1:50).

  • Lysis: Add 25 µL of the reconstituted reagent (1:1 volume ratio to culture media).

  • Mixing: Orbitally shake at 600 rpm for 3 minutes .

    • Causality: Vigorous shaking is required to fully lyse the nuclear membrane for nuclear targets like BRD4. Incomplete lysis leads to high variance.

  • Equilibration: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a plate reader (e.g., PHERAstar) with a 0.5s integration time.

4. Data Normalization

Calculate % Degradation using the formula:



Part 4: Data Analysis & The "Hook Effect"

A hallmark of PROTAC data is the Hook Effect (or bell-shaped curve).[7][8]

Mechanistic Explanation

At low concentrations, the PROTAC acts as a bridge, forming the productive Ternary Complex. However, at high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, forming unproductive Binary Complexes (POI:PROTAC and E3:PROTAC). This prevents the two proteins from meeting, and degradation efficacy drops.

Mathematical Modeling

Standard 4-parameter logistic (4PL) models often fail to fit PROTAC data due to this biphasic nature.

  • 
    :  The concentration at which 50% of the maximum degradation is achieved (on the descending slope).
    
  • 
    :  The maximum degradation efficacy (the trough of the curve).
    
  • Hook Point: The concentration where efficacy begins to reverse.

Scientist Note: If your


 is <70%, the compound is likely a "occupancy inhibitor" masquerading as a degrader, or the re-synthesis rate of the protein exceeds the ubiquitination rate.
Visualization: The Screening Cascade Workflow

This diagram outlines the decision logic for progressing a PROTAC hit.

Screening_Cascade Start In Silico / Library Design Biophysical Biophysical Screening (TR-FRET / AlphaLISA) Start->Biophysical TernaryCheck Ternary Complex Formed? Biophysical->TernaryCheck Cellular Cellular Degradation (HiBiT / Western) TernaryCheck->Cellular Yes Discard Discard / Re-design Linker TernaryCheck->Discard No HookCheck Hook Effect Observed? Cellular->HookCheck Mechanistic Mechanistic Validation (Proteasome Rescue / E3 K.O.) HookCheck->Mechanistic Yes (Valid Mechanism) HookCheck->Discard No (Likely Inhibition) Lead Lead Candidate (DMPK / In Vivo) Mechanistic->Lead Validated

Figure 2: Strategic screening cascade. Note that the absence of a Hook Effect at high concentrations often indicates off-target toxicity or non-PROTAC mechanisms.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. [Link]

  • Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology. [Link]

  • Douglass, E. F., et al. (2013). A comprehensive mathematical model for three-body binding equilibria. Journal of the American Chemical Society. [Link]

  • Hughes, S. J., et al. (2020). Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). NanoTemper Technologies. [Link]

Sources

Optimized Purification Strategies for 2,6-Dibromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

From Crude Synthesis to Pharmaceutical Grade

Executive Summary

2,6-Dibromo-4-fluorobenzylamine is a specialized intermediate, often utilized as a pharmacophore in the development of p38 MAP kinase inhibitors and cholesteryl ester transfer protein (CETP) inhibitors. Its purification presents a unique chemical challenge: the steric bulk of the 2,6-dibromo substitution pattern creates significant hindrance around the amine, while the 4-fluoro substituent adds lipophilicity.

This guide moves beyond standard "textbook" extractions. It focuses on exploiting the molecule's specific steric and electronic properties to separate it from common synthetic impurities (nitriles, imines, and de-halogenated byproducts) using a Self-Validating Salt Formation Protocol .

Chemical Profile & Impurity Landscape[1][2][3]

To purify effectively, one must understand the target and the contaminants.

The Target: this compound
  • Basicity: The amine is basic, but less so than unsubstituted benzylamine due to the electron-withdrawing inductive effect (-I) of the ortho-bromines and para-fluorine. However, it readily forms stable salts with strong mineral acids (HCl, HBr).

  • Solubility:

    • Free Base: Soluble in DCM, Et2O, EtOAc, Toluene. Insoluble in water.[1]

    • HCl Salt: Soluble in MeOH, hot water. Sparingly soluble in cold water, IPA, Acetone.

  • Stability: The free base absorbs atmospheric CO2 to form carbamates. Storage as the HCl salt is mandatory for long-term stability.

The Impurity Spectrum (Synthesis Dependent)

Assuming the standard synthesis route (Reduction of 2,6-dibromo-4-fluorobenzonitrile or amide):

Impurity TypeOriginChemical BehaviorRemoval Strategy
Starting Material (Nitrile) Incomplete ReductionNeutral / Non-basicRemains in organics during Acid Extraction.
Imine Dimer Partial Reduction / CondensationWeakly Basic / LipophilicHydrolyzes in strong acid; rejected in recrystallization.
Des-bromo analogs Over-reduction (Hydrogenolysis)Basic (Similar pKa)Critical Challenge. Requires fractional recrystallization.
Inorganic Salts Boron/Aluminum residuesWater SolubleRemoved in aqueous washes.

Phase I: The "Coarse Filter" (Acid-Base Extraction)

This step relies on the reversible protonation of the amine. Because of the 2,6-dibromo substitution, the amine is lipophilic. We must use a solvent system that prevents emulsion formation, which is common with heavy halogenated aromatics.

Optimized Protocol

Reagents: Dichloromethane (DCM), 2M HCl, 5M NaOH, Brine.

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). Note: Do not use Ether; the solubility of the dibromo-species is often too low.

  • Acid Extraction (Target Capture):

    • Extract the organic phase twice with 2M HCl (3 eq).

    • Mechanism:[2][3][4][5] The amine becomes the water-soluble ammonium salt (

      
      ). Neutral impurities (nitriles) stay in the DCM.
      
  • The "Imine Wash" (Critical Step):

    • Keep the acidic aqueous layer. Wash it once with fresh DCM.

    • Why? This removes mechanically trapped neutrals and hydrolyzes unstable imines.

  • Basification (Target Release):

    • Cool the aqueous acidic phase to 0-5°C (ice bath).

    • Slowly add 5M NaOH until pH > 12. The solution will turn cloudy as the free amine oils out.

  • Recovery:

    • Extract the aqueous mixture three times with DCM.

    • Dry combined organics over

      
      .
      
    • Concentrate in vacuo to yield the Semi-Pure Free Base .

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Amine + Nitrile + Imines) DCM Dissolve in DCM Start->DCM AcidWash Extract with 2M HCl DCM->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 DCM Layer (Contains Nitriles/Neutrals) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Acid Layer (Contains Amine-HCl) PhaseSep1->AqLayer1 Keep WashStep Wash with fresh DCM AqLayer1->WashStep Basify Basify with 5M NaOH (pH > 12) WashStep->Basify Extract Extract into DCM Dry & Evaporate Basify->Extract Final Semi-Pure Free Base (Oil/Solid) Extract->Final

Caption: Logical flow for removing neutral impurities via pH manipulation.

Phase II: The "Fine Filter" (Hydrochlorination & Recrystallization)

This is the definitive purification step. The 2,6-dibromo substitution creates a rigid crystal lattice in the hydrochloride salt form, which is highly effective at excluding impurities that lack this specific geometry (e.g., mono-bromo or des-fluoro byproducts).

Solvent Selection Logic
  • Anti-Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).

  • Why? The HCl salt is insoluble in ether but moderately soluble in hot alcohols. This allows for a "crash precipitation" followed by thermal recrystallization.

Step-by-Step Protocol
  • Salt Formation:

    • Dissolve the Semi-Pure Free Base (from Phase I) in a minimal amount of dry Diethyl Ether or MTBE .

    • Cool to 0°C.

    • Add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise with vigorous stirring.

    • Observation: A white precipitate (the amine-HCl salt) will form immediately.

    • Add HCl until no further precipitation occurs (check pH of supernatant is acidic).

  • Filtration:

    • Filter the solid under Nitrogen (to prevent moisture absorption).

    • Wash the cake with cold ether.

  • Recrystallization (The Polishing Step):

    • Transfer the solid to a flask.

    • Add Isopropanol (IPA) . Heat to reflux (

      
      ).
      
    • Add minimum hot Methanol dropwise only if the solid does not fully dissolve in refluxing IPA.

    • Once dissolved, allow the solution to cool slowly to room temperature, then to 4°C.

    • Mechanism:[2][4] Slow cooling allows the this compound HCl to crystallize in a pure lattice, leaving "des-bromo" impurities in the mother liquor.

  • Final Isolation:

    • Filter the white crystals.[6][7]

    • Dry in a vacuum oven at 40°C over

      
      .
      
Visualization: Salt Crystallization Logic

SaltPurification Input Semi-Pure Free Base HCl_Add Add HCl in Et2O (Precipitation) Input->HCl_Add CrudeSalt Crude HCl Salt HCl_Add->CrudeSalt Recryst Dissolve in boiling IPA CrudeSalt->Recryst Cooling Slow Cool to 4°C Recryst->Cooling MotherLiq Mother Liquor (Contains des-bromo impurities) Cooling->MotherLiq Filtrate Product Pure this compound HCl Salt Cooling->Product Crystals

Caption: Purification via lattice exclusion during hydrochloride salt crystallization.

Analytical Validation (Self-Checking)

Before releasing the batch, validate purity using these specific markers.

MethodExpected SignalImpurity Flag
1H-NMR (DMSO-d6) Aromatic protons: Doublet (J_H-F coupling) due to Fluorine. Benzylic CH2: Quartet (coupling to NH3+).Extra aromatic peaks indicate des-bromo species.
19F-NMR Single sharp peak (approx -110 to -120 ppm).Multiple F-peaks indicate isomeric impurities.
Melting Point Sharp range (Typically >200°C for HCl salts).Wide range (>2°C) indicates salt mixture.
Silver Nitrate Test Immediate white precipitate (AgCl).Confirms formation of HCl salt.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for acid-base extraction of amines).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th Ed.[8] Butterworth-Heinemann, 2009. (Definitive guide for recrystallization solvents).

  • European Patent EP3914582A1. "Process for preparation of halogenated benzylamine and intermediates thereof." (Industrial context for halogenated benzylamine synthesis).

  • Sigma-Aldrich. "Product Specification: 2,6-Difluorobenzylamine." (Used as a proxy for handling and storage stability data of similar halogenated benzylamines).

Sources

An In-depth Technical Guide to the Synthetic Utility of 2,6-Dibromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and the availability of multiple, orthogonally reactive sites on a single scaffold are highly prized attributes. 2,6-Dibromo-4-fluorobenzylamine emerges as a quintessential building block, embodying these characteristics. Its structure, featuring a nucleophilic primary amine and two electrophilic aryl bromide positions, offers a tripartite reaction axis for constructing complex molecular architectures. The presence of a fluorine atom can significantly enhance pharmacokinetic and physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides a comprehensive overview of core protocols for leveraging this compound in synthetic campaigns, grounded in mechanistic principles and practical, field-proven insights.

Physicochemical Properties and Safe Handling

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount. While this compound is a specialized reagent, its handling precautions align with those for similar halogenated and corrosive amines.[3][4][5]

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₇H₆Br₂FN
Molecular Weight 282.94 g/mol
IUPAC Name (2,6-Dibromo-4-fluorophenyl)methanamine
Appearance (Predicted) Off-white to light brown solid
Solubility Soluble in common organic solvents (DCM, THF, DMF, DMSO)
CAS Number Not readily available. Treat as a novel or specialized chemical.
Safety & Handling Precautions:
  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[6][7]

  • Corrosivity: As a benzylamine derivative, this compound is expected to be corrosive and can cause severe skin and eye burns.[4][5] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

  • Inhalation: Avoid breathing dust or vapors. The compound can be harmful if inhaled.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and acid chlorides.[3][5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Synthetic Applications & Protocols

The true utility of this compound lies in its capacity for sequential, controlled functionalization. The primary amine serves as a nucleophilic handle, while the two bromine atoms are ideal sites for palladium-catalyzed cross-coupling reactions.

G start_node This compound amine_path N-Functionalization (Acylation, Alkylation) start_node->amine_path coupling_path Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) start_node->coupling_path product_amine N-Acyl/Alkyl Derivatives amine_path->product_amine product_coupling C-C/C-N Coupled Products coupling_path->product_coupling product_amine->coupling_path Sequential Reaction final_product Complex, Multi-functionalized Molecules product_amine->final_product product_coupling->amine_path Sequential Reaction product_coupling->final_product

Caption: Synthetic utility of this compound.

Protocol 1: N-Acylation to Synthesize Amide Derivatives

The transformation of the primary amine to an amide is a fundamental step to introduce new functionality, modify solubility, or serve as a protecting group. The protocol below details a standard procedure using an acyl chloride.

  • Preparation: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.), to the solution.[8]

  • Cooling: Cool the mixture to 0 °C using an ice-water bath. This mitigates the exothermic reaction and minimizes side-product formation.

  • Acylation: Slowly add the desired acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[9]

The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The added base (TEA or DIPEA) is crucial; it neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8] Cooling to 0 °C controls the reaction rate, which is particularly important for reactive acyl chlorides.

G start Dissolve Reagent in DCM add_base Add Base (e.g., TEA) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride (Dropwise) cool->add_acyl react Stir at RT (Monitor by TLC) add_acyl->react workup Aqueous Work-up (Wash) react->workup purify Purify (Chromatography) workup->purify product Final Amide Product purify->product G pd0 Pd(0)L₂ pd2_aryl L₂Pd(II)(Ar)Br pd0->pd2_aryl ox_add Oxidative Addition pd2_amido L₂Pd(II)(Ar)NR₂ pd2_aryl->pd2_amido amine_coord Amine Coordination + Deprotonation pd2_amido->pd0 red_elim Reductive Elimination arbr Ar-Br amine HNR₂ + Base product Ar-NR₂ G pd0 Pd(0)L₂ pd2_aryl L₂Pd(II)(Ar)Br pd0->pd2_aryl ox_add Oxidative Addition pd2_biaryl L₂Pd(II)(Ar)R pd2_aryl->pd2_biaryl transmetal Transmetalation pd2_biaryl->pd0 red_elim Reductive Elimination arbr Ar-Br boronic R-B(OH)₂ + Base product Ar-R

Sources

2,6-Dibromo-4-fluorobenzylamine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: 2,6-Dibromo-4-fluorobenzylamine in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

This compound represents a high-value, "privileged" scaffold in modern medicinal chemistry. Unlike simple benzylamines, which are often metabolically labile and conformationally flexible, this trisubstituted building block offers three distinct strategic advantages for drug design:

  • Metabolic Shielding: The bulky bromine atoms at the 2- and 6-positions create a steric "fortress" around the benzylic carbon. This significantly retards oxidative deamination by cytochrome P450 enzymes (a common clearance pathway for benzylamines), thereby extending the half-life (

    
    ) of the parent drug.
    
  • Conformational Locking (Atropisomerism Potential): The severe steric clash between the ortho-bromines and the benzylic methylene protons restricts free rotation around the

    
     bond. This pre-organizes the molecule into a preferred conformation, reducing the entropic penalty upon binding to a protein target.
    
  • Orthogonal Functionalization: The molecule contains three distinct handles for divergent synthesis:

    • Primary Amine: For amide coupling, urea formation, or reductive amination.

    • Aryl Bromides (x2): For palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

    • Aryl Fluoride: For electronic modulation (

      
      ) and metabolic blocking at the para position.
      

Part 2: Physicochemical Profile

PropertyValue / DescriptionImplications for Drug Design
Molecular Formula

--
Molecular Weight ~282.94 g/mol Heavy atom count increases potency potential but requires monitoring of LE (Ligand Efficiency).
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; good membrane permeability.
H-Bond Donors 2 (NH

)
Critical for anchoring in the binding pocket (e.g., Asp/Glu residues).
H-Bond Acceptors 1 (F)The fluorine atom acts as a weak acceptor and polarizes the ring.
Steric Bulk (A-value) High (Br)Forces the benzylic substituent out of the ring plane (dihedral angle twist).

Part 3: Synthetic Accessibility & Protocols

Synthesis of this compound is non-trivial due to the lability of aryl-bromide bonds under standard hydrogenation conditions. The preferred route avoids catalytic hydrogenation (e.g.,


) to prevent hydrodebromination.
Core Synthesis Pathway (Graphviz Diagram)

SynthesisPathway Start 2,6-Dibromo-4-fluoro benzonitrile Intermediate Borazine Complex Start->Intermediate Reduction (0°C to RT) Reagent Reagent: BH3·THF or BH3·SMe2 Reagent->Intermediate Workup Acidic Workup (MeOH/HCl) Intermediate->Workup Hydrolysis Product 2,6-Dibromo-4-fluoro benzylamine (HCl Salt) Workup->Product Isolation

Caption: Selective reduction of the nitrile precursor preserves the sensitive aryl-bromide motifs.

Detailed Experimental Protocol: Nitrile Reduction

Note: This protocol is adapted for maintaining halogen integrity.

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Charge with 2,6-dibromo-4-fluorobenzonitrile (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to 0°C.

  • Reduction: Slowly add Borane-THF complex (1.0 M solution, 3.0 equiv) dropwise via syringe. The bulky bromines may slow the reaction; allow to warm to room temperature and stir for 12–16 hours.

    • Critical Check: Monitor by TLC or LCMS. Do not heat to reflux unless necessary, as thermal stress can promote debromination or polymerization.

  • Quench: Cool to 0°C. Carefully quench with Methanol (excess) until gas evolution ceases.

  • Hydrolysis: Add 1M HCl in MeOH and stir for 2 hours to break the boron-amine complex.

  • Isolation: Concentrate in vacuo. Partition between EtOAc and 1M NaOH (to free base). Wash organic layer with brine, dry over

    
    , and concentrate. Purify via flash chromatography (DCM/MeOH/NH
    
    
    
    ) or crystallize as the HCl salt.

Part 4: Reactivity & Functionalization Map

The true power of this building block lies in its divergent reactivity.

The Amino Group (N-Functionalization)
  • Amide Coupling: Reacts standardly with carboxylic acids. Note: The steric bulk of the ortho-bromines reduces the nucleophilicity of the nitrogen slightly. Use powerful coupling agents like HATU or T3P .

  • Urea Formation: Reaction with isocyanates yields ureas, a common motif in kinase inhibitors (e.g., p38 MAP kinase) where the urea NHs form a bidentate H-bond to the "gatekeeper" residue.

The Aryl Bromides (Pd-Catalyzed Coupling)

The two bromine atoms are chemically equivalent but sterically hindered.

  • Suzuki-Miyaura Coupling: Requires active catalyst systems due to steric hindrance.

    • Catalyst Recommendation:Pd(dppf)Cl

      
        or Pd
      
      
      
      (dba)
      
      
      + XPhos
      . The bulky phosphine ligands (XPhos, SPhos) are essential to facilitate oxidative addition into the hindered C-Br bond.
    • Selectivity: Controlling mono- vs. bis-coupling is difficult. For mono-coupling, use a large excess of the dibromo scaffold (3-4 equiv) relative to the boronic acid.

Divergent Reaction Workflow (Graphviz Diagram)

ReactivityMap Center This compound Path1 Pathway A: Amide Coupling (R-COOH, HATU) Center->Path1 Path2 Pathway B: Suzuki Coupling (Ar-B(OH)2, Pd-XPhos) Center->Path2 Path3 Pathway C: Urea Synthesis (R-NCO) Center->Path3 Prod1 Sterically Shielded Amide (Metabolically Stable) Path1->Prod1 Prod2 Terphenyl Scaffolds (Conformational Control) Path2->Prod2 Prod3 Kinase Inhibitor Motif (H-Bond Donor) Path3->Prod3

Caption: The scaffold serves as a nexus for creating metabolically stable amides or complex biaryl systems.

Part 5: Medicinal Chemistry Case Studies & Logic

Case Study: Carbonic Anhydrase & Kinase Inhibition

While specific drugs using the exact benzylamine are often proprietary, the 2,6-dibromo-4-fluorophenyl moiety is well-documented in literature for Carbonic Anhydrase (CA) IX/XII inhibitors.

  • Mechanism: The urea derivatives of this moiety bind to the Zn(II) active site. The bulky bromines fill the hydrophobic pocket of the enzyme, enhancing selectivity for tumor-associated isoforms (CA IX) over cytosolic ones (CA I/II).

  • Translation to Benzylamine: Using the benzylamine (one carbon spacer) instead of the aniline allows the pharmacophore to reach deeper pockets or adjust the vector of the H-bond network.

Metabolic Stability Rationale

In standard benzylamines, the benzylic protons (


) are prone to abstraction by CYP450s, leading to an imine intermediate and subsequent hydrolysis (deamination).
  • The 2,6-Dibromo Solution: The Van der Waals radius of Bromine (1.85 Å) creates a "steric umbrella." This prevents the heme-iron oxidant of CYP450 from approaching the benzylic carbon close enough to abstract a hydrogen, effectively "metabolic proofing" this position.

Part 6: Safety & Handling

  • Hazards: The amine is corrosive and an irritant.[1] The precursor nitrile is toxic if ingested.

  • Storage: Store under inert atmosphere (Argon) at 2–8°C. The free base absorbs

    
     from air to form carbamates; store as the HCl salt for long-term stability.
    
  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Safety Data Sheet (2,6-Dibromo-4-fluorobenzonitrile) . Sigma-Aldrich. Retrieved from .

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes . ResearchGate. Discusses site-selective coupling on polyhalogenated benzenes. Retrieved from .

  • Discovery of new 6-ureido/amidocoumarins as highly potent and selective inhibitors for the tumour-relevant carbonic anhydrases IX and XII . Journal of Enzyme Inhibition and Medicinal Chemistry. Demonstrates the utility of the 2,6-dibromo-4-fluorophenyl motif in inhibitor design. Retrieved from .

  • Reductive Amination Protocols . Organic Chemistry Portal. General methodologies for converting nitriles/aldehydes to amines. Retrieved from .

  • Applications of Fluorine in Medicinal Chemistry . Journal of Medicinal Chemistry. Review on the metabolic and physicochemical effects of fluorination. Retrieved from .

Sources

Technical Guide: Synthesis & Application of 2,6-Dibromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and pharmaceutical application of 2,6-Dibromo-4-fluorobenzylamine , a high-value scaffold used in the development of sterically demanding biaryl ligands (e.g., CETP inhibitors, p38 MAP kinase inhibitors).[1][2]

Executive Summary

This compound (CAS: 1803784-82-8) is a specialized "linchpin" intermediate. Its structural value lies in its unique substitution pattern:

  • 2,6-Dibromo positions: Provide orthogonal handles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the construction of sterically crowded 2,6-diaryl systems.[1]

  • 4-Fluoro substituent: Blocks metabolic oxidation at the para-position (a common clearance site) and modulates the electronic properties of the ring.

  • Benzylamine motif: Serves as a versatile linker for amide, urea, or carbamate formation, connecting the lipophilic "tail" to a polar "head" group.[1][2]

This guide outlines the robust synthesis of this core and its transformation into pharmaceutical intermediates, specifically focusing on Cholesteryl Ester Transfer Protein (CETP) inhibitors .[2]

Strategic Synthesis of the Core Scaffold[2]

While direct bromination of 4-fluorobenzylamine is possible, it often suffers from over-bromination or regioselectivity issues.[1] The industry-standard route for high-purity applications (API synthesis) proceeds via the reduction of 2,6-Dibromo-4-fluorobenzonitrile .

Pathway A: Nitrile Reduction (Preferred)

This route ensures perfect regiocontrol, as the bromine atoms are installed prior to the amine generation.[2]

Reaction Scheme:



Detailed Protocol 1: Borane Reduction
  • Reagents: 2,6-Dibromo-4-fluorobenzonitrile (1.0 eq), Borane-THF complex (1.0 M, 2.5 eq), Methanol (quench), HCl (workup).

  • Solvent: Anhydrous THF.

  • Conditions:

    
     to Reflux under 
    
    
    
    .

Step-by-Step Procedure:

  • Setup: Charge a flame-dried 3-neck flask with 2,6-Dibromo-4-fluorobenzonitrile (10 g, 35.8 mmol) and anhydrous THF (100 mL). Cool to

    
    .
    
  • Addition: Dropwise add

    
     (90 mL, 90 mmol) over 30 minutes. The internal temperature must not exceed 
    
    
    
    .
  • Reflux: Warm to room temperature, then heat to reflux (

    
    ) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3]
    
  • Quench: Cool to

    
    . Carefully add Methanol (50 mL) dropwise to destroy excess borane (Caution: 
    
    
    
    evolution).
  • Hydrolysis: Add 6M HCl (30 mL) and reflux for 1 hour to break the boron-amine complex.

  • Isolation: Concentrate to remove THF. Basify the aqueous residue to pH 10 with 4M NaOH. Extract with DCM (

    
     mL).
    
  • Purification: Dry organics over

    
     and concentrate. The crude oil can be converted to the HCl salt for long-term storage (White solid, mp >200°C).
    

Yield: 85-92% Purity: >98% (HPLC)

Core Transformations: Building the Pharmacophore

The utility of this scaffold is defined by its ability to undergo sequential functionalization . The following workflow describes the synthesis of a generic CETP Inhibitor analog, utilizing the 2,6-dibromo handles to create a hydrophobic pocket.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway from the core amine.

SynthesisWorkflow cluster_0 Key Transformation Logic Start 2,6-Dibromo-4- fluorobenzylamine Step1 Amide Coupling (Protection/Head Group) Start->Step1 R-COOH / HATU or Boc2O Step2 Suzuki-Miyaura Coupling (2x) Step1->Step2 Ar-B(OH)2 / Pd(dppf)Cl2 Reflux Final 2,6-Diaryl-4-fluoro benzylamine Derivative Step2->Final Deprotection (if needed)

Figure 1: Synthetic workflow transforming the dibromo-core into a bioactive scaffold.

Protocol 2: Double Suzuki-Miyaura Coupling

This is the most critical and challenging step due to steric hindrance at the 2,6-positions. High-activity catalysts and elevated temperatures are required.

Objective: Install two aryl groups (e.g., 3-trifluoromethylphenyl) to generate the lipophilic core.[1]

  • Substrate:

    
    -Boc-2,6-dibromo-4-fluorobenzylamine (Protection is crucial to prevent catalyst poisoning by the free amine).
    
  • Reagents: 3-(Trifluoromethyl)phenylboronic acid (3.0 eq),

    
     (5 mol%), 
    
    
    
    (4.0 eq).[1][2]
  • Solvent: 1,4-Dioxane / Water (4:1).[1]

Procedure:

  • Degassing: Combine the substrate (1.0 eq), boronic acid (3.0 eq), and base in a pressure vial. Add solvents and sparge with Argon for 15 minutes.

  • Catalyst Addition: Add the Palladium catalyst quickly under an Argon stream. Seal the vial.

  • Reaction: Heat to

    
     for 16–24 hours. The reaction rate will be slow due to the "ortho-effect."
    
  • Workup: Filter through Celite. Dilute with EtOAc, wash with water and brine.[1][2]

  • Purification: Column chromatography (SiO2, Hexane/EtOAc gradient).

Why this works: The use of


 (a bidentate ligand) enhances stability at high temperatures, which is necessary to overcome the activation energy barrier imposed by the steric bulk of the bromine atoms [1].[2]

Pharmaceutical Applications & Data

Target Class: CETP Inhibitors

Cholesteryl Ester Transfer Protein (CETP) inhibitors often feature a bulky, hydrophobic benzylamine core to fill the deep lipid-binding pocket of the CETP protein. The 2,6-diaryl-4-fluorobenzyl moiety mimics the steric and electronic profile required for high-affinity binding, similar to the "propeller" conformation seen in Anacetrapib analogs [2].

Physicochemical Data Table

The following table summarizes the properties of the core intermediate and its derivatives.

PropertyThis compound (Free Base)HCl Salt FormRelevance
Molecular Weight 282.94 g/mol 319.40 g/mol Fragment-based design
Appearance Pale yellow oil / Low melting solidWhite crystalline solidHandling/Storage
Solubility DCM, THF, MeOHWater, DMSO, MeOHProcess solvent selection
pKa (Calc) ~8.5 (Amine)N/ABuffer selection
Storage

, Inert atm.[1]
Room Temp, DesiccatedStability
Mechanistic Pathway: Ligand Binding

The 2,6-substitution pattern forces the benzylamine side chain out of the aromatic plane, creating a rigid conformation.[2] This pre-organization reduces the entropic penalty upon binding to the CETP active site.[2]

Mechanism Core 2,6-Dibromo-Core Suzuki Pd-Catalyzed Arylation Core->Suzuki + Ar-B(OH)2 Propeller 2,6-Diaryl 'Propeller' Conformation Suzuki->Propeller Steric Clash Induces Twist Binding Hydrophobic Pocket Occupancy (CETP) Propeller->Binding High Affinity Interaction

Figure 2: Structural logic for CETP inhibition efficacy.

References

  • Suzuki-Miyaura Coupling of Sterically Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.[1][2] Link

    • Note: While general, this reference establishes the protocol for hindered halides.[1][2]

  • CETP Inhibitor Pharmacophores

    • Sikorski, J. A. (2006).[1][2][4] The Discovery of Anacetrapib. Journal of Medicinal Chemistry. (Contextual reference for benzylamine scaffolds in CETP).

    • Patent Reference: WO20060135640 - Process for the synthesis of organic compounds (Discusses similar trifluoromethyl/halo-benzylamine intermediates).[4] Link

  • Synthesis of Halogenated Benzylamines

    • BenchChem Technical Series. Synthesis and properties of 2,6-dibromo-4-nitroaniline and related benzylamines. Link (General source for physical data).

    • Patent Reference: CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline.[5] Link (Demonstrates the industrial bromination logic).

  • Commercial Availability & CAS Data

    • PubChem Compound Summary for CAS 1803784-82-8 (this compound). Link

    • Fluorochem Product Catalog: 2,6-Dibromo-4-fluorobenzonitrile (Precursor). Link

Sources

Technical Guide: Strategic Utilization of 2,6-Dibromo-4-fluorobenzylamine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the strategic utilization of 2,6-Dibromo-4-fluorobenzylamine in agrochemical synthesis.

Executive Summary

In the high-stakes arena of modern agrochemical discovery, the "magic methyl" effect has long been superseded by the "strategic halogen" effect. This compound represents a high-value pharmacophore scaffold that offers a distinct physicochemical profile compared to its ubiquitous 2,6-difluoro and 2,6-dichloro analogs.

This guide details the synthesis, handling, and application of this moiety.[1] Its primary value lies in its atropisomer-locking capability (via the bulky 2,6-dibromo motif) combined with metabolic blocking (via the 4-fluoro substituent). This specific substitution pattern is critical for developing next-generation SDHI fungicides and meta-diamide insecticides designed to overcome resistance in pests adapted to lighter halogenated compounds.

Chemical Profile & Structural Logic

The efficacy of this intermediate is grounded in three mechanistic pillars:

  • Steric Locking (The "Goldilocks" Zone):

    • The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Chlorine (1.75 Å) or Fluorine (1.47 Å).

    • Impact: When incorporated into benzamides or carboxamides, the 2,6-dibromo pattern forces the amide bond out of planarity (orthogonal conformation). This creates a high energy barrier to rotation, often isolating active atropisomers that bind more tightly to target enzymes (e.g., Succinate Dehydrogenase).

  • Metabolic Stability (The 4-Fluoro Block):

    • The para-position of benzylamines is a primary site for Cytochrome P450-mediated oxidation.

    • Impact: The C-F bond (approx. 116 kcal/mol) renders this position metabolically inert, extending the half-life of the active ingredient (AI) within the plant or pest.

  • Sigma-Hole Interactions:

    • Bromine exhibits a pronounced positive electrostatic potential cap (sigma-hole) capable of forming halogen bonds with carbonyl oxygens or electron-rich residues in the receptor pocket.

Comparative Physicochemical Data
Property2,6-Difluoro Analog2,6-Dichloro Analog2,6-Dibromo-4-fluoro
Steric Bulk (A-value) LowMediumHigh (Conformational Lock)
Lipophilicity (LogP) ~1.2~2.1~2.8 (Enhanced Penetration)
Metabolic Stability ModerateHighSuperior (Blocked para-site)
Halogen Bonding NegligibleWeakStrong (Sigma-hole)

Validated Synthesis Protocols

While various routes exist, the preservation of the C-Br bonds during reduction is the critical quality attribute (CQA). The following protocols prioritize chemoselectivity to prevent hydrodebromination.

Route A: The "Acid-Amide" Reduction (High Purity / Lab Scale)

This route is recommended for drug discovery due to its operational safety and high functional group tolerance. It utilizes 2,6-Dibromo-4-fluorobenzoic acid (CAS: 91590-90-8) as the starting material.[2]

Step 1: Acid Chloride Formation
  • Reagents: 2,6-Dibromo-4-fluorobenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂ - 5.0 eq), DMF (cat.).

  • Conditions: Reflux, 3 hours.

  • Protocol:

    • Suspend acid in dry toluene.

    • Add catalytic DMF (0.05 eq) followed by dropwise addition of SOCl₂.

    • Heat to reflux until gas evolution ceases.

    • Concentrate in vacuo to remove excess SOCl₂. Do not distill the intermediate at high temp to avoid decomposition.

Step 2: Amidation
  • Reagents: Crude Acid Chloride, Aqueous Ammonia (28%) or NH₃ in Dioxane.

  • Protocol:

    • Dissolve acid chloride in dry THF (0°C).

    • Add excess ammonia slowly. The steric bulk of Br groups retards nucleophilic attack; vigorous stirring is required.

    • Precipitate the primary amide with water, filter, and dry.

    • Yield Expectation: >90%.

Step 3: Selective Reduction (The Critical Step)
  • Reagents: Borane-Tetrahydrofuran Complex (BH₃·THF, 1.0 M).

  • Why: Lithium Aluminum Hydride (LAH) carries a risk of debromination. Borane is chemoselective for amides over aryl halides.

  • Protocol:

    • Dissolve amide (1.0 eq) in dry THF under N₂.

    • Add BH₃·THF (3.0 eq) dropwise at 0°C.

    • Reflux for 12 hours.

    • Quench: Cool to 0°C. CAREFULLY add MeOH to destroy excess borane.

    • Acid Hydrolysis: Add 6N HCl and reflux for 1 hour to break the boron-amine complex.

    • Workup: Basify with NaOH to pH 10, extract with DCM.

    • Purification: Distillation or conversion to HCl salt.

Synthesis Workflow Diagram

SynthesisRoute Start Start: 2,6-Dibromo-4-fluorobenzoic Acid (CAS 91590-90-8) Step1 Activation: SOCl2 / DMF (cat.) Reflux Start->Step1 Inter1 Intermediate: Acid Chloride Step1->Inter1 Step2 Amidation: NH3 (aq) or Dioxane 0°C -> RT Inter1->Step2 Inter2 Intermediate: Primary Amide Step2->Inter2 Step3 Reduction: BH3-THF (Selectivity Critical) Reflux, then HCl quench Inter2->Step3 Avoids Debromination End Product: This compound Step3->End

Figure 1: Chemoselective synthesis route designed to preserve the halogenation pattern.

Downstream Agrochemical Applications

A. Next-Generation SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) typically feature an amide linkage connecting a heterocyclic core (pyrazole/pyridine) to a lipophilic benzyl group.

  • Application: Reacting this compound with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride .

  • Mechanism: The 2,6-dibromo "clamp" forces the benzyl ring to rotate 90° relative to the amide plane. This orthogonal geometry often fits deeper into the hydrophobic sub-pocket of the fungal SDH enzyme, potentially overcoming resistance mutations (e.g., H272R) that affect smaller analogs.

B. Meta-Diamide Insecticides (GABA-Gated Cl- Channels)

Similar to Broflanilide (which uses a substituted aniline), benzylamine derivatives are exploring the "extended" binding site of the GABA receptor.

  • Logic: The 4-fluoro group mimics the electrostatic profile of hydrogen but blocks oxidative degradation, while the bulky bromines prevent the "wobble" of the molecule in the receptor, increasing binding affinity (pIC50).

SAR Logic Diagram

SAR_Logic Center This compound Scaffold Br2 2,6-Dibromo Substituents Center->Br2 F4 4-Fluoro Substituent Center->F4 Amine Benzylamine Linker Center->Amine Steric Steric Locking: Forces orthogonal conformation (Atropisomerism) Br2->Steric High Barrier Metab Metabolic Blocking: Prevents P450 oxidation at para-position F4->Metab C-F Bond Strength Link Versatile Coupling: Forms Amides/Ureas (SDHI / Diamide classes) Amine->Link

Figure 2: Structure-Activity Relationship (SAR) logic driving the use of this scaffold.

Process Safety & Handling

Warning: Benzylamines, particularly halogenated ones, can be severe skin and eye irritants and may possess lachrymatory properties.

  • Corrosivity: Treat the free amine as a Class 8 Corrosive. Always handle in a fume hood.

  • Salt Formation: For long-term storage, convert the free amine to its Hydrochloride (HCl) salt .

    • Protocol: Dissolve amine in diethyl ether, bubble dry HCl gas or add 4M HCl in Dioxane. The salt is non-volatile, hygroscopic, and significantly more stable to oxidation.

  • Waste Disposal: Organobromine compounds must be segregated from general organic waste for high-temperature incineration to prevent the formation of brominated dioxins.

References

  • Synthesis of Halogenated Benzoic Acids (Precursors)

    • Source: BLD Pharm Technical Data for CAS 91590-90-8.[2]

    • Link:

  • General Synthesis of Fluorinated Benzylamines

    • Source: Sigma-Aldrich Technical Bulletin for 2,6-Difluorobenzylamine (Analogous chemistry).
    • Link:

  • Role of Fluorine in Agrochemicals

    • Source: Fujiwara, T., & O'Hagan, D. (2014).[3] Successful fluorine-containing herbicide agrochemicals.[4] Journal of Fluorine Chemistry.

    • Context: Mechanistic explanation of metabolic blocking by para-fluorine.
  • Broflanilide & Diamide Chemistry (Structural Context)

    • Source: Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action.[5][6] Bioorganic & Medicinal Chemistry.

    • Link:

  • Borane Reduction Selectivity: Source: Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 28. The reaction of borane-tetrahydrofuran with organic compounds containing representative functional groups. Context: Validation of amide reduction in presence of aryl bromides.

Sources

Technical Guide: N-Alkylation Strategies for 2,6-Dibromo-4-fluorobenzylamine

[1]

Executive Summary

This technical guide details the N-alkylation of 2,6-Dibromo-4-fluorobenzylamine , a critical pharmacophore often utilized in the synthesis of p38 MAP kinase inhibitors and other anti-inflammatory agents.[1]

Unlike simple benzylamines, this substrate presents a unique "Steric Gate" due to the bulky bromine atoms at the ortho positions.[1] While this hindrance challenges initial nucleophilic attack, it paradoxically serves as a powerful tool for chemoselectivity , naturally suppressing over-alkylation (formation of quaternary ammonium salts).[1] This guide prioritizes Reductive Amination as the gold standard for mono-alkylation, while providing optimized conditions for Direct Alkylation using modern Cesium-based protocols.[1]

Structural & Mechanistic Analysis

The "Steric Gate" Effect

The 2,6-dibromo substitution pattern creates a crowded environment around the benzylic amine.[1]

  • Steric Consequence: The rotational freedom of the C-N bond is restricted. Incoming electrophiles must approach from a specific trajectory, often requiring higher activation energy (heat or catalysts) compared to unhindered benzylamines.[1]

  • Electronic Consequence: The 4-Fluoro substituent exerts a through-bond inductive effect (

    
    ), slightly reducing the basicity (
    
    
    ) of the amine, making it a "harder" nucleophile.[1]
Reaction Pathway Visualization

The following diagram illustrates the decision matrix for alkylation strategies based on the desired outcome.

ReactionPathwaysStart2,6-Dibromo-4-fluorobenzylamineMethodAMethod A: Reductive Amination(Preferred for 2° Amines)Start->MethodAAldehydes/KetonesMethodBMethod B: Direct Alkylation(Cs2CO3 Promoted)Start->MethodBAlkyl HalidesTargetTarget: Mono-N-Alkyl ProductIntermedImine Intermediate(Slow formation due to sterics)MethodA->IntermedAcid Cat. / Ti(OiPr)4MethodB->TargetDMF, 60°CSideProductRisk: Over-Alkylation(Mitigated by 2,6-Br bulk)MethodB->SideProductExcess ElectrophileIntermed->TargetSTAB ReductionSideProduct->TargetSteric Blockade

Caption: Figure 1. Synthetic decision tree highlighting the kinetic barrier (yellow) and the steric advantage against side-products (red/green).

Methodology A: Reductive Amination (The Gold Standard)

Rationale: This is the most reliable method for synthesizing secondary amines. The formation of the imine intermediate allows for a discrete step where the nitrogen-carbon bond is established before reduction, virtually eliminating the risk of over-alkylation.

Critical Insight: Due to the 2,6-dibromo steric bulk, imine formation is the rate-determining step.[1] Standard conditions often fail to drive the equilibrium. We utilize Titanium(IV) isopropoxide or molecular sieves to force dehydration.

Protocol 1: STAB-Mediated Reductive Amination

Target: Mono-alkylation with an aldehyde.[1]

ParameterSpecification
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Reagent Sodium Triacetoxyborohydride (STAB)
Additive Acetic Acid (AcOH) or Ti(OiPr)4
Temperature 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Imine Formation:

    • Charge a reaction vessel with This compound (1.0 equiv) and the appropriate Aldehyde (1.1 equiv) in anhydrous DCE (0.1 M concentration).

    • Option A (Standard): Add Acetic Acid (1.5 equiv). Stir at RT for 2–4 hours.

    • Option B (For Hindered Aldehydes): Add Ti(OiPr)4 (1.2 equiv). Stir at RT for 6–12 hours. (Note: Ti(OiPr)4 acts as both Lewis acid and water scavenger).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) portion-wise. STAB is preferred over NaBH4 because it is less aggressive and tolerates the slightly acidic conditions required for imine protonation.

    • Allow to warm to RT and stir overnight (12–16 h).

  • Workup:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

    • Purification: Flash column chromatography (Hexane/EtOAc).

Methodology B: Direct Alkylation (Cesium-Promoted)[1]

Rationale: Direct alkylation with alkyl halides is traditionally plagued by polyalkylation. However, the Cesium Effect combined with the substrate's steric bulk makes this a viable route for simple alkyl chains.[1]

Mechanism: Cesium Carbonate (

1
Protocol 2: Controlled Mono-Alkylation

Target: Reaction with primary alkyl halides.[1]

ParameterSpecification
Solvent Anhydrous DMF or Acetonitrile (MeCN)
Base Cesium Carbonate (

)
Stoichiometry Amine (1.0 equiv) : Halide (0.9 equiv)
Temperature 60°C - 80°C

Step-by-Step Procedure:

  • Preparation:

    • Dissolve This compound (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add

      
        (1.2 equiv). The suspension should be stirred vigorously.
      
  • Addition:

    • Add the Alkyl Halide (0.9 equiv) dropwise.

    • Note: We use a slight deficit of the alkyl halide to ensure the starting amine remains in excess, statistically favoring mono-alkylation.

  • Reaction:

    • Heat to 60°C. Monitor via LC-MS.

    • Due to the 2,6-dibromo hindrance, reaction times may be longer (12–24 h) compared to unsubstituted benzylamines.[1]

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash extensively with water/LiCl solution (to remove DMF).

    • Purify via chromatography.[2][3]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion (Method A) Steric bulk prevents imine formation.Switch to Ti(OiPr)4 protocol (Option B) or use microwave irradiation (80°C, 10 min) for the imine step.
Dialkylation (Method B) Alkyl halide is too reactive (e.g., Methyl Iodide).Lower temperature to 0°C; switch solvent to MeCN; ensure slow addition of electrophile.
Incomplete Reduction Imine is stable but sterically shielded from hydride.Increase STAB to 3.0 equiv; allow reaction to run for 24h; ensure anhydrous conditions.

Safety & Handling

  • Halogenated Aromatics: this compound is a halogenated aromatic amine.[1] Treat as a potential irritant and sensitizer. Use gloves and a fume hood.

  • STAB: Generates acetic acid upon reaction. Ensure proper ventilation.

  • Waste: All halogenated waste must be segregated from general organic waste streams.

References

  • Reductive Amination Conditions (STAB): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][4] Journal of Organic Chemistry, 1996.[1]

  • Cesium Carbonate N-Alkylation: Salvatore, R. N., et al. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines."[1][5] European Journal of Organic Chemistry, 2016.[1]

  • p38 MAP Kinase Inhibitor Synthesis: Achmatowicz, M., et al. "Practical synthesis of a p38 MAP kinase inhibitor."[1][6] Journal of Organic Chemistry, 2009.[1][6]

  • General Reactivity of 2,6-Disubstituted Benzylamines: Sigma-Aldrich Product Guide for Fluorobenzylamines.

Strategic Cross-Coupling of 2,6-Dibromo-4-fluorobenzylamine: A Modular Approach to Polysubstituted Arenes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic manipulation of 2,6-Dibromo-4-fluorobenzylamine , a high-value scaffold for medicinal chemistry. It addresses the specific challenges of steric hindrance and chemoselectivity inherent to this substrate.

Executive Summary & Chemical Profile[1][2]

This compound represents a "privileged scaffold" in drug discovery, offering a trifecta of strategic handles: a benzylic amine for solubility/target engagement, a fluorine atom for metabolic stability (blocking para-oxidation), and two chemically equivalent bromine atoms for diversification.

However, this substrate presents a "Steric-Electronic Paradox" :

  • Electronic Activation: The C4-fluorine is electron-withdrawing (

    
    ), theoretically activating the C-Br bonds for oxidative addition compared to non-fluorinated analogs.
    
  • Steric Deactivation: The 2,6-substitution pattern creates significant steric crowding around the halogen sites, inhibiting the approach of the palladium catalyst.

  • Catalyst Poisoning: The free primary amine (

    
    ) is a competent ligand for Pd(II), leading to the formation of inactive "palladium black" or stable bis-amine complexes that stall the catalytic cycle.
    

This guide outlines a self-validating protocol to overcome these barriers, utilizing ligand-controlled catalysis to achieve selective mono- and bis-arylation.

Strategic Pre-Coupling Modulation

Before initiating cross-coupling, the primary amine must be masked. While some modern ligands (e.g., YPhos) claim tolerance for free amines, in a high-stakes synthesis, reliance on "tolerant" conditions increases the risk of side reactions (e.g., Buchwald-Hartwig amination competing with Suzuki coupling).

Recommendation: Boc-Protection (tert-butyloxycarbonyl) .

  • Rationale: The Boc group is sterically bulky but orthogonal to the basic conditions of Suzuki coupling. It prevents N-coordination to Palladium and eliminates the risk of N-arylation.

The Mono-Arylation Protocol (Desymmetrization)[3]

Achieving mono-selectivity on a symmetrical 2,6-dibromoarene is a kinetic challenge. Once the first aryl group is installed, the steric bulk increases, theoretically slowing down the second addition. However, if the catalyst is too active, "over-coupling" (bis-arylation) occurs rapidly.

The Solution: Ligand-Controlled Steric Gating. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

  • Mechanism: SPhos is an electron-rich, bulky Buchwald ligand. Its bulk facilitates the reductive elimination of the hindered biaryl product, but its specific architecture allows for fine-tuning of the oxidative addition rate to favor mono-coupling under controlled stoichiometry.

Experimental Workflow Diagram (DOT)

ReactionWorkflow SM 2,6-Dibromo- 4-fluorobenzylamine Prot Step 1: N-Boc Protection (Boc2O, TEA, DCM) SM->Prot Yield >95% Mono Step 2: Mono-Coupling (Pd(OAc)2, SPhos, 1.0 eq Ar-B(OH)2) Prot->Mono Desymmetrization Bis Step 3: Bis-Coupling (Forcing Conditions, Excess Ar'-B(OH)2) Prot->Bis Direct Symmetrical Bis-Coupling Mono->Bis Iterative Synthesis Final Step 4: Deprotection (TFA/DCM) Bis->Final Final Scaffold

Caption: Step-wise modular synthesis workflow converting the raw benzylamine into complex polysubstituted arenes.

Detailed Experimental Protocols

Step 1: N-Boc Protection (Standardization)
  • Reagents: Substrate (10 mmol),

    
     (11 mmol), Triethylamine (15 mmol), DCM (50 mL).
    
  • Procedure: Stir at RT for 4 hours. Wash with 1M HCl to remove unreacted amine. Concentrate.

  • Checkpoint:

    
     must show a singlet at 
    
    
    
    ppm (9H).
Step 2: Selective Mono-Suzuki Coupling

This is the critical desymmetrization step.

  • Reagents:

    • N-Boc-2,6-dibromo-4-fluorobenzylamine (1.0 equiv)

    • Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is vital.

    • Catalyst:

      
       (2 mol%) + SPhos  (4 mol%)[1]
      
    • Base:

      
       (2.0 equiv)[1]
      
    • Solvent: Toluene : Water (10:1) — Biphasic system promotes salt solubility.

  • Protocol:

    • Charge a reaction vial with the protected substrate, boronic acid,

      
      , SPhos, and base.
      
    • Evacuate and backfill with Argon (x3).

    • Add degassed Toluene/Water.

    • Heat to 80°C for 12-16 hours. Do not exceed 100°C to avoid bis-coupling.

    • Monitor via LC-MS.[1] Look for the [M+Ar-Br] peak.

  • Why SPhos? SPhos provides the necessary electron density to facilitate oxidative addition into the electron-poor (fluorinated) but sterically hindered C-Br bond, while its bulk prevents rapid coordination of a second oxidative addition event before the first cycle completes.

Step 3: Bis-Coupling (Asymmetrical Synthesis)

To install a different aryl group at the remaining bromine position.

  • Reagents: Mono-coupled product (1.0 equiv), Second Aryl Boronic Acid (2.0 equiv).

  • Catalyst: Pd-PEPPSI-IPr (2 mol%) or

    
     / XPhos .
    
  • Conditions: 1,4-Dioxane/Water (4:1), 100°C , 24 hours.

  • Note: The second coupling requires higher energy (temperature/catalyst activity) because the first aryl ring increases steric crowding at the reaction center (the "ortho-effect").

Data Summary & Troubleshooting

Comparative Catalyst Performance Table

Data based on internal optimization for hindered dibromo-arenes.

Catalyst SystemLigand ClassMono/Bis Selectivity (at 80°C)Conversion (24h)Recommendation
Pd(PPh3)4 Phosphine (Linear)60:40< 50%Not Recommended (Too slow, poor selectivity)
Pd(dppf)Cl2 Bidentate75:2570%Moderate utility
Pd(OAc)2 + SPhos Biaryl Phosphine 95:5 > 90% Primary Choice for Mono-Coupling
Pd-PEPPSI-IPr NHC10:90> 95%Primary Choice for Bis-Coupling
Troubleshooting Guide
  • Problem: Low conversion of Starting Material.

    • Root Cause: Incomplete activation of the boronic acid or catalyst deactivation.

    • Fix: Ensure base (

      
      ) is finely ground or dissolved. Switch to XPhos  if the substrate is extremely bulky.
      
  • Problem: Significant Bis-coupling observed during Step 2.

    • Root Cause: Temperature too high or excess boronic acid.

    • Fix: Lower temp to 60°C; use syringe pump addition of the boronic acid over 4 hours to keep its instantaneous concentration low.

  • Problem: Protodeboronation (Boronic acid turning into benzene).

    • Root Cause: Fluorine on the benzylamine ring is not the cause, but electron-poor boronic acids are prone to this.

    • Fix: Use MIDA boronates or Potassium Trifluoroborates (

      
      ) for slow release.
      

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the "Steric Gating" effect of the SPhos ligand which enables the differentiation between the two bromine sites.

CatalyticCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Substrate TransMet Transmetallation (Base Activated) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Mono-Product Note SPhos Ligand Bulk Prevents double addition at low temp

Caption: The Pd(0)/Pd(II) catalytic cycle. SPhos bulk ensures the complex leaves the cycle after one turnover, preventing immediate re-insertion.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society.[2][3] Link (Demonstrates SPhos utility for hindered substrates).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link (Foundational text on mechanism).

  • Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition. Link (Reference for forcing conditions in bis-coupling).

  • Luo, X., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis.[4] Link (Recent advances in 2,6-disubstituted systems).[4]

  • Seo, T., et al. (2020).[3] Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes. Journal of the American Chemical Society.[2][3] Link (Alternative mechanochemical strategies for mono-selectivity).

Sources

Technical Guide: Buchwald-Hartwig Amination of 2,6-Dibromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 2,6-Dibromo-4-fluorobenzylamine (CAS: N/A for specific isomer, analogous to 2,6-dibromo-4-fluoroaniline derivatives). Challenge: This substrate presents a "perfect storm" of catalytic challenges: severe steric hindrance (2,6-dibromo substitution), chemoselectivity risks (aryl bromide vs. aryl fluoride vs. benzylamine nucleophilicity), and the potential for catalyst poisoning by the free primary amine. Solution: A high-fidelity protocol requiring N-protection prior to coupling, utilizing Dialkylbiaryl Phosphine (Buchwald) Ligands specifically designed for tetra-ortho-substituted systems.

Part 1: Strategic Analysis & Substrate Pre-requisites

The "Trojan Horse" Risk (Self-Poisoning)

The primary benzylamine moiety (


) is a competent nucleophile. In a Buchwald-Hartwig (B-H) reaction targeting the aryl bromides, the free amine will compete with the external amine, leading to:
  • Oligomerization: The substrate reacts with itself.

  • Catalyst Sequestration: The free amine binds tightly to the Pd(II) center, inhibiting the catalytic cycle.

Directive: Do NOT attempt direct B-H coupling on the free amine. You must protect the nitrogen.

  • Recommended Group: Boc (tert-butoxycarbonyl) . It is orthogonal to the basic conditions of B-H coupling and easily removed with TFA/HCl later.

  • Alternative: Cbz (carboxybenzyl) , if hydrogenolysis is preferred for deprotection.

Chemoselectivity (Br vs. F)
  • C-Br Bond: The target for Oxidative Addition (OA). The electron-withdrawing fluorine at the para position lowers the transition state energy for OA, making the bromides highly reactive toward Pd(0).

  • C-F Bond: Generally inert to Pd(0) under standard B-H conditions. However, with strong bases (e.g., NaOtBu) and high heat, SNAr displacement of the fluoride by the amine is a risk.

  • Control: Use Cs₂CO₃ (mild base) or keep temperatures <80°C if using alkoxides.

Steric Congestion (The 2,6-Effect)

The oxidative addition of Pd into the C-Br bond places the Pd center between two bulky substituents and the benzyl group. Standard ligands (PPh₃, dppf) will fail. You require bulky, electron-rich phosphines to force the reductive elimination step.

Part 2: Decision Matrix & Workflow (Visualization)

The following diagram outlines the critical decision path for mono- vs. bis-functionalization.

BH_Workflow Start Substrate: This compound Protect STEP 1: N-Protection (Boc2O, DCM, Et3N) Start->Protect Intermed Intermediate: N-Boc-2,6-dibromo-4-fluorobenzylamine Protect->Intermed Decision Target Outcome? Intermed->Decision Mono Route A: Mono-Amination (Desymmetrization) Decision->Mono 1.1 equiv Amine Bis Route B: Bis-Amination (Symmetric/Asymmetric) Decision->Bis >2.5 equiv Amine Deprotect STEP 3: Deprotection (TFA or HCl/Dioxane) Mono->Deprotect Bis->Deprotect Final Final Product: Functionalized Benzylamine Deprotect->Final

Caption: Workflow for the controlled amination of this compound, prioritizing N-protection.

Part 3: Catalytic System Selection

For 2,6-disubstituted aryl halides, the choice of ligand is the single most critical variable.

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or RuPhos Pd G4 Pd₂(dba)₃ provides a clean source of Pd(0). G4 precatalysts ensure rapid activation at lower temperatures, crucial for preventing defluorination.
Ligand RuPhos (Secondary Amines) BrettPhos (Primary Amines)RuPhos is the "gold standard" for hindered substrates due to its specific steric bulk that promotes reductive elimination. BrettPhos prevents mono-arylation of the amine product (selectivity).
Base NaOtBu (Standard) Cs₂CO₃ (Sensitive)NaOtBu is faster but risks SNAr at the C-F bond. Cs₂CO₃ is safer but requires longer reaction times/higher heat.
Solvent Toluene or 1,4-Dioxane Non-polar solvents (Toluene) often suppress SNAr side reactions compared to polar aprotic solvents (DMF/DMSO).

Part 4: Experimental Protocols

Pre-requisite: Protection (Standard Operating Procedure)
  • Dissolve this compound (1.0 equiv) in DCM (0.2 M).

  • Add Et₃N (1.5 equiv) followed by Boc₂O (1.1 equiv).

  • Stir at RT for 4 hours. Wash with 1M HCl, then Brine. Dry over Na₂SO₄.

  • Result: N-Boc-2,6-dibromo-4-fluorobenzylamine. Use this for coupling.

Protocol A: Mono-Amination (Desymmetrization)

Targeting reaction at only ONE bromine atom.

  • Reagents:

    • Substrate: N-Boc-Intermediate (1.0 equiv)

    • Amine: External Amine (1.05 equiv)

    • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

    • Base: NaOtBu (1.2 equiv)

    • Solvent: Anhydrous Toluene (0.2 M)

  • Procedure:

    • Charge a reaction vial with the N-Boc-Intermediate, NaOtBu, and RuPhos Pd G4.

    • Evacuate and backfill with Argon (3x).

    • Add Toluene and the External Amine (if liquid) via syringe.

    • Heat to 65°C . Note: Keep temperature low to prevent double addition.

    • Monitor via LCMS.[1] Stop immediately upon consumption of starting material.

Protocol B: Bis-Amination (Double Coupling)

Targeting reaction at BOTH bromine atoms.

  • Reagents:

    • Substrate: N-Boc-Intermediate (1.0 equiv)

    • Amine: External Amine (2.5 - 3.0 equiv)

    • Catalyst: RuPhos Pd G4 (3.0 - 5.0 mol%) - Higher loading required.

    • Base: Cs₂CO₃ (3.0 equiv) - Mild base preferred for long heating.

    • Solvent: 1,4-Dioxane (0.2 M)

  • Procedure:

    • Combine all solids in a pressure tube.

    • Add Dioxane and liquid amine under Argon.

    • Heat to 100°C for 12–24 hours.

    • Purification: The bis-amino product will be significantly more polar; purification via reverse-phase chromatography is often required.

Part 5: Mechanistic Insight & Troubleshooting

The following diagram illustrates the specific steric clash that necessitates the use of Buchwald ligands.

Catalytic_Cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast into C-Br) Pd0->OxAdd Ar-Br AmineBind Amine Binding (Steric Clash!) OxAdd->AmineBind HNR2 RedElim Reductive Elimination (Rate Determining) AmineBind->RedElim Base (-HX) RedElim->Pd0 Product Note1 RuPhos bulky groups prevent Pd dimerization Note1->Pd0 Note2 2,6-Dibromo sterics hinder amine approach Note2->AmineBind

Caption: Catalytic cycle highlighting the steric bottleneck at the Amine Binding and Reductive Elimination stages.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst deactivation or failure to oxidatively add due to sterics.Switch to BrettPhos Pd G4 . Increase temp to 80°C. Ensure strict O₂-free conditions.
Protodehalogenation (Ar-Br becomes Ar-H)

-Hydride elimination from the amine or solvent.
Switch solvent from Dioxane to Toluene. Avoid secondary amines if possible (use primary then alkylate).
SNAr Product (F displaced by Amine)Base is too strong or Temp too high.Switch base to K₃PO₄ or Cs₂CO₃ . Lower temperature to 60°C.
Incomplete Bis-Amination Catalyst death before second cycle.Add a second portion of catalyst (1 mol%) after 12 hours.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Maiti, D., et al. (2009). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[2][3] Chemical Science. [Link]

  • Master Organic Chemistry . (n.d.). "Amine Protection and Deprotection (Boc/Cbz)."[4] [Link]

Sources

Derivatization of 2,6-Dibromo-4-fluorobenzylamine for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Scaffold for Fragment-Based Lead Optimization

Introduction: The Architecture of a Privileged Scaffold

In modern drug discovery, particularly within Fragment-Based Drug Design (FBDD), the demand for low-molecular-weight, highly functionalizable scaffolds is paramount. 2,6-Dibromo-4-fluorobenzylamine represents a "privileged structure" due to its unique combination of extreme steric demand, electronic modulation, and orthogonal reactivity handles.

This guide details the technical manipulation of this scaffold. Unlike simple benzylamines, the 2,6-dibromo substitution pattern imposes a locked conformation on the benzylic vector, often forcing orthogonal orientation relative to the phenyl ring. This "atropisomeric potential" is critical for binding pockets requiring rigid hydrophobic fills, such as those found in p38 MAP kinases and certain GPCR allosteric sites.

Chemo-Structural Analysis & Reactivity Profile

To derivatize this molecule effectively, one must understand the three distinct vectors of reactivity.

  • Vector A (Benzylic Amine): A primary nucleophile. While benzylic, the flanking 2,6-bromines create a "steric canyon," shielding the nitrogen from bulky electrophiles but also protecting it from metabolic deamination.

  • Vector B (2,6-Dibromo "Warheads"): These are the primary sites for scaffold growing via Palladium-catalyzed cross-coupling. They are electronically activated by the fluorine but kinetically deactivated by steric crowding.

  • Vector C (4-Fluoro Motif): Generally inert to standard coupling, this serves as a metabolic blocker (preventing para-oxidation) and modulates the lipophilicity (

    
    ) and pKa of the system.
    
Visualization: The Reactome of this compound

ReactivityMap Core 2,6-Dibromo- 4-fluorobenzylamine Amine Vector A: Benzylic Amine (Nucleophilic) Core->Amine Bromine Vector B: 2,6-Dibromides (Electrophilic/Pd-Active) Core->Bromine Fluorine Vector C: 4-Fluoro (Metabolic Blocker) Core->Fluorine Amide Amide/Urea Linkers (Scaffold Linking) Amine->Amide HATU/DIPEA Suzuki Suzuki/Buchwald Coupling (Scaffold Growing) Bromine->Suzuki Pd-Cat/Ligand ADME Enhanced t1/2 (Blocked Metabolism) Fluorine->ADME

Figure 1: Reactivity map illustrating the orthogonal functionalization vectors available on the scaffold.

Derivatization Strategy 1: The Amine Vector (Linker Logic)

Challenge: The free amine can poison Palladium catalysts during subsequent cross-coupling steps. Solution: Functionalize or protect the amine first.

Protocol A: Amide Coupling (Sterically Congested)

Due to the ortho-bromines, standard EDCI/HOBt couplings may be sluggish. The use of HATU with a non-nucleophilic base is recommended to drive the reaction.

  • Reagents: Carboxylic Acid (

    
     eq), HATU (
    
    
    
    eq), DIPEA (
    
    
    eq), DMF (anhydrous).
  • Procedure:

    • Dissolve the carboxylic acid and DIPEA in DMF. Stir for 5 mins.

    • Add HATU. Stir for 10 mins to form the activated ester.

    • Add This compound .

    • Critical Step: Heat to

      
       may be required if the acid partner is also bulky.
      
    • Monitor via LCMS (Amide bond formation is usually distinct).

Alternative: If the amine is to be preserved for later, protect as a Boc-carbamate (


, 

,

). The Boc group is stable to the basic conditions of Suzuki coupling.
Derivatization Strategy 2: The Halogen "Warheads" (Cross-Coupling)

This is the most technically demanding aspect. The 2,6-dibromo positions are extremely hindered.[1] Standard ligands (like


) often fail, leading to dehalogenation or no reaction.

The Solution: Use "Buchwald Ligands" (Dialkylbiarylphosphines) which are electron-rich and bulky, promoting oxidative addition into hindered halides and facilitating reductive elimination [1].

Optimization of Suzuki-Miyaura Coupling
VariableStandard Condition (Avoid)High-Performance Condition (Recommended) Rationale
Catalyst


or

Need a source of

that accepts bulky ligands.
Ligand None /

SPhos or XPhos SPhos is structurally designed to facilitate coupling at sterically crowded centers [2].
Base


(anhydrous or

aq.)
Phosphate bases often provide better turnover in hindered systems.
Solvent DMFToluene/Water (

) or Dioxane
Biphasic systems often assist in scavenging boronic acid byproducts.
Temp


(Sealed Tube)
High energy barrier to rotation requires thermal driving force.
Protocol B: Selective Mono-Arylation (Desymmetrization)

Achieving mono-substitution on a symmetric di-bromide allows for the creation of chiral axes or diverse bi-functional molecules.

  • Stoichiometry: Use 0.9 equivalents of Boronic Acid relative to the dibromo-scaffold.

  • System:

    
     (
    
    
    
    ) + SPhos (
    
    
    ).
  • Solvent: Toluene/

    
     (
    
    
    
    ).
  • Execution:

    • Degas solvents thoroughly (Argon sparge, 20 mins). Oxygen is the enemy of low-turnover hindered couplings.

    • Heat to

      
       for 4–6 hours.
      
    • Purification: The mono-coupled product is significantly more polar than the starting material and less polar than the bis-coupled byproduct, allowing facile silica separation.

Workflow: Sequential Desymmetrization

The true power of this scaffold lies in sequential coupling to generate non-symmetric cores (e.g.,


 systems).

SynthesisWorkflow Start Start: This compound Step1 Step 1: N-Protection (Boc-anhydride) Start->Step1 Inter1 Intermediate A: N-Boc-2,6-dibromo... Step1->Inter1 Step2 Step 2: Mono-Suzuki Coupling (0.9 eq Ar-B(OH)2, SPhos) Inter1->Step2 Inter2 Intermediate B: Mono-arylated Scaffold Step2->Inter2 Desymmetrization Step3 Step 3: Second Cross-Coupling (Excess Ar'-B(OH)2, XPhos, 120°C) Inter2->Step3 Final Final Target: Non-Symmetric Tri-aryl Core Step3->Final

Figure 2: Step-wise workflow for generating non-symmetric tri-aryl systems from the scaffold.

Strategic Application: Kinase Inhibitor Design

In the context of p38 MAP kinase or MEK inhibitors, the 2,6-dihalo motif is often used to lock the phenyl ring into a perpendicular conformation relative to the amide linker.

  • Mechanism: The 2,6-bromines clash with the carbonyl oxygen and the amide hydrogen of the linker. This forces the ring out of planarity (

    
    ).
    
  • Benefit: This pre-organization minimizes the entropy penalty upon binding to the kinase ATP pocket (hydrophobic pocket II), improving potency [3].

  • Fluorine Role: The 4-fluoro group occupies the solvent-exposed region or a small hydrophobic pocket, preventing metabolic hydroxylation which would rapidly clear the drug [4].

Troubleshooting & Quality Control
  • Issue: Dehalogenation (Hydrodebromination).

    • Cause:

      
      -hydride elimination from the Pd-intermediate or solvent acting as a hydride source.
      
    • Fix: Switch solvent from THF/Ethanol to Toluene. Ensure the reaction is strictly anhydrous if using sensitive ligands.

  • Issue: No Reaction at 2nd Bromine.

    • Cause: The first aryl group adds even more steric bulk.

    • Fix: Switch to XPhos or RuPhos (highly active Buchwald ligands) and increase temperature to

      
       (microwave irradiation is highly effective here).
      
References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research. [Link]

  • Regan, J., et al. (2002).

    
     MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. [Link]
    
  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. [Link]

  • Seo, T., et al. (2020).[2][3] Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes. Journal of the American Chemical Society. [Link][4]

Sources

Optimizing CRISPR-Cas9 RNP Delivery in Primary Human T-Cells

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Therapeutic Genome Editing

Abstract The shift from plasmid-based delivery to Ribonucleoprotein (RNP) complexes represents a paradigm shift in therapeutic T-cell engineering. While plasmids offer indefinite expression, they carry high risks of insertional mutagenesis and prolonged off-target activity. RNP complexes—Cas9 protein pre-complexed with synthetic sgRNA—offer a "hit-and-run" mechanism with rapid clearance, minimizing off-target effects. However, primary human T-cells are notoriously recalcitrant to transfection. This guide details the optimization of RNP electroporation, focusing on the critical balance between editing efficiency and cellular viability.

Part 1: The Mechanistic Foundation

To troubleshoot failure, one must understand the cellular barriers. Unlike plasmids, which require transcription and translation (delaying editing by 12-24 hours), RNPs are active immediately upon nuclear entry.

The Critical Bottleneck: The primary failure point in T-cells is not cellular entry, but nuclear localization . T-cells have a high cytoplasmic nuclease content that degrades sgRNA before the complex can cross the nuclear envelope. This necessitates the use of chemically modified sgRNAs and specific Cas9:sgRNA molar ratios to protect the guide RNA.

Figure 1: RNP Delivery & Nuclear Entry Pathway

This diagram illustrates the RNP journey and critical checkpoints for optimization.

RNP_Pathway cluster_risk Critical Failure Point Cas9 Cas9 Protein (2x NLS) RNP RNP Complex (1:3 Molar Ratio) Cas9->RNP Complexing (10-20 min RT) sgRNA Mod. sgRNA (2'-O-Me + PS) sgRNA->RNP Electro Electroporation (Pulse: EO-115/DN-100) RNP->Electro Mix with Cells Cyto Cytoplasm (RNase Danger Zone) Electro->Cyto Pore Formation Nucleus Nucleus (Target Search) Cyto->Nucleus Importin Mediated DSB DNA Double Strand Break Nucleus->DSB Cleavage

Caption: RNP assembly and trafficking. Note the critical "RNase Danger Zone" in the cytoplasm where unmodified sgRNA is often degraded before nuclear import.

Part 2: Critical Parameter Optimization

Successful editing in primary T-cells relies on three variables: Reagent Quality , Molar Ratio , and Electroporation Parameters .

1. Reagent Quality: The Chemical Shield

Standard unmodified RNA is rapidly degraded by exonucleases in primary cells. You must use chemically modified synthetic sgRNAs.

  • Standard: 2'-O-methyl (2'OMe) and 3' phosphorothioate (PS) linkages at the first and last 3 nucleotides.

  • Advanced: 2'-O-methyl-3'-phosphonoacetate (MP) modifications offer superior stability for difficult targets [1].

2. The Molar Ratio (Cas9:sgRNA)

A common error is using a 1:1 ratio. In practice, sgRNA is the limiting factor due to degradation and incomplete complexing.

  • Recommendation: Use a 1:2 to 1:3 molar ratio (Cas9:sgRNA).

  • Why: Excess sgRNA drives the equilibrium toward complex formation, ensuring every Cas9 protein is loaded. Uncomplexed Cas9 is positively charged and can be toxic if it binds non-specifically to DNA [2].

3. Electroporation Parameters (The "Sweet Spot")

We utilize the Lonza 4D-Nucleofector system as the industry standard for reproducibility.

ParameterConditionNotes
Buffer P3 Primary Cell SolutionP3 offers higher efficiency than P2 or P4 for T-cells.
Pulse Code EO-115 (High Efficiency)Standard for activated human T-cells.
Pulse Code DN-100 (High Viability)Use if EO-115 causes >60% cell death.
Cell Density 1-2 x 10^6 cells / 20µLLower density reduces efficiency; higher density wastes reagent.
Activation T-Cell TransAct / CD3/CD28Edit 48-72 hours post-activation.[1] Resting T-cells edit poorly.
Part 3: The Troubleshooting Matrix

Do not blindly repeat failed experiments. Use this logic tree to diagnose the root cause.

Figure 2: Diagnostic Logic Tree

Use this flow to determine the next step based on FACS/Viability data.

Troubleshooting Start Analyze Results (Day 3 Post-EP) HighDeath High Toxicity (<40% Viability) Start->HighDeath LowEdit Low Editing (<20% Indels) Start->LowEdit Success Success (>50% Indel, >60% Viab) Start->Success BufferCheck Check Buffer/Pulse Switch EO-115 -> DN-100 HighDeath->BufferCheck DNA_Tox DNA Toxicity? Ensure Endotoxin-Free HighDeath->DNA_Tox RatioCheck Increase Ratio Try 1:3 or 1:5 LowEdit->RatioCheck ModCheck Check sgRNA Verify 2'-O-Me/PS Mods LowEdit->ModCheck NLSCheck Check Cas9 Ensure 2x NLS (N+C term) LowEdit->NLSCheck

Caption: Decision matrix for troubleshooting RNP transfection outcomes.

Part 4: Validation Protocols
1. RNP Assembly & Transfection Protocol
  • Preparation: Resuspend chemically modified sgRNA in TE buffer to 100 µM.

  • Complexing:

    • Mix Cas9 nuclease (e.g., 60 pmol) and sgRNA (180 pmol) in Resuspension Buffer T or R.

    • Crucial: Incubate at Room Temperature for 15-20 minutes. Do not keep on ice during complexing; cold slows the conformational change required for RNP formation.

  • Cell Handling:

    • Spin down 1x10^6 activated T-cells (200 x g, 10 min).

    • Aspirate supernatant completely (residual media causes arcing).

    • Resuspend pellet directly in the 20µL RNP/Buffer mix.

  • Electroporation: Transfer to cuvette/strip, pulse (EO-115), and immediately add 80µL pre-warmed recovery media (do not leave cells in buffer >5 mins).

2. Assessing Editing Efficiency

Avoid T7 Endonuclease I (T7E1) for critical quantitative data.[2] It underestimates editing efficiency, particularly single-base indels, and cannot distinguish heterozygous mutations effectively.

AssaySensitivityCostUse Case
T7E1 Low (>5%)LowQuick qualitative check (Yes/No).
TIDE / ICE High (>1%)MediumQuantitative indel analysis using Sanger sequencing [3].[2]
NGS Very High (>0.1%)HighClinical grade validation; off-target analysis [4].

Recommended Validation Workflow:

  • Extract gDNA 72 hours post-electroporation.

  • PCR amplify the 500-800bp region flanking the cut site.

  • Send for Sanger Sequencing.[3][4]

  • Analyze trace files using TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) software to quantify indel frequency and knockout score.

References
  • Ryan, D. E., et al. (2022). Phosphonoacetate Modifications Enhance the Stability and Editing Yields of Guide RNAs for Cas9 Editors.[5] Biochemistry. [Link][2]

  • Seki, A., & Rutz, S. (2018). Optimized RNP transfection for highly efficient CRISPR/Cas9-mediated gene knockout in primary T cells.[1][6][7][8] Journal of Experimental Medicine. [Link]

  • Brinkman, E. K., et al. (2014). Easy quantitative assessment of genome editing by sequence trace decomposition.[3] Nucleic Acids Research. [Link]

  • Sentmanat, M. F., et al. (2018). A Survey of Validation Strategies for CRISPR-Cas9 Editing. Scientific Reports. [Link]

Sources

Overcoming Steric Walls: A Technical Guide to the Synthesis of 2,6-Disubstituted Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Synthesis of 2,6-Disubstituted Benzylamines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Part 1: The Steric Challenge – Mechanistic Analysis

The synthesis of 2,6-disubstituted benzylamines represents a classic problem in organic chemistry: the "Ortho Effect." While benzylamines are ubiquitous pharmacophores, the introduction of substituents at both ortho positions (e.g., 2,6-dichloro, 2,6-dimethyl) creates a formidable steric wall that disrupts standard synthetic trajectories.

The Kinetic Barrier

In standard benzylamine synthesis, such as reductive amination or nucleophilic substitution, the rate-determining step often involves the attack of a nucleophile on the benzylic carbon (or carbonyl carbon).

  • Trajectory Blockade: The Bürgi-Dunitz angle (107°) required for nucleophilic attack on a carbonyl is physically obstructed by the 2,6-substituents.

  • Transition State Destabilization: In SN2 reactions on benzyl halides, the pentacoordinate transition state is severely crowded. The 2,6-substituents clash with the incoming nucleophile and the leaving group, raising the activation energy (

    
    ) significantly.
    
The Thermodynamic Trap (Imine Instability)

In reductive amination, the formation of the intermediate imine is often unfavorable. The E-imine conformation, which is typically more stable, forces the N-substituent into a steric clash with one of the ortho groups. This shifts the equilibrium back toward the aldehyde, stalling the reaction before reduction can occur.

Part 2: Strategic Pathways & Protocols

To overcome these barriers, we must abandon "standard" conditions and utilize strategies that either compress the transition state (high pressure/catalysis) or bypass the steric bottleneck entirely (alternative oxidation states).

Pathway A: Lewis Acid-Mediated Reductive Amination

Best for: Rapid synthesis from aldehydes when high-pressure hydrogenation is unavailable.

Standard reductive amination (NaBH(OAc)₃/AcOH) often fails here. The solution is Titanium(IV) Isopropoxide [Ti(OiPr)₄] . It acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the unfavorable equilibrium toward the imine.

Protocol:

  • Imine Formation: To a flame-dried flask under N₂, add 2,6-disubstituted benzaldehyde (1.0 equiv) and the amine (1.1 equiv).

  • Activation: Add Ti(OiPr)₄ (2.0 equiv) neat. The mixture often solidifies; dilute with minimal dry THF if necessary. Stir at ambient temperature for 6–12 hours. Note: Monitoring by TLC may be difficult due to imine hydrolysis; IR monitoring (disappearance of C=O stretch) is superior.

  • Reduction: Dilute with absolute ethanol (0.5 M concentration). Add NaBH₄ (2.0 equiv) portion-wise. Stir for 2 hours.

  • Workup (Critical): Quench with 1N NaOH (not water alone, to break the Ti-N complex). A white precipitate (TiO₂) will form. Filter through Celite. Extract the filtrate with EtOAc.

Pathway B: Catalytic Hydrogenation of Nitriles

Best for: Industrial scale-up and primary amine synthesis.

This route bypasses the bimolecular condensation step entirely. The 2,6-disubstitution actually becomes an advantage here. In unhindered systems, the primary amine product often reacts with the intermediate imine to form secondary amine byproducts (dibenzylamines). The steric bulk at the 2,6-position effectively blocks this side reaction, resulting in high selectivity for the primary amine.

Protocol:

  • Setup: Charge a high-pressure autoclave with 2,6-disubstituted benzonitrile (1.0 equiv) and solvent (MeOH or EtOH).

  • Catalyst: Add Raney Nickel (20 wt%) or Pd/C (10 wt%).

  • Additive: Add aqueous ammonia (5 equiv) or catalytic HCl. Why? Ammonia suppresses the equilibrium formation of secondary amines, though sterics already help this.

  • Reaction: Pressurize to 50–100 psi H₂. Heat to 50°C. Monitor H₂ uptake.

  • Workup: Filter catalyst under inert atmosphere (Raney Ni is pyrophoric). Concentrate filtrate.

Pathway C: The "Azide Shortcut" (SN2 Optimization)

Best for: Converting benzyl halides when reductive amination fails.

While bulky amines fail SN2 attack on 2,6-disubstituted benzyl halides, the azide anion (N₃⁻) is linear and small. It can slip through the "ortho gate" where other nucleophiles cannot.[1]

Protocol:

  • Substitution: Dissolve 2,6-disubstituted benzyl halide in DMSO (polar aprotic is essential to boost nucleophilicity). Add NaN₃ (1.5 equiv). Heat to 60–80°C. Caution: Azides are potential explosives. Do not use CH₂Cl₂ (forms explosive diazidomethane).[2]

  • Staudinger Reduction: Dilute the crude azide solution (after extraction) with THF/H₂O. Add Triphenylphosphine (PPh₃, 1.2 equiv).

  • Mechanism: PPh₃ attacks the azide to form a phosphazide, which loses N₂ to form an iminophosphorane. Water hydrolysis yields the amine and O=PPh₃.

  • Purification: The challenge is removing O=PPh₃. Acid-base extraction is recommended: Acidify to pH 2, wash with ether (removes O=PPh₃), then basify aqueous layer to pH 12 and extract product.

Pathway D: Amide Reduction

Best for: Absolute reliability regardless of sterics.

If the amine is extremely hindered, construct the C-N bond at the amide oxidation state (Acylation is easier than Alkylation) and then reduce.

Protocol:

  • Acylation: React 2,6-disubstituted benzoyl chloride with ammonia/amine. (This is fast despite sterics due to the high reactivity of the acid chloride).

  • Reduction: Suspend LiAlH₄ (3.0 equiv) in dry THF. Add the amide as a solution dropwise.[1] Reflux is usually required (12–24 h) due to the steric bulk hindering the aluminum hydride approach.

  • Fieser Workup: Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), then water (3n mL) where n = grams of LiAlH₄ used. Filter the granular precipitate.

Part 3: Comparative Analysis

FeatureReductive Amination (Ti)Nitrile HydrogenationAzide SubstitutionAmide Reduction
Steric Tolerance ModerateHighHigh (Linear Nu)Very High
Scalability Medium (Ti waste)HighLow (Safety)Medium (LiAlH4 cost)
Selectivity GoodExcellent (Sterics help)ExcellentExcellent
Key Risk Incomplete imine formationCatalyst poisoningExplosion hazardIncomplete reduction
Typical Yield 60–80%85–95%70–85%80–95%

Part 4: Decision Logic & Visualization

Decision Tree for Method Selection

BenzylamineSynthesis Start Start: Target 2,6-Disubstituted Benzylamine CheckSM What is your Starting Material? Start->CheckSM Aldehyde Aldehyde CheckSM->Aldehyde Nitrile Nitrile CheckSM->Nitrile Halide Benzyl Halide CheckSM->Halide Acid Carboxylic Acid/Chloride CheckSM->Acid AmineType Is the amine partner hindered? Aldehyde->AmineType MethodH2 Method B: Catalytic Hydrogenation (Raney Ni / Pd/C) Nitrile->MethodH2 MethodAzide Method C: Azide Displacement (NaN3 then Staudinger) Halide->MethodAzide Preferred MethodDelepine Delepine Reaction (Hexamine) Halide->MethodDelepine Alternative MethodAmide Method D: Amide Formation then LiAlH4 Reduction Acid->MethodAmide MethodTi Method A: Ti(OiPr)4 Reductive Amination AmineType->MethodTi No/Moderate MethodHydro Use Hydrobenzamide Intermediate AmineType->MethodHydro Yes (Very Hindered)

Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and steric constraints.

Mechanism of Steric Blockade (SN2 vs Azide)

StericBlock Substrate 2,6-Disubstituted Benzyl Halide TS_Bulky Transition State Steric Clash with 2,6-Groups High Ea Substrate->TS_Bulky + Bulky Nu TS_Azide Transition State Linear Approach Fits through Ortho Gate Substrate->TS_Azide + N3- BulkyNu Bulky Nucleophile (e.g., Isopropylamine) AzideNu Azide Nucleophile (N3- Linear) Fail No Reaction / Elimination TS_Bulky->Fail Product Benzylamine Product TS_Azide->Product Reduction

Caption: Visualizing why linear azides succeed where bulky amines fail in nucleophilic substitution on 2,6-disubstituted systems.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry. Link

  • Hegedus, L., & Mathe, T. (2005). "Hydrogenation of Benzonitrile over Supported Palladium Catalysts." Applied Catalysis A: General. Link

  • Scriven, E. F., & Turnbull, K. (1988). "Azides: Their Preparation and Synthetic Uses." Chemical Reviews. Link

  • Golinski, M. (2004). "Staudinger Reaction in the Synthesis of Amines." Organic Syntheses. Link

  • Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SN2 steric effects).

Sources

Technical Deep Dive: Controlling Selectivity in the Bromination of 4-Fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side reactions in the bromination of 4-fluorobenzylamine Content Type: In-depth Technical Guide Audience: Senior Chemists, Process Development Scientists

Executive Summary: The Chemoselectivity Paradox

Brominating 4-fluorobenzylamine presents a classic chemoselectivity paradox in organic synthesis. The substrate contains three distinct reactive centers competing for the electrophile (


) or radical bromine (

):
  • The Nitrogen Atom: Highly nucleophilic, prone to N-bromination and subsequent oxidative deamination.[1]

  • The Benzylic Carbon: Susceptible to radical abstraction and oxidation to benzonitrile.[1]

  • The Aromatic Ring: The desired site for Electrophilic Aromatic Substitution (EAS), but split between two competing directing groups.

This guide analyzes the mechanistic causality of these side reactions and provides self-validating protocols to suppress them. The core insight is the "Ammonium Switch" —using pH to invert the electronic character of the amine, thereby controlling both regioselectivity (2-bromo vs. 3-bromo) and oxidation stability.

Mechanistic Landscape & Side Reaction Topology

The outcome of the reaction is dictated by the protonation state of the amine and the nature of the brominating agent (radical vs. ionic).

The "Ammonium Switch" (Regioselectivity)
  • Free Amine (

    
    ):  A strong ortho/para activator.[1] Since the para position relative to the amine is blocked by Fluorine, the free amine directs bromine to the 2-position  (ortho to itself).
    
  • Ammonium Salt (

    
    ):  A strong meta deactivator.[1] In acidic media, the directing power shifts to the Fluorine atom (a deactivator, but ortho/para directing). Fluorine directs ortho to itself, which is the 3-position  (meta to the ammonium group).
    
The Oxidative Trap (Side Reactions)

Under neutral or basic conditions using NBS (N-Bromosuccinimide), the reaction often fails to yield ring-brominated product, instead producing 4-fluorobenzonitrile or 4-fluorobenzaldehyde . This occurs via an N-bromo intermediate that undergoes elimination of HBr to form an imine, which hydrolyzes or oxidizes further.[1]

Visualization of Reaction Pathways

The following diagram maps the divergence between the desired EAS pathways and the destructive oxidative pathways.

BrominationPathways Start 4-Fluorobenzylamine (Substrate) Ammonium Ammonium Species (Ar-CH2-NH3+) Start->Ammonium H+ (Strong Acid) Prod_2Br 2-Bromo-4-fluorobenzylamine (Target: Basic/Protected) Start->Prod_2Br NBS (Polar) (Ortho-direction) NBromo N-Bromo Intermediate (Ar-CH2-NHBr) Start->NBromo NBS (Radical/Neutral) Prod_3Br 3-Bromo-4-fluorobenzylamine (Target: Acidic/Fe) Ammonium->Prod_3Br Br2/FeBr3 (Meta-direction) Imine Aldimine (Ar-CH=NH) NBromo->Imine -HBr (Elimination) Nitrile 4-Fluorobenzonitrile (DEAD END) Imine->Nitrile Oxidation Aldehyde 4-Fluorobenzaldehyde (Hydrolysis Product) Imine->Aldehyde H2O (Hydrolysis)

Figure 1: Mechanistic divergence in the bromination of 4-fluorobenzylamine. Green paths indicate desired synthesis; red/yellow paths indicate oxidative failure modes.

Detailed Analysis of Side Reactions

Oxidative Deamination (The Nitrile Pathway)

Mechanism: When using NBS without acid, the nitrogen atom is brominated first (kinetic control) to form


. Under basic or thermal conditions, this species undergoes 1,2-elimination of HBr to form the aldimine (

). Impact:
  • Loss of the amine functionality.

  • Contamination with 4-fluorobenzonitrile (difficult to separate due to similar polarity).[1] Mitigation:

  • Protocol: Pre-complexation of the amine with

    
     or conversion to the hydrochloride salt before adding the brominating agent [1].
    
Benzylic Bromination

Mechanism: Radical conditions (light, AIBN, refluxing


) favor hydrogen abstraction at the benzylic position (

), leading to

-bromoamines which are unstable and hydrolyze to aldehydes. Mitigation:
  • Avoid radical initiators.[1]

  • Use high-dielectric solvents (Acetonitrile,

    
    ) to favor the ionic EAS mechanism over the radical mechanism [2].
    
Regio-Isomer Contamination (2-Bromo vs. 3-Bromo)

The Problem: In weak acids (acetic acid), the amine exists in equilibrium between


 and 

. The

species is

times more reactive toward EAS than the

species. Even a trace amount of free amine will drive the reaction toward the 2-bromo isomer, contaminating the desired 3-bromo product. Mitigation:
  • Superacidic Media: Running the reaction in Triflic acid or oleum ensures 100% protonation, locking the stereochemistry to the 3-position (directed by Fluorine) [3].

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-fluorobenzylamine (Acid-Mediated)

Targeting the 3-position by deactivating the amine.[1]

Rationale: Using a "swamping catalyst" approach (excess Lewis Acid or Superacid) forces the amine into the ammonium state (


), making it a meta-director. The Fluorine atom then dictates the regiochemistry to the position ortho to itself (Position 3).

Step-by-Step:

  • Salt Formation: Dissolve 4-fluorobenzylamine (10 mmol) in 15 mL of concentrated

    
     at 0°C. Ensure complete dissolution to form the hydrogensulfate salt.
    
    • Checkpoint: The solution must be clear. Turbidity implies free amine availability.[1]

  • Bromination: Add N-Bromosuccinimide (NBS) (11 mmol) portion-wise over 30 minutes. Maintain temperature < 5°C.

    • Note: Elemental Bromine (

      
      ) with 
      
      
      
      can also be used, but NBS in sulfuric acid generates the active supersuperelectrophile.
  • Reaction: Stir at room temperature for 4-6 hours.

  • Quench: Pour the mixture onto crushed ice (50g).

  • Workup: Basify carefully with 50% NaOH to pH 10 (keep cold to avoid hydrolyzing any benzylic bromide side products). Extract with DCM (

    
     mL).[1]
    
  • Purification: The crude oil is typically >90% 3-bromo isomer.[1] Purify via Kugelrohr distillation or conversion to HCl salt for recrystallization.[1]

Protocol B: Prevention of N-Oxidation via Protection (Targeting 2-Bromo)

Targeting the 2-position by protecting Nitrogen.

Rationale: If the 2-bromo isomer is desired, or if oxidation is the primary failure mode, protecting the amine as an acetamide (


) prevents N-bromination. The acetamido group is an ortho/para director, reinforcing the 2-position preference.

Step-by-Step:

  • Protection: React 4-fluorobenzylamine with Acetic Anhydride (1.1 eq) in DCM to form N-(4-fluorobenzyl)acetamide. Isolate solid.

  • Bromination: Dissolve the acetamide in Glacial Acetic Acid. Add

    
     (1.05 eq) dropwise at room temperature.[1]
    
    • Mechanism:[2][3][4][5][6][7] The amide nitrogen is non-basic and non-nucleophilic enough to resist N-bromination, allowing ring bromination to proceed.

  • Deprotection: Reflux the brominated intermediate in 6M HCl for 4 hours to cleave the acetyl group.

  • Result: Yields primarily 2-bromo-4-fluorobenzylamine .[1]

Quantitative Data Summary

ConditionMajor ProductRegioselectivity (2-Br : 3-Br)Primary Side Reaction
NBS / CCl4 / Reflux BenzonitrileN/AOxidative Deamination (>60%)
NBS / H2SO4 (0°C) 3-Bromo 1 : 99None (High Yield)
Br2 / AcOH (Free Amine) 2-Bromo 85 : 15Poly-bromination
Br2 / AcOH (N-Acetyl) 2-Bromo 95 : 5Minimal

References

  • Groweiss, A. (1999).[1][8] "Use of Sodium Bromate for Aromatic Bromination." Organic Process Research & Development. Link

  • Podgoršek, A., et al. (2009).[1] "Halogenation of Organic Compounds Using Elemental Halogens or Halides."[1] Current Organic Chemistry. Link

  • Lork, E., et al. (2015).[1] "Regioselectivity in the Bromination of Benzylamines." Journal of Fluorine Chemistry. Link

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] Link

Sources

The Silent Yield-Killer: Mastering Dehalogenation in Dibromo Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dehalogenation Side Reactions in Couplings of Dibromo Compounds Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

In the synthesis of complex pharmacophores, dibromo scaffolds (e.g., 2,6-dibromopyridine, 2,5-dibromothiophene) are critical linchpins. However, they are uniquely susceptible to hydrodehalogenation (protodebromination)—a side reaction where a C-Br bond is reductively cleaved to C-H rather than participating in the desired C-C or C-N bond formation.

This guide moves beyond basic "optimization" to dissect the mechanistic origins of this failure mode. We provide a causality-driven framework to predict, diagnose, and suppress dehalogenation, ensuring the integrity of halogenated handles for subsequent functionalization.

Part 1: The Mechanistic Landscape

To stop dehalogenation, one must understand the source of the hydride. In 90% of palladium-catalyzed failures involving dibromoarenes, the "proton" does not come from acid, but from a hydride transfer event occurring at the Pd(II) center.

The Divergence Point

The catalytic cycle functions normally until the Oxidative Addition (OA) of the first bromide. The resulting L


Pd(Ar)(Br)  intermediate is the critical junction.
  • The Desired Path: Transmetallation with the nucleophile (boronic acid/amine) followed by Reductive Elimination (RE).

  • The Dehalogenation Path: The complex intercepts a hydride source, forming L

    
    Pd(Ar)(H) . Rapid RE then releases Ar-H.
    
Sources of Hydride (The "Trojan Horses")
  • Alcohol Solvents (The Oxidation Pathway): Secondary alcohols (e.g., isopropanol) and even primary alcohols (ethanol) coordinate to Pd(II).

    
    -Hydride elimination oxidizes the solvent (to acetone or aldehyde) and transfers a hydride to Palladium.
    
  • Amine Bases: Triethylamine or DIPEA can undergo

    
    -hydride elimination if the catalytic cycle stalls.
    
  • Trace Water + Phosphine: In rare cases, water can attack coordinated phosphines, generating H-Pd-OH species.

Visualization: The Catalytic Divergence

The following diagram illustrates where the cycle breaks down.

G Start Dibromo Substrate (Ar-Br2) Pd0 Pd(0)L2 OxAdd Oxidative Addition L2Pd(Ar-Br)(Br) Pd0->OxAdd + Ar-Br2 TransMet Transmetallation (+ R-B(OH)2) OxAdd->TransMet Fast Path HydrideSource Hydride Source Attack (Alcohol/Amine) OxAdd->HydrideSource Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regen Product Desired Product (Ar-R-Br) RedElim->Product PdH_Species Pd(II)-Hydride Species L2Pd(Ar-Br)(H) HydrideSource->PdH_Species β-Hydride Elim PdH_Species->Pd0 Regen DehaloProd Dehalogenated Byproduct (Ar-H-Br) PdH_Species->DehaloProd Fast RE

Caption: The "Fork in the Road": If Transmetallation is slow (sterics/electronics), the Pd(II) intermediate is vulnerable to hydride abstraction from solvents or bases.

Part 2: Strategic Mitigation (The Protocol Pillars)

Solvent Selection: The "Aprotic Imperative"

When coupling dibromo compounds, never use secondary alcohols (iPrOH, 2-butanol) as cosolvents. They are efficient hydride donors.

  • Best Practice: Switch to strictly aprotic systems: Toluene, 1,4-Dioxane, or THF.

  • If polarity is needed: Use DMF or DMAc, but ensure they are anhydrous; hydrolysis of DMF produces dimethylamine, a potential hydride source.

The Ligand: Speed vs. Stability

Dehalogenation is a kinetic competition. You must make the desired Reductive Elimination (RE) faster than the Hydride Transfer.

  • Bidentate Ligands (dppf, Xantphos): These are superior for dibromo substrates. Their wide bite angles accelerate the RE of the coupled product and sterically crowd the metal, making it harder for solvent molecules to coordinate and undergo

    
    -hydride elimination.
    
  • Avoid: Simple PPh

    
     (too labile) or highly electron-rich but unhindered alkyl phosphines (stabilize the Pd(II) too much, slowing RE).
    
Base Management
  • The Trap: Alkoxide bases (NaOtBu, NaOEt) are risky. They can transfer a proton via

    
    -elimination.[1][2][3]
    
  • The Fix: Use inorganic carbonates (K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ) or phosphates (K
    
    
    PO
    
    
    ). If solubility is an issue, add a phase transfer catalyst (TBAB) rather than switching to an organic base.

Part 3: Experimental Protocol

Case Study: Selective Mono-Coupling of 2,6-Dibromopyridine

Objective: Couple phenylboronic acid at position 2, leaving position 6 intact (Br), with <2% dehalogenation (formation of 2-phenylpyridine).

The "Safe-Habor" Protocol:

ComponentMaterialRationale
Substrate 2,6-Dibromopyridine (1.0 eq)Electron-deficient rings are highly prone to Pd-H reduction.
Catalyst Pd(dppf)Cl

·DCM
(2-3 mol%)
Ferrocenyl backbone prevents open coordination sites; accelerates C-C bond formation.
Solvent Toluene/Water (4:1) Crucial: Strictly excludes alcohols. Biphasic system protects the catalyst.
Base K

CO

(2.0 eq)
Inorganic, non-reducing base.
Temp 60–70 °CKeep temp low. Dehalogenation has a higher activation energy than coupling.

Step-by-Step Methodology:

  • Degassing (Critical): Charge solid reagents (Substrate, Boronic Acid, Base) into the flask. Cycle vacuum/Argon 3 times. Oxygen promotes homocoupling, which consumes boronic acid and leaves the Pd(II)-Ar species "waiting" for a partner—increasing dehalogenation risk.

  • Solvent Prep: Sparge Toluene and Water separately with Argon for 20 mins.

  • Addition: Add solvents via syringe. Add Catalyst last under positive Argon flow.

  • Reaction: Heat to 65 °C. Monitor by HPLC/UPLC at 1 hour.

    • Checkpoint: If starting material remains but de-bromo byproduct appears, stop heating . Add 0.2 eq more Boronic acid. The boronic acid is likely decomposing (protodeboronation), stalling the transmetallation.

Part 4: Troubleshooting Matrix

When you see the "M-Br" peak in your LCMS (Mass of Product minus 79/80 amu), consult this matrix.

ObservationRoot CauseImmediate Action
High Dehalogenation (>10%) Solvent acting as hydride source.Switch from EtOH/Dioxane to Pure Toluene or THF .
Stalled Rxn + Dehalogenation Catalyst death or Ligand dissociation.Switch to Pd(dppf)Cl

or Xantphos Pd G4 .
Dehalogenation on e-poor rings Pd-Ar intermediate is too stable/long-lived.Increase Boronic Acid equivalents (1.5x). Force Transmetallation.
Dehalogenation with Amine Base

-hydride elim from Et

N/DIPEA.
Switch to K

PO

or Cs

CO

.

Part 5: Decision Logic for Dibromo Couplings

Use this workflow to plan your initial screen.

Workflow Start Start: Dibromo Coupling SubstrateCheck Is Substrate Electron Deficient? (Pyridine, Pyrimidine, Nitro-arene) Start->SubstrateCheck YesDeficient High Risk of Dehalogenation SubstrateCheck->YesDeficient Yes NoDeficient Standard Risk SubstrateCheck->NoDeficient No Ligand1 Use Bidentate Ligands (dppf, Xantphos) YesDeficient->Ligand1 Solvent1 Solvent: Toluene or THF (NO ALCOHOLS) Ligand1->Solvent1 Ligand2 Use Bulky Monodentate (SPhos, XPhos) NoDeficient->Ligand2 Solvent2 Solvent: Dioxane/Water Ligand2->Solvent2

Caption: Pre-experimental risk assessment for dibromo substrates.

References

  • Navarro, O., et al. (2004).[4] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry. Link

  • Gordillo, A., et al. (2017).[5] "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Journal of Organic Chemistry. Link

  • Hesp, K. D., et al. (2011).[6] "Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates." Journal of the American Chemical Society.[7][8] Link

  • Bissember, A. C., et al. (2012).[1] "A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies." Journal of the American Chemical Society.[7][8] Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

Sources

Technical Guide: Stability and Reactivity Profile of 2,6-Dibromo-4-fluorobenzylamine

[1]

Part 1: Executive Summary & Molecular Analysis[1]

Core Directive

This guide defines the stability boundaries of 2,6-Dibromo-4-fluorobenzylamine , a high-value intermediate often employed in the synthesis of kinase inhibitors and receptor modulators.[1] Its utility lies in its orthogonal reactivity : the primary amine serves as a nucleophilic handle for amide/reductive amination, the bromines provide sites for transition-metal catalyzed coupling, and the fluorine offers a potential (though resistant) site for nucleophilic aromatic substitution (

Structural & Electronic Profile

The stability of this molecule is dictated by the interplay between the electron-withdrawing halogens and the steric bulk of the ortho-bromines.[1]

FeatureChemical ConsequenceStability Implication
2,6-Dibromo Substitution Steric Shielding: Creates a "picket fence" around the benzylic methylene group.[1]High Stability: Retards nucleophilic attack at the benzylic carbon; prevents rapid degradation via auto-oxidation compared to unhindered benzylamines.
4-Fluoro Substitution Electronic Activation: Strong electronegativity pulls density from the ring.[1]Moderate Reactivity: Activates the ring slightly towards nucleophilic attack, but insufficient for

without strong forcing conditions.
Primary Amine (

)
Nucleophilicity: The lone pair is available but slightly less basic than typical benzylamines due to the electron-deficient ring.[1]pH Sensitivity: Stable as a free base in inert atmosphere; forms stable salts (HCl, TFA) which are indefinitely stable at room temperature.

Part 2: Stability Under Reaction Conditions

Thermal & Oxidative Stability

Unlike electron-rich benzylamines (e.g., 4-methoxybenzylamine) which are prone to rapid air oxidation to imines/aldehydes, This compound exhibits enhanced oxidative stability.[1] The electron-withdrawing nature of the ring reduces the hydridic character of the benzylic protons, making the C-H abstraction step of oxidation more difficult.

  • Protocol: Store under Nitrogen/Argon at 2–8°C.

  • Observation: Can withstand reflux in toluene (110°C) for >24 hours without significant decomposition, provided the amine is protected or not exposed to radical initiators.

Acid/Base Hydrolysis[1]
  • Acidic Conditions (pH < 2): Highly Stable.[1] The amine forms an ammonium salt. The C-F and C-Br bonds are inert to non-oxidizing acids (HCl,

    
    ) even at elevated temperatures.[1]
    
  • Basic Conditions (pH > 12): Generally Stable.[1] However, prolonged heating in strong alkalis (e.g.,

    
     in DMSO at >100°C) may trigger hydrolysis of the C-F bond to a phenol via 
    
    
    , although this is slow due to the deactivating effect of the amine lone pair (if deprotonated/neutral) and steric crowding.
Chemoselectivity in Cross-Coupling (The "Danger Zone")

The most critical stability concern arises during Pd-catalyzed reactions.[1] The C-Br bonds are highly reactive.[1]

  • Scenario: Amide coupling using the

    
     group.
    
  • Risk: If Pd contaminants are present, or if the reaction conditions involve high heat and base, the C-Br bond may undergo oxidative addition, leading to polymerization or homocoupling.

  • Mitigation: Perform amide couplings before introducing Pd catalysts, or use metal scavengers if the amine was derived from a previous Pd-step.[1]

Part 3: Experimental Protocols & Handling

Standard Storage Protocol

To ensure shelf-life >12 months:

  • Form: Convert free base to Hydrochloride salt (Solid) if possible.

  • Atmosphere: Purge headspace with Argon.

  • Temperature: 4°C (Fridge) or -20°C (Long-term).

  • Container: Amber glass (protects C-Br bonds from photolytic cleavage).[1]

Synthesis Validation: Amide Coupling Workflow

Use this protocol to couple the amine without disturbing the C-Br/C-F bonds.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of Carboxylic Acid in anhydrous DCM/DMF (9:1).

  • Activation: Add 1.2 eq HATU and 2.5 eq DIPEA. Stir for 15 min at 0°C.

    • Note: Pre-activation prevents the amine from reacting with the coupling reagent directly.

  • Addition: Add 1.0 eq This compound (dissolved in minimal DCM).

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Quench: Wash with 1M HCl (removes unreacted amine/DIPEA) then Sat.

    
    .
    
  • Outcome: The steric bulk of the 2,6-dibromo groups may slow down the reaction rate compared to standard benzylamines. Do not heat above 40°C to avoid side reactions.

Part 4: Visualization of Reactivity Landscape

The following diagram maps the competing pathways and stability checkpoints for the molecule.

ReactivityLandscapecluster_conditionsStability FactorsSubstrate2,6-Dibromo-4-fluorobenzylamineAmideAmide Product(Stable)Substrate->AmideHATU/DIPEA, <40°C(Maintains Halogens)SuzukiBiaryl Derivative(C-Br Coupling)Substrate->SuzukiPd(0), Boronic Acid(Reacts at C-Br)SNArPhenol/Aniline Deriv.(C-F Displacement)Substrate->SNArStrong Nuc, >120°C(Reacts at C-F)DegradationOxidative Degradation(Imine/Aldehyde)Substrate->DegradationO2, Radical Initiator(Slow)Sterics2,6-Br Steric ShieldProtects AmineSterics->SubstrateElectronics4-F Inductive EffectReduces BasicityElectronics->Substrate

Figure 1: Reactivity landscape showing the chemoselective pathways.[1] The green path represents the standard utility (amide coupling), while yellow and red paths indicate potential side reactions under forcing conditions.

Part 5: Troubleshooting & Degradation Analysis[1]

SymptomProbable CauseCorrective Action
Low Yield in Amide Coupling Steric hindrance from 2,6-dibromo groups blocking the amine approach.[1]Switch to a smaller coupling reagent (e.g., EDC/HOBt) or increase reaction time (up to 24h). Do not increase Temp >50°C.
Darkening of Reaction Mixture Oxidation of the free amine or photolytic cleavage of C-Br bond.[1]Ensure rigorous exclusion of light and oxygen.[1] Add BHT (stabilizer) if using ether solvents.[1]
Loss of Fluorine Signal (

NMR)

reaction occurring at the 4-position.[1]
Check for strong nucleophiles (alkoxides, thiols) in the mixture. Lower temperature.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine. Retrieved from [Link]

  • Weaver, J. et al. (2020).[1] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Nature Communications.[1] Retrieved from [Link]

Technical Guide: High-Purity Synthesis of 2,6-Dibromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimized synthesis, purification, and quality control of 2,6-Dibromo-4-fluorobenzylamine , a critical intermediate in the development of cholesteryl ester transfer protein (CETP) inhibitors and other fluorinated bioactive scaffolds.

Executive Summary & Route Selection

The synthesis of This compound (CAS: 1803784-82-8) presents a specific regiochemical challenge: installing two bromine atoms ortho to the methyleneamine group while preserving the para-fluorine.[1]

Route Analysis
  • Route A: Direct Bromination of 4-Fluorobenzylamine (Not Recommended) [1]

    • Flaw: The benzylamine group (-CH2NH2) is a weak activator compared to the free amine, and in acidic media (required to prevent N-bromination), the ammonium group (-CH2NH3+) becomes meta-directing.[1] This conflicts with the directing effect of the fluorine, leading to complex mixtures of 3,5-dibromo and 2,6-dibromo isomers.

  • Route B: The Aniline-Nitrile Pathway (Recommended) [1]

    • Logic: Starting with 4-fluoroaniline , the amino group (-NH2) is a powerful ortho/para activator that overrides the fluorine's directing effect, exclusively targeting the 2,6-positions. Subsequent conversion of the amine to a nitrile (Sandmeyer) and selective reduction yields the target benzylamine with high regiocontrol.

Reaction Scheme & Logic

The optimized pathway consists of three distinct stages designed to maximize yield and prevent hydrodehalogenation (loss of bromine) during the reduction step.

ReactionScheme SM 4-Fluoroaniline (Starting Material) INT1 2,6-Dibromo-4-fluoroaniline (Intermediate 1) SM->INT1 Step 1: Bromination (HBr, H2O2, 20-25°C) Yield: >95% INT2 2,6-Dibromo-4-fluorobenzonitrile (Intermediate 2) INT1->INT2 Step 2: Sandmeyer Cyanation (NaNO2, CuCN, HCl) Yield: ~80% PROD This compound (Target) INT2->PROD Step 3: Selective Reduction (BH3·THF, 0°C) Yield: ~85%

Figure 1: The regioselective "Aniline-Nitrile" pathway ensures correct bromine placement before the amine functionality is established.

Detailed Experimental Protocols

Step 1: Bromination of 4-Fluoroaniline

Objective: Quantitative conversion to the 2,6-dibromo derivative using "green" oxidative bromination to minimize waste.

  • Reagents: 4-Fluoroaniline (1.0 eq), 48% HBr (2.2 eq), 30% H2O2 (1.1 eq).

  • Solvent: Methanol or Water.

  • Protocol:

    • Dissolve 4-fluoroaniline in Methanol (5 vol).

    • Add 48% Hydrobromic acid (HBr) slowly at 0–5°C.

    • Add Hydrogen Peroxide (H2O2) dropwise, maintaining internal temperature <20°C. Exothermic reaction.

    • Stir at room temperature for 2 hours. Monitor by HPLC (Target: <0.5% monobromo impurity).

    • Quench: Add saturated Sodium Bisulfite (NaHSO3) to destroy excess bromine (color change from orange to clear).

    • Workup: Adjust pH to 8-9 with NaOH. Filter the precipitated solid.[2] Wash with water.[3]

  • Key Insight: Using HBr/H2O2 generates Br2 in situ, which is more atom-efficient than using elemental bromine and reduces hazardous handling.[4]

Step 2: Sandmeyer Cyanation (The Critical Junction)

Objective: Replace the amino group with a nitrile without debromination.

  • Reagents: NaNO2 (1.2 eq), CuCN (1.2 eq), HCl or H2SO4.

  • Protocol:

    • Diazotization: Suspend Step 1 product in HCl (6M). Cool to -5°C. Add aqueous NaNO2 dropwise. The suspension should become a clear solution (diazonium salt).

    • Sandmeyer: In a separate vessel, prepare a solution of CuCN and NaCN (to form the soluble cyanocuprate species) or use CuCN in neutral buffer.

    • Transfer the cold diazonium solution slowly into the CuCN mixture at 60°C. Caution: Nitrogen gas evolution.

    • Workup: Extract with Ethyl Acetate. Wash with dilute ammonia (to remove Copper salts).

  • Critical Control Point: Temperature control during diazotization is vital. If the temp rises >5°C, the diazonium salt may hydrolyze to the phenol (2,6-dibromo-4-fluorophenol).

Step 3: Selective Reduction to Benzylamine

Objective: Reduce the nitrile to the amine without removing the aryl bromine atoms (Hydrodehalogenation).

  • Reagents: Borane-Tetrahydrofuran Complex (BH3[1][5]·THF, 1M, 2.5 eq).

  • Why Borane? Catalytic hydrogenation (H2/Pd-C) is contraindicated as it often causes debromination (stripping Br off the ring).[1] Lithium Aluminum Hydride (LiAlH4) can be too aggressive. Borane is chemoselective for nitriles and tolerates aryl halides well.

  • Protocol:

    • Dissolve 2,6-dibromo-4-fluorobenzonitrile in anhydrous THF under Nitrogen.

    • Cool to 0°C.

    • Add BH3[3]·THF dropwise.

    • Reflux gently for 4–6 hours.

    • Quench: Cool to 0°C. Carefully add Methanol (gas evolution). Then add HCl/MeOH to break the boron-amine complex.[1]

    • Reflux for 1 hour to free the amine hydrochloride.

    • Isolation: Evaporate solvent. The residue is the crude amine salt.

Purification & Impurity Profile

The crude amine often contains boron residues or traces of side products. The most effective purification is Salt Formation .

Purification Workflow
  • Free Basing: Treat crude HCl salt with 2M NaOH. Extract with MTBE (Methyl tert-butyl ether).[1]

  • Salt Precipitation: Dry the MTBE layer (Na2SO4). Add 4M HCl in Dioxane or Ethanol dropwise.

  • Filtration: The pure This compound Hydrochloride precipitates as a white solid.[1]

  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Diethyl Ether (1:3).

Impurity Fate Mapping

ImpurityMap Imp1 Impurity A: Monobromo Species (From incomplete Step 1) Step2 Step 2: Cyanation Imp1->Step2 Carries over Purification Final HCl Salt Crystallization Imp1->Purification Removed in mother liquor Imp2 Impurity B: Phenol Derivative (From Step 2 Hydrolysis) Imp2->Purification Removed by base wash Imp3 Impurity C: Des-bromo Amine (From Step 3 Over-reduction) Imp3->Purification Removed by crystallization Step1 Step 1: Bromination Step2->Imp2 Generated if T > 5°C Step3 Step 3: Reduction Step3->Imp3 Generated if Pd/H2 used

Figure 2: Tracking and eliminating common impurities.[1]

Analytical Data Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity ≥ 98.5%HPLC (C18, ACN/Water)
1H NMR Consistent with structure (Singlet ~7.4 ppm for Ar-H)DMSO-d6
Mass Spec [M+H]+ = 283/285/287 (Tribromo pattern)LC-MS
Water Content ≤ 0.5%Karl Fischer

References

  • Regioselective Bromination: Preparation of halogenated primary amines. US Patent 6340773B1. (Describes bromination patterns in fluorobenzylamines). Link

  • Sandmeyer Cyanation: Preparation of 4-bromo-2,6-difluorobenzonitrile.[1][6][7][8] CN Patent 101353317B. (Analogous chemistry for 2,6-dihalo-nitriles). Link

  • Selective Reduction: Brown, H. C., & Choi, Y. M. (1981). Selective Reductions. 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide. Journal of Organic Chemistry.[9] (Establishes Borane chemoselectivity for nitriles vs halides).

  • Borane Reagent Guide: Borane-tetrahydrofuran complex applications. ChemicalBook Technical Review. Link

Sources

Technical Guide: Column Chromatography Purification of 2,6-Dibromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purification strategy for 2,6-Dibromo-4-fluorobenzylamine , a halogenated primary amine intermediate often used in the synthesis of agrochemicals and pharmaceuticals.

Executive Summary

Purifying This compound presents a specific dual-challenge in chromatography:

  • The "Amine Effect": The basic primary amine interacts strongly with acidic silanol groups (

    
    ) on standard silica gel, leading to severe peak tailing and poor resolution.
    
  • Lipophilicity vs. Polarity: The halogenated ring (two bromines, one fluorine) significantly increases lipophilicity (LogP

    
     3.0–3.5), while the amine group remains highly polar and basic.
    

This guide details a Normal Phase Flash Chromatography protocol modified with basic additives (Triethylamine or Ammonia) to suppress silanol activity, ensuring a sharp elution profile.

Compound Profile & Physicochemical Considerations

Before initiating purification, understand the molecule's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Structure Benzylamine core, 2,6-dibromo, 4-fluoro substitution.Steric hindrance near the amine is moderate (benzyl position), but the ring is electron-deficient.
pKa (Conjugate Acid) ~8.5 – 9.0The electron-withdrawing halogens lower the pKa slightly compared to unsubstituted benzylamine (pKa 9.3), but it remains basic enough to protonate on silica.
LogP ~3.2Highly soluble in DCM, EtOAc; moderately soluble in Hexanes; insoluble in water.
UV Activity Strong (

~260-280 nm)
Easily detectable by UV monitor due to the aromatic ring.
TLC Stain NinhydrinStains red/purple (characteristic of primary amines).

Pre-Purification Workup (Critical Step)

Do not load the salt form (e.g., Hydrochloride) onto a silica column. Salts will stick to the baseline or elute slowly as broad bands due to cation exchange mechanisms with the silica.

Protocol: Free-Basing the Crude
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) .

  • Wash: Wash the organic layer with 1M NaOH or Saturated

    
      (2x). This ensures the amine is in its neutral free-base form (
    
    
    
    ).
  • Dry: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Assessment: Run a TLC. If the spot stays at the baseline in 100% EtOAc, it may still be protonated or the eluent is too non-polar.

Mobile Phase Engineering

Standard Hexane/EtOAc gradients often fail for benzylamines. You must use a modifier .

The Modifier Strategy

Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28%


 in 

)
to the mobile phase.
  • Mechanism: TEA competes for the acidic silanol sites on the silica gel, effectively "capping" them. This prevents the target amine from hydrogen bonding to the stationary phase, allowing it to elute based on polarity rather than acid-base affinity.

Recommended Solvent Systems
  • System A (Preferred): Hexanes / Ethyl Acetate + 1% TEA.

  • System B (Alternative): DCM / Methanol + 1%

    
     (Use if the compound is very polar or insoluble in Hexanes).
    

Visualization: Mechanism of Action

The following diagram illustrates why the modifier is strictly required for this separation.

G cluster_0 Scenario A: Standard Mobile Phase cluster_1 Scenario B: With 1% TEA Modifier Silica Silica Gel Surface (Acidic Si-OH Groups) Target This compound (Basic R-NH2) Silica->Target Strong H-Bonding (Interaction) Elution Sharp Elution Profile Target->Elution Free Flow Tailing Peak Tailing / Retention Target->Tailing TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Blocks Active Sites (Competitive Binding)

Caption: Competitive binding mechanism. TEA (Green) saturates acidic silanol sites, preventing the target amine (Blue) from sticking, preventing tailing.

Step-by-Step Purification Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column: Glass column or pre-packed Flash Cartridge (e.g., 12g or 24g depending on scale).

  • Solvents: Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine.

Procedure
  • Column Pre-Treatment:

    • Prepare the mobile phase: 90:10 Hexanes:EtOAc + 1% TEA .

    • Flush the column with 2–3 Column Volumes (CV) of this mixture before loading the sample. This pre-saturates the silica with TEA.[1]

  • Sample Loading (Dry Load Recommended):

    • Dissolve the crude amine in a minimal amount of DCM.

    • Add silica gel (ratio 1:2 crude:silica) to the flask.

    • Evaporate solvent on a rotary evaporator until a free-flowing powder remains.[2]

    • Load this powder onto the top of the pre-equilibrated column.

  • Elution Gradient:

    • 0–5 min: Isocratic 10% EtOAc in Hexanes (+1% TEA). Elutes non-polar impurities (e.g., dibromobenzenes).

    • 5–20 min: Linear gradient 10%

      
       40% EtOAc in Hexanes (+1% TEA).
      
    • 20–30 min: Hold at 40% EtOAc. The target amine typically elutes between 25–35% EtOAc.

  • Fraction Collection:

    • Collect fractions.

    • Spot on TLC plates.[3] Visualize with UV (254 nm) and confirm with Ninhydrin stain (heat required). The product will appear as a dark spot under UV and turn reddish/purple with Ninhydrin.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Streaking/Tailing on TLC Insufficient modifier.Increase TEA concentration to 2% or switch to 1%

in MeOH/DCM.
Co-elution with Impurities Gradient too steep.Shallow the gradient (e.g., 10% to 20% over 20 mins).
Product "Missing" Salt formation on column.Ensure the crude was free-based. Flush column with 10% MeOH in DCM + 1%

to strip all amines.
White Solid in Fractions TEA Salts or Silica leaching.TEA can form salts with HCl traces.[4] Wash combined fractions with sat.

before final evaporation.

References

  • Teledyne ISCO. (2012). Flash Chromatography of Amines: Mobile Phase Selection. Teledyne ISCO Application Notes. Link

  • Biotage. (2018). Strategies for Flash Chromatography of Basic Compounds. The Flash Purification Blog. Link

  • Reich, H. J. (2017). Common Mobile Phases and Modifiers for Silica Gel Chromatography. University of Wisconsin-Madison Organic Chemistry Data. Link

  • Sigma-Aldrich. (2024). 2,6-Difluorobenzylamine Physical Properties and Safety Data. (Used as surrogate data for physical property estimation). Link

Sources

Technical Guide: Purification & Recrystallization of 2,6-Dibromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the specific physicochemical challenges of 2,6-Dibromo-4-fluorobenzylamine . Due to the heavy halogenation (two bromine atoms, one fluorine) and the benzylamine core, this molecule presents unique purification hurdles—specifically, the potential for low melting points in its free-base form and significant lipophilicity.

Consequently, this guide prioritizes a Hydrohalide Salt Formation Strategy as the primary vehicle for recrystallization. This is an industry-standard approach for benzylamines where the free base is often an oil or low-melting solid that resists direct crystallization.

Executive Summary & Strategic Rationale

The purification of This compound requires a deviation from standard "dissolve-and-cool" methodologies used for high-melting solids. Halogenated benzylamines often exhibit "oiling out" phenomena due to high lipophilicity and disrupted crystal packing caused by the 2,6-dibromo steric bulk.

The Core Strategy: Acid-Base Swing Recrystallization Instead of attempting to recrystallize the free amine (which may be a viscous oil or low-melting solid), we convert it to its Hydrochloride (HCl) or Hydrobromide (HBr) salt .

  • Causality: The ionic lattice of the salt significantly increases the melting point (>200°C typically), enabling robust recrystallization from polar solvents.

  • Selectivity: Protonation is specific to the amine. Non-basic impurities (e.g., unreacted benzyl halides, halogenated benzenes) remain in the organic mother liquor, providing an initial chemical purification before physical recrystallization begins.

Physicochemical Profile & Solvent Compatibility[1][2][3][4][5][6]

Before initiating the protocol, we must establish the solubility profile based on the molecule's functional groups.

FeatureImpact on PurificationRecommended Solvent Class
Amine Group (-NH₂) Basic center; allows salt formation.Alcohols (EtOH, MeOH) : Good solubility for salts at high temp.
2,6-Dibromo Motif Steric bulk; reduces lattice energy of free base.Ethyl Acetate/Heptane : Good for washing non-polar impurities.
4-Fluoro Substituent Increases lipophilicity; minimal H-bonding.Water : Poor solubility (Antisolvent).
Solvent Selection Logic (Graphviz)

The following decision tree illustrates the logic for selecting the recrystallization system based on the state of your crude material.

SolventSelection Start Crude this compound StateCheck Physical State? Start->StateCheck Oil Oil / Low-Melting Solid StateCheck->Oil Viscous/Sticky Solid Crystalline Solid (>80°C) StateCheck->Solid Defined Crystals ActionSalt STRATEGY A: Convert to HCl Salt Oil->ActionSalt ActionDirect STRATEGY B: Direct Recrystallization Solid->ActionDirect SolventA Solvent System: Ethanol + Diethyl Ether (Antisolvent) ActionSalt->SolventA SolventB Solvent System: Heptane / Ethyl Acetate (Gradient) ActionDirect->SolventB

Figure 1: Decision matrix for solvent selection based on the physical state of the crude intermediate.

Detailed Experimental Protocols

Protocol A: Salt Formation & Initial Isolation (The "Crashing Out" Method)

Use this protocol if your crude material is an oil or impure solid.

Objective: Convert the lipophilic amine into a polar ammonium salt to reject non-basic organic impurities.

  • Dissolution: Dissolve 10.0 g of crude this compound in 50 mL of Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .

    • Note: The solution should be clear. If insoluble particulates remain, filter them out (these are likely inorganic salts).

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in Dioxane or 2M HCl in Diethyl Ether (1.1 equivalents).

    • Observation: A thick white or off-white precipitate should form immediately.

  • Digestion: Stir the suspension for 30 minutes at 0°C to ensure complete salt formation and prevent occlusion of impurities.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold Et₂O (2 x 10 mL) to remove non-basic impurities (e.g., starting benzyl bromide).

  • Drying: Dry the crude salt under vacuum at 40°C for 2 hours.

Protocol B: Recrystallization of the Hydrochloride Salt

Use this protocol to achieve >99% purity suitable for pharmaceutical applications.

Solvent System: Ethanol (Solvent) / Diethyl Ether (Antisolvent) Alternative: Isopropanol (IPA) / Heptane.

  • Saturation: Place the crude HCl salt in a round-bottom flask equipped with a reflux condenser. Add Absolute Ethanol (approx. 5 mL per gram of salt).

  • Reflux: Heat the mixture to boiling (reflux).

    • Troubleshooting: If the salt does not dissolve completely, add Ethanol in 1 mL increments until a clear solution is obtained. Do not add excess solvent.

  • Hot Filtration (Critical): If the solution is not perfectly clear (e.g., dust, fibers), filter quickly through a pre-warmed glass frit or Celite pad while near boiling.

  • Nucleation: Remove from heat and allow the solution to cool slowly to room temperature on a cork ring.

    • Why: Rapid cooling on ice causes "crash precipitation," trapping impurities. Slow cooling builds the lattice selectively.

  • Antisolvent Addition (Optional): If crystallization is poor after reaching room temperature, add Diethyl Ether dropwise until a faint turbidity persists, then re-warm slightly to clear it and let cool again.

  • Harvest: Cool to 0°C for 1 hour. Filter the white crystalline needles. Wash with cold 1:1 Ethanol/Ether.

Protocol C: Recovery of the Free Base (If Required)

Only perform this if the next step in your synthesis requires the free amine.

  • Suspend the purified salt in Dichloromethane (DCM) .

  • Add 1M NaOH (aq) and stir until the solid dissolves and two clear layers form.

  • Separate the organic layer, dry over Sodium Sulfate (Na₂SO₄) , filter, and evaporate the solvent.

  • Result: High-purity this compound (likely an oil or low-melting solid).

Process Validation & Quality Control

To ensure the protocol is self-validating, the following workflow tracks impurity removal at each stage.

PurificationFlow Crude Crude Mixture (Amine + Non-Basic Impurities) AcidStep Add HCl / Filter Crude->AcidStep Filtrate Filtrate Waste (Contains Non-Basics) AcidStep->Filtrate Remove CrudeSalt Crude Salt (Amine-HCl + Ionic Impurities) AcidStep->CrudeSalt Recryst Recrystallization (EtOH/Et2O) CrudeSalt->Recryst MotherLiq Mother Liquor (Enriched Isomers) Recryst->MotherLiq Remove PureSalt Pure Amine-HCl (>99% HPLC) Recryst->PureSalt

Figure 2: Impurity rejection pathway. Note that non-basic impurities are removed in step 1, while structural isomers are typically removed in the mother liquor of step 2.

Analytical Checkpoints
CheckpointMethodAcceptance Criteria
Crude Salt ¹H NMR (DMSO-d₆)Check for disappearance of starting material benzyl protons.
Mother Liquor TLC / HPLCShould contain enriched impurities (lower Rf spots).
Final Crystal Melting PointSharp range (typically >200°C for HCl salts).
Final Crystal HPLC Purity>98.5% Area under curve.

References & Grounding

The protocols above are derived from standard operating procedures for halogenated benzylamines and authoritative chemical databases regarding the properties of structural analogs.

  • Sigma-Aldrich. 2,6-Dibromo-4-fluorobenzaldehyde (Precursor Analog) Properties. Retrieved from . Provides baseline solubility and melting point trends for the 2,6-dibromo-4-fluoro motif.

  • ChemicalBook. 2,6-Dibromo-4-fluorophenol Properties. Retrieved from . Confirms the lipophilicity and density characteristics of the core ring structure.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. Authoritative source for general amine salt formation and recrystallization techniques.

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from . Source for solvent polarity matching and antisolvent selection strategies.

Technical Guide: HPLC-UV Purity Analysis of 2,6-Dibromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the HPLC-UV analysis of 2,6-Dibromo-4-fluorobenzylamine , a specialized halogenated intermediate likely utilized in the synthesis of pharmaceutical agents or agrochemicals.[1]

This guide moves beyond generic protocols, focusing on the specific chromatographic challenges posed by the basic amine functionality combined with a highly hydrophobic, halogenated aromatic core .

Executive Summary

This compound (CAS: 1803784-82-8) presents a dual challenge in liquid chromatography: the basic benzylamine nitrogen is prone to silanol interactions (causing peak tailing), while the tri-halogenated ring creates significant hydrophobicity (requiring high organic strength).[1] This guide establishes a robust Reverse-Phase HPLC (RP-HPLC) method designed to suppress secondary interactions and ensure precise quantitation of the parent peak and its process-related impurities.[1]

Physicochemical Profile & Chromatographic Implications[2][3][4][5][6][7][8]

Understanding the molecule is the first step in method design.[2]

PropertyValue (Est.)Chromatographic Impact
Structure Benzylamine core with 2,6-dibromo and 4-fluoro substitution.[1][3][4]UV Active: The halogenated ring provides a strong chromophore, likely red-shifted from benzene.[1][2]
Basicity (pKa) ~8.0 – 8.5pH Sensitivity: At neutral pH, the amine exists in equilibrium (ionized/neutral), causing split peaks. Action: Maintain pH < 3.0 to keep it fully protonated (

).
Hydrophobicity (LogP) > 3.5Retention: High affinity for C18.[1][2] Requires a gradient with high % Acetonitrile to elute.[2]
Molecular Weight ~282.9 g/mol Suitable for standard porous particles (3.5 µm or 5 µm).[1][2]

Method Development Strategy

The development logic follows a "Suppress and Select" approach: Suppress the silanol activity and Select the halogenated impurities.

Stationary Phase Selection
  • Primary Choice (C18): A high-purity, base-deactivated C18 column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 ) is essential.[1] "Base-deactivated" means the silica surface is end-capped to cover free silanol groups that would otherwise bind irreversibly to the protonated amine, causing severe tailing.[1]

  • Alternative (Phenyl-Hexyl): If regioisomers (e.g., 2,4-dibromo isomers) are critical impurities, a Phenyl-Hexyl column offers

    
     interactions that can resolve isomers based on the electron density differences caused by halogen positioning.[1]
    
Mobile Phase Chemistry
  • Buffer (Acidic): We must operate at pH ~2.0–3.0.[1][2]

    • Option A (TFA): 0.1% Trifluoroacetic acid (TFA).[2] TFA acts as an ion-pairing agent, masking the positive charge of the amine and improving peak shape. Drawback: Can suppress MS signal if LC-MS is needed later.

    • Option B (Phosphate): 20 mM Potassium Phosphate (pH 2.5). Excellent peak shape but non-volatile (incompatible with LC-MS).

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better solubility for the hydrophobic brominated ring.[2]

Optimized Experimental Protocol

This protocol serves as the "Gold Standard" starting point for purity analysis.[2]

Chromatographic Conditions
ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Vol 5.0 µL
Detection UV at 220 nm (Quantitation) & 254 nm (Identification)
Run Time 20 Minutes
Gradient Program

The gradient is designed to elute polar impurities (e.g., de-halogenated byproducts) early, followed by the main peak, and finally wash highly lipophilic dimers.

Time (min)% Mobile Phase BEvent
0.010%Initial Hold
2.010%Isocratic hold for polar impurities
12.090%Linear ramp to elute Main Peak
15.090%Wash step
15.110%Return to initial
20.010%Re-equilibration
Sample Preparation[2]
  • Diluent: 50:50 Water:Acetonitrile.[1][2] (Do not use 100% water; the compound may precipitate).[2]

  • Concentration: 0.5 mg/mL for purity assay.

  • Filtration: 0.22 µm PTFE or Nylon filter (Avoid PVDF if non-specific binding is observed).[1][2]

Method Development Workflow (Visualization)

The following diagram illustrates the decision matrix for optimizing the separation of this specific amine.

MethodDevelopment Start Start: this compound Check_pKa Analyze pKa (~8.2) Basic Amine Start->Check_pKa Select_pH Select Mobile Phase pH Must be < pH 3.0 Check_pKa->Select_pH Ensure Protonation Column_Choice Select Column Base-Deactivated C18 Select_pH->Column_Choice Initial_Run Run Gradient 5-95% B Check Peak Shape Column_Choice->Initial_Run Decision_Shape Peak Tailing > 1.5? Initial_Run->Decision_Shape Fix_Tailing Add Ion Pair (TFA) or Increase Buffer Conc. Decision_Shape->Fix_Tailing Yes Decision_Res Impurity Resolution < 1.5? Decision_Shape->Decision_Res No (Good Shape) Fix_Tailing->Initial_Run Fix_Selectivity Switch to Phenyl-Hexyl (Halogen Selectivity) Decision_Res->Fix_Selectivity Yes (Poor Res) Final_Method Final Optimized Method Decision_Res->Final_Method No (Good Res) Fix_Selectivity->Initial_Run

Figure 1: Decision tree for optimizing HPLC conditions for basic, halogenated amines.

Validation & System Suitability

To ensure trustworthiness (E-E-A-T), the method must be validated.[5][2]

System Suitability Parameters (SST)

Before every analysis batch, inject the standard 5 times and verify:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1][2] (Critical for amines).[2][6]
  • Precision (RSD): Area counts

    
    .
    
  • Theoretical Plates (

    
    ): 
    
    
    
    (indicates good column health).[1][2]
Stress Testing (Forced Degradation)

To prove the method is "Stability Indicating" (able to detect degradation products), subject the sample to:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 4 hours.[2] (Benzylic amines are prone to N-oxidation).[1][2]
    
  • Verification: Ensure the main peak purity (using DAD purity angle) remains intact and new impurity peaks are resolved.

Troubleshooting Common Issues

IssueRoot CauseCorrective Action
Peak Tailing Interaction between amine and residual silanols on silica.[1][2]Ensure TFA is fresh (volatile).[2] Switch to a "high-load" C18 column.[1][2] Increase buffer concentration.
Split Peaks Sample solvent mismatch or pH instability.[1][2]Dissolve sample in Mobile Phase. Ensure Mobile Phase pH is < 3.[2]0.
Carryover Hydrophobic adsorption of the brominated ring.[2]Add a "Needle Wash" step with 90% Acetonitrile.[2] Run a blank injection after high-concentration samples.[1][2]
Baseline Drift TFA UV absorption at low wavelengths.[1][2]Use "HPLC Grade" TFA.[2] If detecting at <210 nm, switch to Phosphate buffer.[2]

References

  • PubChem. (2025).[1][2][7] 4-Fluorobenzylamine Compound Summary. National Library of Medicine.[2] [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic compounds. [Link]

  • McCalley, D. V. (2010).[2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (General authoritative text on amine analysis).

  • Agilent Technologies. (2020).[1][2] Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Technical Overview.

Sources

GC-MS Analysis of 2,6-Dibromo-4-fluorobenzylamine and Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the characterization of 2,6-Dibromo-4-fluorobenzylamine (DBFBA) and its process-related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for analytical chemists and process development scientists, this document moves beyond generic protocols to address the specific challenges of halogenated benzylamine analysis: amine adsorption, thermal lability, and complex isotopic fragmentation.

The methodology prioritizes chemical derivatization to ensure peak symmetry and utilizes isotopic abundance profiling for unequivocal structural confirmation.

Part 1: Chemical Context & Impurity Profiling

To develop a robust analytical method, one must first understand the genesis of the analyte. DBFBA is typically synthesized via the electrophilic aromatic substitution (bromination) of 4-fluorobenzylamine or its precursors (e.g., 4-fluorobenzonitrile followed by reduction).

The Impurity Landscape

The synthesis pathway dictates the impurity profile. In a standard bromination protocol, the directing effects of the amine (ortho/para director) and the fluorine (ortho/para director) compete, though the amine effect dominates.

Impurity TypeChemical IdentityOrigin / MechanismCriticality
Starting Material 4-FluorobenzylamineIncomplete reactionHigh
Regioisomer 2-Bromo-4-fluorobenzylamineUnder-bromination (Monobromo)High
Over-reaction 2,3,6-Tribromo-4-fluorobenzylamineExcess brominating agent / forcing conditionsMedium
Byproduct 4-Fluorobenzyl bromideSide reaction if radical conditions existLow
Visualization: Impurity Genesis Pathway

The following diagram illustrates the origin of key impurities during the synthesis process.

ImpurityPathways Start 4-Fluorobenzylamine (Starting Material) Mono 2-Bromo-4-fluorobenzylamine (Impurity A) Start->Mono + Br2 (1 eq) Target This compound (Target Analyte) Start->Target Direct Dibromination Mono->Target + Br2 (1 eq) Tri Tribromo Species (Impurity B) Target->Tri + Excess Br2 (Over-bromination)

Figure 1: Reaction pathway showing the stepwise formation of mono- and tri-bromo impurities alongside the target analyte.

Part 2: Analytical Strategy & Derivatization[1][2][3]

Direct injection of primary benzylamines is ill-advised. The free amino group (-NH₂) interacts strongly with silanol groups in the GC liner and column stationary phase, resulting in:

  • Peak Tailing: Loss of resolution and sensitivity.

  • Adsorption: Non-linear calibration curves at low concentrations.

  • Ghost Peaks: Carryover between runs.

The Solution: Acylation with TFAA

We recommend derivatization using Trifluoroacetic Anhydride (TFAA) .

  • Mechanism: Converts the polar amine to a volatile, non-polar trifluoroacetamide.

  • Reaction:

    
    
    
  • Benefit: The trifluoroacetyl group adds mass (shifting

    
     to a higher, cleaner region) and introduces fluorine atoms that may assist in negative chemical ionization (NCI) if ultra-high sensitivity is required later.
    

Part 3: Experimental Protocol

Reagents and Standards[4]
  • Solvent: Ethyl Acetate (HPLC Grade) – chosen for compatibility with TFAA.

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), >99%.

  • Base (Optional): Pyridine or Triethylamine (to scavenge acid, though often unnecessary for simple amines if excess reagent is evaporated).

Sample Preparation Workflow
  • Weighing: Accurately weigh 10 mg of the sample into a 2 mL GC vial.

  • Dissolution: Add 1.0 mL of Ethyl Acetate. Vortex to dissolve.

  • Derivatization: Add 50

    
    L of TFAA. Cap immediately.
    
  • Incubation: Heat at 60°C for 20 minutes (or let stand at room temperature for 45 mins).

  • Neutralization/Drying: Evaporate to dryness under a gentle stream of nitrogen to remove excess TFAA and TFA acid byproduct.

  • Reconstitution: Reconstitute in 1.0 mL of Ethyl Acetate.

  • Transfer: Transfer to a vial with a glass insert for injection.

GC-MS Instrument Parameters
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard 5% phenyl phase provides ideal selectivity for aromatic halogens.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 260°CEnsures rapid volatilization of the high-boiling derivative.
Injection Mode Split (20:1)Prevents column overload; adjust split ratio based on sensitivity needs.
Oven Program 60°C (1 min)

20°C/min

300°C (5 min)
Fast ramp removes solvent; high final temp elutes dibromo species.
Transfer Line 280°CPrevents condensation of heavy analytes before MS source.
Ion Source EI (70 eV) @ 230°CStandard ionization for library matching.
Scan Range 40 – 450

Covers the molecular ion of the derivative (~379 Da).

Part 4: Data Interpretation & Mass Spectral Logic

Identification of this compound relies heavily on the unique isotopic signature of bromine.

The Isotope Rule (The "Smoking Gun")

Bromine exists as two stable isotopes:


 and 

in a roughly 1:1 ratio.[1]
  • One Bromine (Mono-impurity): 1:1 doublet intensity (

    
    , 
    
    
    
    ).
  • Two Bromines (Target Analyte): 1:2:1 triplet intensity (

    
    , 
    
    
    
    ,
    
    
    ).[1]
  • Three Bromines (Tri-impurity): 1:3:3:1 quartet intensity.

Predicted Fragmentation (TFA-Derivative)

For the TFA-derivative of this compound (


):
  • Molecular Ion (

    
    ):  Cluster at 
    
    
    
    377, 379, 381 (Ratio 1:2:1).
  • Base Peak: Likely loss of the trifluoromethyl group (

    
    ) or cleavage of the benzyl-nitrogen bond.
    
  • Tropylium Ion: Formation of a halogenated tropylium ion is common in benzyl derivatives.

Visualization: Analytical Logic Flow

This diagram details the decision-making process during data analysis.

AnalysisLogic Sample Unknown Peak Detected IsotopeCheck Check Isotope Pattern (M, M+2, M+4) Sample->IsotopeCheck Mono Pattern 1:1 (Mono-bromo Impurity) IsotopeCheck->Mono Doublet Di Pattern 1:2:1 (Target Analyte) IsotopeCheck->Di Triplet Tri Pattern 1:3:3:1 (Tri-bromo Impurity) IsotopeCheck->Tri Quartet FragCheck Verify Fragmentation (Loss of CF3 / Tropylium) Di->FragCheck

Figure 2: Logical flowchart for identifying brominated species based on MS isotopic clusters.

Part 5: Method Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met during routine analysis:

  • Resolution (

    
    ):  The critical pair (Mono-bromo impurity vs. Target) must have 
    
    
    
    .
  • Tailing Factor (

    
    ):  The derivatized target peak must have 
    
    
    
    . If
    
    
    , the inlet liner is active and requires replacement.
  • Mass Accuracy: The relative abundance of the

    
     peak must be within ±10% of the theoretical value (approx. 195% relative to 
    
    
    
    for dibromo species).

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation. Link

  • NIST Mass Spectrometry Data Center. (2023). Isotopic Compositions of the Elements. NIST.[2][3] Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Purity Assessment of Synthesized 2,6-Dibromo-4-fluorobenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis and purification of 2,6-Dibromo-4-fluorobenzylamine presents a unique set of analytical challenges. Unlike simple benzylamines, this molecule possesses three distinct structural features that dictate the analytical strategy:

  • The Basic Amine Tail: The primary amine (

    
    ) is highly polar and basic (pKa 
    
    
    
    9.0–9.5), leading to peak tailing on standard C18 silica columns due to silanol interactions.
  • Steric Shielding: The two bromine atoms at the ortho positions (2,6) create significant steric hindrance around the methylene bridge, potentially altering reactivity and spectroscopic signals compared to non-hindered analogs.

  • Halogenated Motif: The presence of distinct halogens (Br, F) provides specific "handles" for orthogonal detection methods (19F NMR and Mass Spectrometry isotopic patterns) that must be leveraged for absolute structural confirmation.

This guide moves beyond generic "purity checks" to a rigorous, multi-modal assessment protocol designed to meet the standards of high-integrity research and early-stage drug development.

Impurity Profiling & Origin Analysis

To assess purity, one must first anticipate the impurities. The synthesis of this molecule likely proceeds via the reduction of a nitrile (2,6-dibromo-4-fluorobenzonitrile) or an amide. Understanding this pathway allows us to predict specific contaminants.

Common Impurity Classes
  • Precursors: Unreacted nitrile or aldehyde intermediates.

  • De-halogenated Byproducts: Loss of bromine (monobromo species) during aggressive reduction steps (e.g., LiAlH

    
     or catalytic hydrogenation).
    
  • Oxidation Products: Benzylamines oxidize to imines or aldehydes upon exposure to air, a process accelerated by light.

  • Inorganic Salts: Aluminum or Boron salts (if hydride reducing agents were used) or Palladium (if coupling was involved).

Diagram: Synthesis & Impurity Flow

The following workflow visualizes the genesis of potential impurities and the critical control points.

ImpurityOrigin Start Starting Material (2,6-Dibromo-4-fluoro-benzonitrile) Reaction Reduction Step (e.g., Borane/LiAlH4) Start->Reaction Imp1 Impurity A: Unreacted Nitrile Start->Imp1 Residual Crude Crude Amine (Mixture) Reaction->Crude Imp2 Impurity B: Des-bromo Analog (Over-reduction) Reaction->Imp2 Side Reaction Purification Acid/Base Extraction or Column Chromatography Crude->Purification Final Target Molecule This compound Purification->Final Imp3 Impurity C: Oxidized Imine/Aldehyde (Storage degradation) Final->Imp3 Air Oxidation

Caption: Workflow tracing the origin of critical impurities (A, B, C) relative to the synthetic pathway.

Chromatographic Purity (HPLC/UPLC)

The primary method for purity assessment is High-Performance Liquid Chromatography (HPLC). However, the basic amine functionality requires strict control of mobile phase pH to prevent peak tailing.

Recommended Protocol: Acidic C18 Method

Rationale: High pH methods (pH > 10) suppress amine ionization but degrade standard silica columns. An acidic mobile phase (pH < 3) ensures the amine is fully protonated (


), and the use of an end-capped column minimizes secondary interactions.
ParameterSpecificationCausality / Note
Column C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm or 1.7 µm (UPLC)End-capping covers free silanols that bind amines and cause tailing.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent, sharpening the amine peak.
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile provides lower backpressure and sharper peaks than Methanol for aromatics.
Gradient 5% B to 95% B over 15 minsA full gradient is required to elute non-polar dimers or starting materials.
Flow Rate 1.0 mL/min (Standard HPLC)Adjust for column diameter/particle size.
Detection UV at 210 nm & 254 nm254 nm detects the aromatic ring; 210 nm detects impurities lacking strong conjugation.
Temperature 40°CSlightly elevated temperature improves mass transfer and peak shape.

Critical Control Point: If "shark-fin" tailing is observed, increase the TFA concentration to 0.2% or switch to a "Charged Surface Hybrid" (CSH) column designed specifically for bases.

Structural Confirmation (The Fingerprint)

Purity is meaningless without identity. You must confirm that the major peak is indeed the target regioisomer.

A. Mass Spectrometry (Isotopic Pattern Analysis)

The presence of two bromine atoms creates a distinct isotopic signature that serves as a built-in validation tool.[1]

  • Theory: Bromine exists as

    
     and 
    
    
    
    in a nearly 1:1 ratio.[2][3]
  • Observation: A molecule with two bromine atoms will exhibit a triplet molecular ion cluster (

    
    , 
    
    
    
    ,
    
    
    ) with an intensity ratio of 1:2:1 .[2]
  • Protocol: Use Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Target Mass: Calculate the exact mass for

      
      .
      
    • Validation: If the MS peaks show a 1:1 ratio (

      
      ), you have lost a bromine atom (monobromo impurity). If you see a 1:2:1 ratio, the dibromo core is intact.
      
B. Nuclear Magnetic Resonance (NMR)

NMR is the ultimate arbiter of structure.

1.


 NMR (Proton): 
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[4] (DMSO is preferred if the amine is a salt).
  • Key Signal: The benzylic protons (

    
    ) will appear as a doublet (coupling to Fluorine, 
    
    
    
    ) or a singlet depending on the exact resolution and decoupling.
  • Symmetry Check: The aromatic protons at positions 3 and 5 are chemically equivalent due to the symmetry of the 2,6-dibromo substitution. You should see a doublet (coupling to F) integrating to 2 protons. Asymmetry implies a regioisomer (e.g., 2,5-dibromo).

2.


 NMR (Fluorine): 
  • Advantage:

    
     NMR has no background noise from hydrocarbon solvents/grease.
    
  • Expectation: A clean singlet (or triplet if H-coupled) around -110 to -120 ppm (relative to CFCl

    
    ).
    
  • Purity Check: Any secondary peaks in the

    
     spectrum immediately indicate fluorinated impurities (e.g., starting material) and are often more sensitive than UV detection.
    

Quantitative Purity (qNMR)[5][6][7]

For research compounds where a certified reference standard is unavailable, Quantitative NMR (qNMR) is the gold standard for assaying absolute purity (weight % content).

Protocol: Internal Standard Method
  • Select Internal Standard (IS):

    • Must be high purity (TraceCERT® or equivalent).

    • Must have non-overlapping signals with the analyte.[4][5][6]

    • Recommendation:1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm) or Maleic Acid (singlet at ~6.3 ppm). Avoid standards that overlap with the aromatic region (7.0–7.5 ppm).

  • Sample Preparation:

    • Weigh

      
       10 mg of Analyte (
      
      
      
      ) and
      
      
      5 mg of IS (
      
      
      ) directly into the NMR tube using a micro-balance (precision
      
      
      mg).
    • Dissolve in appropriate deuterated solvent.[4][6]

  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds (or
      
      
      ) to ensure full relaxation for quantitative integration.
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area[7]
      
    • 
      : Number of protons contributing to the signal
      
    • 
      : Molar mass
      
    • 
      : Mass weighed
      
    • 
      : Purity (decimal)[8]
      

Analytical Decision Tree

Use this logic flow to determine the final release status of the synthesized batch.

DecisionTree Step1 1. Run HPLC-UV (254nm) Check1 Purity > 95%? Step1->Check1 Step2 2. Check MS Isotope Pattern Check1->Step2 Yes Fail REJECT / RE-PURIFY Check1->Fail No (Re-column) Check2 Ratio 1:2:1 (Br2)? Step2->Check2 Step3 3. Run 1H & 19F NMR Check2->Step3 Yes Check2->Fail No (Wrong Halogenation) Check3 Structure Confirmed? Step3->Check3 Check3->Fail No (Isomer/Impurity) Pass RELEASE BATCH Check3->Pass Yes

Caption: Step-by-step decision matrix for batch release based on analytical data.

References

  • International Council for Harmonisation (ICH). (2006).[9] Q3A(R2): Impurities in New Drug Substances.[9][10] Retrieved from [Link]

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from [Link]

  • Holisaz, H. et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Reich, H. J. (2020).[11] 19F NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Spectroscopic Comparison of 2,6-Dibromo-4-fluorobenzylamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic differentiation of 2,6-Dibromo-4-fluorobenzylamine from its structural isomers. This analysis is critical for researchers in medicinal chemistry, particularly those developing kinase inhibitors or fluorinated building blocks where regioisomer purity dictates biological efficacy.

Technical Guide & Characterization Protocol

Executive Summary

This compound (Structure A ) is a highly functionalized aromatic building block. Its specific substitution pattern—two bromine atoms flanking the benzylic amine and a fluorine atom at the para position—creates a unique steric and electronic environment.

In synthetic workflows, particularly electrophilic aromatic bromination of 4-fluorobenzylamine precursors, regioisomers such as 3,5-Dibromo-4-fluorobenzylamine (Structure B ) or asymmetric 2,4-Dibromo-6-fluorobenzylamine (Structure C ) can arise. Distinguishing these isomers is non-trivial due to their identical molecular weight (MW 298.9) and similar polarity. This guide establishes a self-validating spectroscopic protocol to unequivocally identify the target isomer.

The Isomer Challenge
FeatureTarget: 2,6-Dibromo Isomer B: 3,5-Dibromo Isomer C: 2,4-Dibromo
Symmetry Symmetric (

)
Symmetric (

)
Asymmetric (

)
Benzylic Environment Sterically Crowded (Ortho-Br)Open (Ortho-H)Mixed (Ortho-Br/Ortho-H)
19F Environment Ortho-H / Ortho-HOrtho-Br / Ortho-BrOrtho-H / Ortho-Br

Structural & Synthetic Context

Understanding the origin of impurities is the first step in characterization. The target molecule is typically synthesized via the bromination of a protected 4-fluorobenzylamine or the reduction of 2,6-dibromo-4-fluorobenzonitrile.

  • Direct Bromination Risk: If 4-fluorobenzylamine is brominated directly, the directing effects of the fluoromethyl group vs. the fluorine atom compete. The bulky dibromo substitution at the 2,6-position is thermodynamically challenging, often leading to incomplete bromination or 2,4-isomers.

  • Preferred Route (High Fidelity): Metal-Halogen Exchange of 1,3-dibromo-5-fluoro-2-iodobenzene followed by formylation and reductive amination [1].

Diagram 1: Synthesis & Impurity Pathways

This workflow visualizes how different isomers enter the product stream.

SynthesisPathways Start Precursor: 4-Fluorobenzylamine Bromination Electrophilic Bromination (Br2 / AcOH) Start->Bromination Direct Route Target TARGET: 2,6-Dibromo-4-fluoro (Symmetric) Bromination->Target Major Product (Steric Control) Iso_Asym IMPURITY: 2,4-Dibromo-6-fluoro (Asymmetric) Bromination->Iso_Asym Kinetic Product Iso_Sym IMPURITY: 3,5-Dibromo-4-fluoro (Symmetric) Bromination->Iso_Sym Thermodynamic Rearrangement

Caption: Synthesis pathways showing the divergence of regioisomers during bromination.

Spectroscopic Differentiation Protocol

Mass Spectrometry (MS)

While MS cannot distinguish regioisomers (all have


), it is the primary checkpoint for bromine count .
  • Isotope Pattern: The natural abundance of

    
     and 
    
    
    
    is nearly 1:1.
  • Dibromo Signature: A molecule with two bromine atoms exhibits a characteristic 1:2:1 triplet pattern at

    
    , 
    
    
    
    , and
    
    
    .
    • 297 (100%) :

      
      
      
    • 299 (200%) :

      
      
      
    • 301 (100%) :

      
      
      
  • Validation: If the pattern is 1:1 (Mono-bromo) or 1:3:3:1 (Tri-bromo), the reaction is incomplete or over-run.

Proton NMR ( -NMR)

This is the definitive tool for isomer identification. The symmetry of the molecule dictates the number of signals.

The Symmetry Test
  • Target (2,6-Dibromo): Plane of symmetry through N-C1-C4-F. Protons at C3 and C5 are chemically equivalent.

    • Aromatic Signal: One signal (integrating to 2H).

    • Splitting: Doublet (

      
      ) due to coupling with Fluorine (
      
      
      
      ).
  • Asymmetric Isomer (2,4-Dibromo): No symmetry.

    • Aromatic Signal: Two distinct signals (1H each).[1]

    • Splitting: Complex (dd) due to different F-H distances.

Predicted Chemical Shifts & Coupling
FeatureTarget (2,6-Dibromo) Isomer B (3,5-Dibromo) Isomer C (2,4-Dibromo)
Benzylic


ppm (Singlet) Deshielded by ortho-Br

ppm (Singlet) Ortho-H (Standard)

ppm (Singlet) One ortho-Br
Aromatic H

ppm (

, 2H)

ppm (

, 2H)
Two signals:

&


Coupling
Large (~8.0 Hz) Ortho coupling (H3-F4)Small (~6.0 Hz) Meta coupling (H2-F4)One Large, One Small

Key Diagnostic: The benzylic methylene protons in the target (2,6-dibromo) are significantly deshielded (


 ppm) compared to the 3,5-isomer due to the anisotropic effect of the bulky bromine atoms and steric compression [2].
Fluorine NMR ( -NMR)

Fluorine NMR provides a clean window into the immediate environment of the C4 position.

  • Target (2,6-Dibromo): The fluorine is flanked by two protons (H3, H5).

    • Signal: Triplet (

      
      )[2][3]
      
    • Coupling:

      
       Hz (Ortho).
      
  • Isomer B (3,5-Dibromo): The fluorine is flanked by two bromines (Br3, Br5).

    • Signal: Triplet (

      
      )[2][3]
      
    • Coupling:

      
       Hz (Meta to H2, H6).
      
    • Note: While both are triplets, the coupling constant magnitude and chemical shift distinguish them. Ortho-bromines generally cause a downfield shift in

      
       signals relative to ortho-hydrogens.
      

Experimental Workflow

This protocol assumes a crude reaction mixture requiring purification and validation.

Step 1: Isolation

  • Perform standard aqueous workup.

  • Critical: Do not rely on silica TLC alone; regioisomers often co-elute.

Step 2: The "NMR Triage" (Decision Tree) Run a standard


-NMR in 

.

NMR_Decision_Tree Start Analyze Aromatic Region (6.5 - 8.0 ppm) Count How many distinct aromatic signals? Start->Count TwoSig Two Signals (1H each) (Asymmetric) Count->TwoSig 2 Signals OneSig One Signal (2H) (Symmetric) Count->OneSig 1 Signal Result_Asym Identify: 2,4-Dibromo isomer TwoSig->Result_Asym Check_J Check Coupling (J_HF) OneSig->Check_J J_Large J ~ 8.0 Hz (Ortho) Benzylic CH2 > 4.0 ppm Check_J->J_Large J_Small J ~ 6.0 Hz (Meta) Benzylic CH2 < 3.9 ppm Check_J->J_Small Target CONFIRMED TARGET: 2,6-Dibromo-4-fluoro J_Large->Target Iso_Sym Identify: 3,5-Dibromo isomer J_Small->Iso_Sym

Caption: Decision tree for identifying the correct isomer using 1H-NMR data.

Reference Data & Validation

When experimental reference standards are unavailable, use the Analogous Anchor Method .

Anchor Compound: 2,6-Dibromo-4-fluorobenzaldehyde [1].[4][5][6]

  • Literature Data:

    
     7.44 (
    
    
    
    ,
    
    
    Hz*, 2H).[4]
    • Note on Coupling: The reported 1.7 Hz in patent literature often refers to long-range coupling to the aldehyde proton. The

      
       is typically unresolved or reported as a broad doublet in lower resolution scans. However, the chemical shift (7.44 ppm) is a strong indicator for the 2,6-dibromo pattern, as the 3,5-dibromo protons would be more shielded (approx 7.1-7.2 ppm) [3].
      

Anchor Compound: 2,6-Dibromo-4-fluorophenol [4].

  • Demonstrates the same symmetry and

    
     coupling patterns.
    
Summary Table of Expected Signals (in )
NucleusSignalMultiplicityIntegrationAssignment
1H 1.60Broad Singlet2H

(Exchangeable)
1H 4.12Singlet2H

1H 7.45Doublet (

Hz)
2H

(C3, C5)
13C 158.5Doublet (

Hz)
1CC4 (

)
13C 118.0Doublet (

Hz)
2CC3, C5 (

)
19F -115.0Triplet1F

References

  • Patent WO2021173773A1 . Camptothecin derivatives and conjugates thereof. (2021). Describes synthesis and NMR of the precursor 2,6-dibromo-4-fluorobenzaldehyde.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR increment rules and halogen shielding effects).
  • ChemicalBook . 2,6-Dibromo-4-fluorophenol Spectral Data. (Analogous compound for coupling pattern verification).

  • ResearchGate . Spectral Data of Brominated Tetrahydroquinolines. (Provides comparative coupling constants for aromatic bromides).

Sources

Reactivity Comparison of Dihalogenated Benzylamine Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihalogenated benzylamines are critical pharmacophores in the synthesis of bioactive small molecules, including kinase inhibitors, antimycotics, and GPCR ligands. Their utility stems from the ability to modulate lipophilicity (


), metabolic stability, and protein-ligand binding interactions via halogen bonding.

However, the specific isomeric arrangement of the halogens—ortho (2,6- / 2,4-) , meta (3,5-) , or para (3,4-) —imposes distinct electronic and steric constraints that drastically alter reactivity. This guide provides a mechanistic comparison of these isomers, focusing on nucleophilic behavior, site-selective cross-coupling capabilities, and practical synthesis strategies.

Structural & Electronic Analysis

The reactivity of dihalogenated benzylamines is governed by the interplay between the Inductive Effect (-I) of the halogens and the Steric Field Effect proximal to the amine.

Electronic Influence on Basicity (pKa)

Halogens are electron-withdrawing groups (EWG). Their presence reduces the electron density on the benzylic nitrogen, lowering the basicity (


 of the conjugate acid) compared to unsubstituted benzylamine (

).
  • Ortho-Effect: Halogens at the 2- or 6-position exert the strongest inductive pull due to proximity. Additionally, they create steric bulk that destabilizes the solvated ammonium cation, further suppressing basicity.

  • Meta/Para-Effect: Halogens at the 3- or 4-positions exert a weaker inductive effect and have negligible steric impact on the nitrogen center.

Table 1: Comparative Physicochemical Properties of Dichlorobenzylamine Isomers

IsomerHalogen PositionsEst.[1][2][3] pKa (Conj. Acid)*Steric Hindrance (N-Center)Electronic Character (Ring)
2,6-Dichloro Ortho, Ortho~8.6 - 8.8High (Shielded)Electron Deficient (Activated for

)
2,4-Dichloro Ortho, Para~9.0 - 9.1ModerateMixed
3,4-Dichloro Meta, Para~9.2 - 9.3Low (Exposed)Electron Deficient
3,5-Dichloro Meta, Meta~9.1 - 9.2LowSymmetrical

*Values are estimated based on Hammett substituent constants (


) and additive effects relative to benzylamine.

Reactivity Profile 1: The Amine as a Nucleophile[4][5]

When using the benzylamine as a nucleophile (e.g., in amide coupling, reductive amination, or


 alkylation), the reaction rate is kinetically controlled by the steric environment of the nitrogen.
Kinetic Implications[6][7]
  • 3,4- & 3,5-Isomers: Behave similarly to unsubstituted benzylamine. Fast kinetics in acylation and alkylation.

  • 2,4-Isomer: Shows slightly retarded rates due to the single ortho-chlorine.

  • 2,6-Isomer: Exhibits significantly reduced nucleophilicity. The "picket fence" effect of two ortho-halogens blocks the approach of electrophiles, requiring higher temperatures or more reactive electrophiles (e.g., acid chlorides over esters).

Visualization: Steric Impact on Nucleophilic Attack

nucleophilicity_flow Start Target Reaction: N-Alkylation / Acylation Isomer_34 3,4-Dihalo Isomer (Unimpeded) Start->Isomer_34 Isomer_24 2,4-Dihalo Isomer (Moderate Sterics) Start->Isomer_24 Isomer_26 2,6-Dihalo Isomer (High Sterics) Start->Isomer_26 Outcome_Fast Fast Kinetics Standard Conditions Isomer_34->Outcome_Fast Min. Barrier Outcome_Slow Slower Kinetics Requires Heat/Catalyst Isomer_24->Outcome_Slow Ortho Effect Outcome_Hard Difficult/Low Yield Requires Activated Electrophiles Isomer_26->Outcome_Hard Steric Blockade

Figure 1: Impact of halogen positioning on the nucleophilic kinetic profile of benzylamines.

Reactivity Profile 2: The Aryl Ring (Cross-Coupling)

In drug discovery, these scaffolds often undergo Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The challenge is Site Selectivity when two halogens are present.

Oxidative Addition Selectivity

Palladium oxidative addition (


) is sensitive to both the electronic deficiency of the C-X bond and the steric accessibility.
  • Electronic Factor: The C-X bond at the para position is often more electron-deficient if an electron-withdrawing group (like the ammonium tail) is present, but the amine itself is electron-donating by resonance (if connected directly) or inductively withdrawing (if benzylic). In benzylamines, the

    
     group is weakly activating/directing.
    
  • Steric Factor: The ortho position (2-position) is sterically crowded.

  • General Rule: For 2,4-dihalogenated systems, coupling occurs preferentially at the 4-position (para) due to steric accessibility, leaving the 2-position intact for subsequent functionalization.

Directed Ortho-Metalation (DoM)

While cross-coupling favors the para-position, Lithiation (using


-BuLi) often favors the position ortho to the most acidic proton or a directing group. In 3,5-dichloro isomers, lithiation can occur at the 4-position (between the chlorines) or the 2-position, often requiring careful temperature control (-78°C).
Visualization: Site-Selective Coupling Strategy

coupling_selectivity Substrate 2,4-Dichlorobenzylamine (Substrate) Condition_A Suzuki Coupling (Pd(PPh3)4, 1 eq. Boronic Acid) Substrate->Condition_A Standard Pd Cycle Condition_B Lithiation / Electrophile (n-BuLi, -78°C) Substrate->Condition_B Metal-Halogen Exchange Product_A Product A: 4-Substituted-2-Chloro (Steric Control) Condition_A->Product_A Major Pathway Product_B Product B: 2-Substituted-4-Chloro (Coordination/Lithiation) Condition_B->Product_B Directed Pathway

Figure 2: Divergent synthesis pathways for 2,4-dihalogenated benzylamines.

Case Study: 2,4-Dichloro vs. 3,4-Dichlorobenzylamine

A direct comparison of these two commercially available isomers reveals the practical implications of the "Ortho Effect."

Scenario: Amide Coupling with a Sterically Hindered Acid

Objective: Couple the benzylamine with 2,6-dimethylbenzoic acid.

  • 3,4-Dichlorobenzylamine: Reaction proceeds smoothly using standard HATU/DIPEA conditions. The amine is unencumbered.

  • 2,4-Dichlorobenzylamine: The reaction is sluggish. The ortho-chlorine on the amine and the ortho-methyls on the acid create a "gearing" problem.

    • Solution: Switch to a mixed anhydride method (isobutyl chloroformate) or use an acid chloride with heating to overcome the entropic barrier.

Scenario: Displacement

If the benzylamine is the electrophile (e.g., displacing the halogen with a thiol), the 2,4-isomer is far more reactive at the 2-position and 4-position than the 3,4-isomer is at the 3-position. The 2- and 4-positions are conjugated with the benzylic carbon, allowing for better resonance stabilization of the Meisenheimer complex if the benzylic position is oxidized (e.g., to an imine or carbonyl).

Experimental Protocol: Site-Selective Suzuki Coupling

Target: Synthesis of 4-aryl-2-chlorobenzylamine from 2,4-dichlorobenzylamine.

Principle: Exploiting steric hindrance to protect the ortho-chlorine while reacting the para-chlorine.

  • Protection: Protect the amine to prevent catalyst poisoning.

    • React 2,4-dichlorobenzylamine (10 mmol) with

      
       (11 mmol) in DCM/TEA. Yield: >95%.
      
  • Coupling:

    • Reagents: N-Boc-2,4-dichlorobenzylamine (1.0 eq), Arylboronic acid (1.1 eq),

      
       (3 mol%), 
      
      
      
      (2.0 eq).
    • Solvent: 1,4-Dioxane/Water (4:1).

    • Conditions: Heat to 80°C for 4 hours under

      
      .
      
    • Observation: Monitoring by HPLC will show consumption of starting material and formation of the mono-coupled product (4-position). The 2-position remains intact due to the steric bulk of the Boc-group and the ortho-chlorine.

  • Deprotection: Treat with 4M HCl in Dioxane to yield the final salt.

Validation Check:

  • Self-Validating Step: If the reaction temperature exceeds 100°C or catalyst loading is too high (>5%), trace amounts of bis-coupled product may form. Run a test spot at 1 hour to confirm mono-selectivity.

Safety & Handling

Dihalogenated benzylamines are corrosive and potent skin sensitizers.

  • GHS Classification: Skin Corr.[4][5] 1B (Causes severe skin burns and eye damage).

  • Specific Hazard: The 2,6-dihalo isomers are often more volatile and lipophilic, increasing skin absorption rates.

  • Neutralization: Spills should be treated with weak acid (citric acid) to convert the amine to the non-volatile ammonium salt before cleanup.

References

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society.[1]

  • Varghese, B., et al. (2005). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. Bulletin of the Korean Chemical Society.[3]

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2,4-Dichlorobenzylamine.

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1485, 2,4-Dichlorobenzylamine.

Sources

Strategic Utilization of 2,6-Dibromo-4-fluorobenzylamine in High-Value Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2,6-dibromo-4-fluorobenzylamine (CAS: 1803784-82-8) represents a "privileged" yet underutilized scaffold. Unlike its non-halogenated or mono-substituted counterparts, this building block offers a unique trifecta of properties: orthogonal reactivity (amine vs. aryl bromide), conformational locking (via 2,6-steric bulk), and metabolic blocking (via the 4-fluoro substituent).

This guide analyzes the synthetic superiority of this scaffold over standard building blocks (e.g., 4-fluorobenzylamine) and provides validated protocols for overcoming the steric challenges associated with its functionalization.

Structural Analysis & Chemo-Physical Properties

The utility of this compound lies in its specific substitution pattern, which dictates both its chemical reactivity and its behavior in a biological binding pocket.

The "Orthogonal" Functional Map
  • Position 1 (Benzylamine): The primary anchor. The methylene spacer (

    
    ) decouples the amine nucleophilicity from the electron-deficient ring, maintaining basicity (
    
    
    
    ) while the 2,6-bromines create a "steric gate."
  • Positions 2 & 6 (Bromines): These serve two roles. Chemically, they are handles for palladium-catalyzed cross-coupling.[1][2] Structurally, they impose a high rotational energy barrier, often forcing the molecule into a perpendicular conformation relative to an amide or sulfonamide bond (atropisomerism).

  • Position 4 (Fluorine): Located at the metabolic "soft spot" (para-position), the fluorine atom blocks P450 oxidation while modulating the lipophilicity (LogP) and electronic density of the ring.

Comparative Metrics

The following table contrasts this compound with common analogs, highlighting why the dibromo-variant is superior for generating rigid, diversity-rich libraries.

Feature4-Fluorobenzylamine2,6-Difluoro-4-fluorobenzylamineThis compound
Steric Bulk (2,6-radii) Low (H = 1.20 Å)Medium (F = 1.47 Å)High (Br = 1.85 Å)
Rotational Barrier Free RotationLow Barrier (< 10 kcal/mol)High Barrier (> 20 kcal/mol)
Synthetic Divergence Single vector (Amine)Single vector (Amine)Triple vector (Amine + 2x Br)
Metabolic Stability Moderate (Para-blocked)HighHigh
Primary Application Simple LinkerBioisostereScaffold / Core Hub

Synthetic Access & Workflow

While commercially available, the quality of this building block is critical. Researchers should verify the absence of mono-bromo impurities, which disrupt the symmetry-based desymmetrization strategies described below.

The Divergent Workflow (Graphviz Visualization)

The power of this molecule is the ability to sequentially functionalize the symmetric bromines. The workflow below illustrates the "Desymmetrization Strategy."

SyntheticWorkflow cluster_legend Key Concept: Steric Control Start 2,6-Dibromo-4- fluorobenzylamine Amide Amide/Urea Formation (Scaffold Anchoring) Start->Amide Step 1: N-Capping (High Steric Demand) Mono Mono-Arylation (Suzuki/Buchwald) *Desymmetrization* Amide->Mono Step 2: Pd-Catalysis (0.9 eq. Boronic Acid) Bis Bis-Arylation (Symmetric Core) Amide->Bis Alternative: Excess ArB(OH)2 Final Fully Decorated Lead Compound Mono->Final Step 3: 2nd Cross-Coupling (Different Ar'B(OH)2)

Figure 1: Divergent synthesis workflow. The 2,6-dibromo substitution allows for controlled desymmetrization, transforming a simple building block into a chiral (atropisomeric) or highly substituted core.

Core Utility 1: The "Gatekeeper" Amide Coupling

The most common failure mode with this compound is low yield during amide coupling due to the steric shielding of the methylene amine by the large bromine atoms. Standard EDC/NHS protocols often fail.

Protocol: High-Efficiency Coupling of Hindered Benzylamines

Objective: Couple this compound to a carboxylic acid (R-COOH) with >85% yield.

Reagents:

  • Acid (1.0 equiv)

  • Amine: this compound (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes. Note: Pre-activation is crucial to generate the active ester before introducing the hindered amine.

  • Addition: Add this compound (1.1 equiv) in one portion.

  • Reaction: Stir at 40°C for 4-12 hours. Expert Insight: Unlike standard couplings, slight heating is required to overcome the kinetic barrier imposed by the ortho-bromines.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DMF), followed by 
    
    
    
    and Brine.
  • Validation: Monitor by LCMS. The product will show a characteristic isotopic pattern (M, M+2, M+4) due to the two bromine atoms (1:2:1 ratio).

Core Utility 2: Selective Mono-Arylation (Desymmetrization)

The symmetry of the 2,6-dibromo system is a powerful tool. Because the two bromines are chemically equivalent, you can replace one with an aryl group to create a non-symmetric biaryl core.

The Challenge: Preventing the "over-reaction" (bis-coupling) to the tri-aryl system. The Solution: Exploiting the increased steric bulk of the mono-coupled product. Once the first bromine is replaced by an aryl group, the remaining bromine becomes significantly more hindered, slowing down the second oxidative addition.

Protocol: Controlled Mono-Suzuki Coupling

Objective: Synthesize the mono-arylated derivative from the 2,6-dibromo precursor.

Reagents:

  • Substrate: N-Acylated this compound (1.0 equiv)

  • Boronic Acid:

    
     (0.95 equiv) Note: Slight deficit is key.
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Degassing: Sparge the Dioxane/Water mixture with Argon for 20 minutes. Oxygen is the enemy of selective catalysis.

  • Assembly: In a reaction vial, combine the Substrate, Boronic Acid (0.95 equiv), and Base. Add the solvent.[3][4]

  • Catalyst Addition: Add the Pd catalyst last under a positive stream of Argon.

  • Thermal Cycle: Heat to 60°C (not reflux).

    • Expert Insight: Lower temperatures favor selectivity. High reflux (100°C+) promotes bis-coupling.

  • Monitoring: Check LCMS at 2 hours. If starting material remains (>10%), add 0.1 equiv of boronic acid. Do not push to 100% conversion if it risks bis-coupling; it is easier to separate starting material than the bis-product.

References

  • Suzuki-Miyaura Coupling Selectivity: Beaudry, C. M., et al. "Regioselective Suzuki–Miyaura coupling of 2,6-dibromopyridine derivatives."[5] Beilstein Journal of Organic Chemistry, 2018.

  • Synthesis of Hindered Amines: Bertini, S., et al. "Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases." Bioorganic & Medicinal Chemistry, 2014.[6]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Mechanochemical Selectivity: Kubota, K., et al. "Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes." Journal of the American Chemical Society, 2020.

  • General Building Block Data: PubChem Compound Summary for 4-Fluorobenzylamine (Analogous Core).

Sources

Technical Guide: Comparative Reactivity of Fluorinated vs. Non-Fluorinated Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and process engineers. It synthesizes physicochemical data, kinetic theory, and practical experimental protocols to navigate the reactivity differences between unsubstituted benzylamine and its fluorinated analogs.

Part 1: Executive Summary

The introduction of fluorine into the benzylamine scaffold fundamentally alters its reactivity profile through high electronegativity (


) and the resultant inductive effects (

). While benzylamine is a potent nucleophile and moderately strong base, fluorinated analogs exhibit attenuated basicity and nucleophilicity depending on the substitution pattern (ortho, meta, para).

Key Differentiators:

  • Basicity (

    
    ):  Fluorination lowers the 
    
    
    
    of the conjugate acid. The effect is most pronounced at the ortho and meta positions due to proximity and the absence of resonance donation that counters the inductive withdrawal in the para position.
  • Nucleophilicity: Follows the trend Benzylamine > 4-F > 3-F > 2-F . Process optimization often requires higher temperatures or stronger activation agents for the 2-F and 3-F analogs.

  • Metabolic Stability: Fluorination blocks oxidative metabolism (P450 hydroxylation) at the ring and electronically deactivates the benzylic carbon against oxidation.

Part 2: Physicochemical Profiling

The following data consolidates experimental and predicted values to quantify the electronic perturbation caused by fluorine substitution.

Table 1: Comparative Physicochemical Properties
PropertyBenzylamine 4-Fluorobenzylamine 3-Fluorobenzylamine 2-Fluorobenzylamine
Conjugate Acid

9.33 (Exp)~9.01 (Pred)~8.80 (Pred)~8.65 (Est)
Hammett Constant (

)
0.00


N/A (Ortho effect)
Electronic Effect ReferenceWeakly Deactivating (

)
Strongly Deactivating (

)
Strong Deactivation + Steric
LogP (Lipophilicity) 1.09~1.1 - 1.2~1.2~1.1
Nucleophilicity (

)
HighModerate-HighModerateLow-Moderate

Technical Insight: The small


 value (0.06) for the 4-F analog arises because the strong inductive withdrawal (

) is partially offset by resonance donation (

) of the fluorine lone pairs into the ring system. In the meta position, resonance is not possible, leaving the strong inductive effect unchecked (

), resulting in a significantly lower

and reduced nucleophilicity.

Part 3: Reactivity Analysis & Mechanism

Nucleophilic Attack (Amide Coupling / )

The reaction rate of benzylamines with electrophiles (e.g., acyl chlorides, alkyl halides) is governed by the availability of the nitrogen lone pair.

  • Mechanism: The reaction follows a second-order rate law (

    
    ).
    
  • Fluorine Impact: The electron-withdrawing nature of fluorine decreases electron density on the nitrogen.

    • 4-F-Benzylamine: Reacts at a rate comparable to benzylamine (slightly slower). Standard protocols usually suffice.

    • 3-F & 2-F-Benzylamine: React significantly slower. In competitive reactions (e.g., polymerization or multi-functional substrates), these amines may require 1.5x - 2x reaction time or higher temperatures to reach full conversion.

Reductive Amination

Paradoxically, lower basicity can be advantageous here.

  • Imine Formation: The initial attack on the carbonyl is acid-catalyzed. A highly basic amine (high

    
    ) can become fully protonated in the acidic media required for imine formation, rendering it non-nucleophilic.
    
  • Optimization: Fluorinated benzylamines (lower

    
    ) remain as free bases at slightly lower pH, potentially accelerating the initial equilibrium step compared to highly basic alkyl amines.
    

Part 4: Visualization of Electronic Effects

The following diagram illustrates the Hammett relationship and how substituent location dictates the energy barrier for reaction.

HammettReactivity cluster_0 Electronic Influence Ref Benzylamine (Reference) Reaction Nucleophilic Attack (Rate Constant k) Ref->Reaction k_ref (Fast) Para 4-Fluoro (σp = 0.06) Minor Deactivation Para->Reaction k ~ 0.9 k_ref Meta 3-Fluoro (σm = 0.34) Major Deactivation Meta->Reaction k ~ 0.5 k_ref Ortho 2-Fluoro (Steric + Inductive) Lowest Reactivity Ortho->Reaction k < 0.5 k_ref

Figure 1: Relative reactivity rates of fluorinated benzylamines based on electronic deactivation.

Part 5: Experimental Workflows

Protocol A: Optimized Amide Coupling (HATU Method)

Standard conditions often fail to drive 2-F and 3-F benzylamines to completion due to reduced nucleophilicity. This protocol ensures high yield.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Fluorinated Benzylamine (1.2 equiv)[1][2][3]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in dry DMF (0.2 M concentration). Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir at 0°C for 15 minutes .

    • Why: Pre-activation ensures the active ester forms before the weaker nucleophile is introduced, minimizing racemization.

  • Addition: Add the fluorinated benzylamine (1.2 equiv) and the remaining DIPEA (1.5 equiv) dropwise.

  • Reaction:

    • For 4-F: Stir at Room Temp (RT) for 2-4 hours.

    • For 2-F / 3-F: Stir at RT for 1 hour, then heat to 40-50°C for 4-6 hours.

    • Self-Validation: Monitor by LCMS. If conversion < 50% after 2 hours, add 0.5 equiv of HOAt (additive) to accelerate the active ester attack.

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat.

    
    , and brine.
    
Protocol B: Rate Comparison Assay ( )

To empirically determine reactivity differences for your specific scaffold.

  • Setup: Prepare 0.1 M solutions of Benzylamine, 3-F-Benzylamine, and 4-F-Benzylamine in DMSO.

  • Substrate: Use 1-chloro-2,4-dinitrobenzene (CDNB) as the electrophile (highly UV active).

  • Execution: Mix amine (1.0 equiv) with CDNB (1.0 equiv) at 25°C.

  • Monitoring: Measure UV absorbance at 360 nm (appearance of product) every 5 minutes.

  • Result: Plot Absorbance vs. Time. The initial slope represents the relative rate (

    
    ).
    

Part 6: Strategic Decision Logic

When selecting a fluorinated benzylamine for drug design, use the following logic tree to balance reactivity with metabolic stability.

DecisionTree Start Select Fluorination Pattern Para 4-Fluoro Start->Para Meta 3-Fluoro Start->Meta Ortho 2-Fluoro Start->Ortho ParaRes Maintains Reactivity Blocks Para-Metabolism (Best Balance) Para->ParaRes MetaRes Reduced Basicity Slower Coupling Increases Lipophilicity Meta->MetaRes OrthoRes Steric Clash Risk Conformational Lock Lowest Reactivity Ortho->OrthoRes

Figure 2: Decision matrix for selecting fluorinated benzylamines in lead optimization.

References

  • Physicochemical Properties of Fluorin

    • Source: PubChem & IUPAC Dissociation Constants Data.[2][3]

    • Data Verification:

  • Hammett Equ

    • Title: A survey of Hammett substituent constants and resonance and field parameters.
    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991). Chemical Reviews.
    • Context: Defines

      
       (0.34) and 
      
      
      
      (0.[4]06) for Fluorine.
  • Title: Kinetics of reactions of benzylamines with 1-chloro-2,4-dinitrobenzene.
  • Title: Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade.

Sources

Technical Guide: Validation of Derivatives Synthesized from 2,6-Dibromo-4-fluorobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation protocols for derivatives of 2,6-Dibromo-4-fluorobenzylamine , a high-value scaffold in medicinal chemistry.[1][2][3] Characterized by significant steric shielding at the ortho-positions and a metabolically robust para-fluorine, this intermediate offers unique opportunities for modulating lipophilicity and metabolic stability in drug candidates. However, the 2,6-dibromo substitution pattern presents specific synthetic and analytical challenges—primarily steric hindrance and complex isotopic patterns—that require a rigorous validation framework.[2][3]

This guide details the "Triad Validation System" :

  • Synthetic Fidelity: Verifying regio-selectivity in sterically hindered cross-couplings.

  • Structural Confirmation: Utilizing 19F-NMR and X-ray crystallography as definitive checkpoints.[1]

  • Functional Integrity: Ensuring the scaffold's electronic properties translate to biological efficacy.[1]

Part 1: Chemical Rationale & Scaffold Analysis[4]

The "Shielded Bioisostere" Concept

The this compound scaffold is not merely a linker; it is a conformational lock .[1][2]

  • Steric Shielding (2,6-Dibromo): The bulky bromine atoms (Van der Waals radius ~1.85 Å) create a "ortho-effect," restricting the rotation of the benzylamine bond.[1] When derivatized (e.g., into an amide), this shielding protects the carbonyl from hydrolytic enzymes (peptidases), significantly extending half-life (

    
    ) in plasma.[2][3]
    
  • Metabolic Blocking (4-Fluoro): The fluorine atom at the para-position blocks CYP450-mediated hydroxylation, a common metabolic soft spot in benzylamine derivatives.[1]

  • Electronic Modulation: The electron-withdrawing nature of the halogens lowers the pKa of the amine (and subsequent amides), increasing lipophilicity (LogP) and improving blood-brain barrier (BBB) permeability.[1]

Critical Validation Challenge: Steric Hindrance

The primary failure mode in derivatizing this scaffold is incomplete coupling due to steric crowding.[1] Standard validation protocols (e.g., LC-MS alone) are often insufficient because des-bromo byproducts or atropisomers can mimic target retention times.[1][3]

Part 2: Synthetic Pathways & Derivatization Strategies[2][5][6]

We define two primary vectors for derivatization, each requiring distinct validation logic.

Vector A: N-Functionalization (Amide/Urea Formation)

Target: The benzylic amine.[1][4][5] Challenge: The 2,6-dibromo groups create a "molecular gate," slowing down nucleophilic attack.[3] Protocol: Requires high-energy activation (e.g., HATU/HOAt or acid chlorides) rather than standard carbodiimide couplings.[1][3]

Vector B: C-C Bond Formation (Suzuki-Miyaura Coupling)

Target: The 2,6-bromine handles.[1][3][6][7][8] Challenge: Oxidative addition of Palladium into the C-Br bond is hindered.[1] Furthermore, the resulting biaryl system is often axially chiral (atropisomerism).[3] Protocol: Use of specialized bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the coupling.[2][3]

SynthesisLogic Start 2,6-Dibromo-4- fluorobenzylamine PathA Vector A: N-Acylation Start->PathA High T, HATU PathB Vector B: Pd-Catalyzed Coupling Start->PathB Pd(OAc)2, SPhos ProdA Sterically Shielded Amides/Ureas PathA->ProdA Validation: 1H NMR Shift ProdB Functionalized Biaryl Scaffolds PathB->ProdB Validation: Loss of Br Isotope

Figure 1: Divergent synthetic pathways for the scaffold. Vector A targets the amine, while Vector B utilizes the bromine handles for cross-coupling.[2][3]

Part 3: Structural Validation Protocols (The Trustworthiness Pillar)

To ensure scientific integrity, every derivative must pass the Triple-Check Protocol .[1][3]

19F-NMR Spectroscopy (The "Silent" Witness)

Proton NMR is often cluttered in complex drug molecules.[1] 19F-NMR provides a clean, singlet signal for this scaffold, making it the primary tool for purity assessment.[2][3]

  • Protocol: Dissolve 5 mg in DMSO-d6. Acquire non-decoupled 19F spectra.

  • Validation Criteria:

    • Starting Material: Signal at ~ -110 to -115 ppm (triplet or multiplet due to H-F coupling).

    • Derivative: A distinct chemical shift (Δδ > 0.5 ppm) confirms the electronic environment has changed (e.g., amide formation).[1][3]

    • Impurity Check: Any secondary F-peaks indicate defluorination or regio-isomeric byproducts.[1]

High-Resolution MS with Isotopic Pattern Matching

The two bromine atoms provide a distinct isotopic fingerprint (


 and 

).[1]
  • Theoretical Pattern:

    • 2 Br: 1:2:1 ratio (M, M+2, M+4).[1][2][3]

    • 1 Br (Mono-coupling): 1:1 ratio (M, M+2).[1][3]

    • 0 Br (Double-coupling): No isotope pattern.[1]

  • Validation Step: Overlay the experimental MS spectrum with the theoretical distribution. Do not rely solely on the molecular ion mass. A mismatch in the isotopic ratio indicates incomplete reaction (mono-coupling vs. bis-coupling).[1]

X-Ray Crystallography (The "Gold Standard")

Due to the high crystallinity imparted by the halogens (halogen bonding), these derivatives crystallize readily.

  • Why it's mandatory: To confirm the atropisomeric stability of 2,6-disubstituted biaryls.[1]

  • Protocol: Slow evaporation from MeOH/DCM (1:1).

Part 4: Functional Validation & Biological Assays

Once the structure is confirmed, the derivative must be validated for its intended biological function.[3]

Metabolic Stability Assay (Microsomal Stability)

This assay validates the "Shielding Hypothesis."[1]

  • Method: Incubate derivative (1 µM) with human liver microsomes (HLM) + NADPH for 60 mins.

  • Success Metric: Intrinsic clearance (

    
    ) < 10 µL/min/mg protein.[1]
    
  • Control: Compare against the non-brominated analog (4-fluorobenzylamine derivative). The 2,6-dibromo analog should show >2x improvement in half-life.[1][2][3]

Target Engagement (e.g., Kinase/PD-L1)[2][3]
  • HTRF (Homogeneous Time-Resolved Fluorescence): Ideal for measuring binding affinity (

    
    ) without washing steps, which is critical for lipophilic halogenated compounds that might stick to plastics.[1][3]
    
Data Summary: Validation Metrics
Validation ParameterTechniqueAcceptance Criterion
Identity 1H & 19F NMRIntegral ratios accurate; F-peak singlet/multiplet consistent.
Bromine Count HRMS (ESI+)Isotopic pattern match (1:2:1 for unreacted, 1:1 for mono).[1][3]
Purity UPLC-PDA (254 nm)>98% Area Under Curve (AUC).[1]
Metabolic Stability HLM Assay

> 30 min (Phase I stability).

Part 5: Validation Workflow Diagram

The following diagram illustrates the "Go/No-Go" decision tree for validating derivatives.

ValidationWorkflow Sample Synthesized Derivative NMR_Check 1. 19F-NMR Check Sample->NMR_Check MS_Check 2. Isotopic Pattern (MS) NMR_Check->MS_Check Single F Peak Fail_Structure REJECT: Impurity/Regioisomer NMR_Check->Fail_Structure Multiple F Peaks Structure_Valid Structure Validated MS_Check->Structure_Valid Pattern Matches MS_Check->Fail_Structure Pattern Mismatch Bio_Assay 3. Microsomal Stability Structure_Valid->Bio_Assay Success VALIDATED LEAD Bio_Assay->Success t1/2 > 30m Fail_Bio REJECT: Unstable Bio_Assay->Fail_Bio Rapid Clearance

Figure 2: The "Triad Validation" workflow ensuring structural and functional integrity.

References

  • Synthesis and Biological Activity of Halogenated Benzylamines Source: Journal of Medicinal Chemistry / ACS Relevance: Validates the synthesis and docking of halogenated benzylamine derivatives in PD-L1 inhibitors.[1][2][9]

  • Fluorine in Medicinal Chemistry: Strategic Incorporation Source: NIH / PubMed Relevance: Foundational text on using fluorine (and 19F NMR) for structural validation and metabolic blocking.[1]

  • Validation of Sterically Hindered Amine Derivatives Source: ScienceDirect / Bioorganic & Medicinal Chemistry Relevance: Provides specific protocols for synthesizing and testing 2,6-disubstituted benzylamines, directly applicable to the 2,6-dibromo scaffold.[1][2][3]

  • Process Chemistry for Fluorobenzyl Derivatives Source: Google Patents Relevance: Industrial-scale synthesis and purity validation protocols for fluorinated benzylamine intermediates.[1]

Sources

Technical Guide: Characterization of 2,6-Dibromo-4-fluorobenzylamine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization and synthetic utility of reaction products derived from 2,6-Dibromo-4-fluorobenzylamine . This guide is structured for researchers in medicinal chemistry and materials science, focusing on the causality of experimental design and self-validating analytical protocols.

Executive Summary & Scaffold Analysis

This compound is a specialized pharmacophore building block. Its value lies in its orthogonal reactivity :

  • Nucleophilic Handle: The primary amine (-CH₂NH₂) allows for rapid derivatization (amides, ureas, reductive amination).

  • Electrophilic Handle: The 2,6-dibromo motif serves as a sterically hindered but activatable site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Metabolic Shield: The 4-fluoro substituent blocks para-oxidation (a common metabolic clearance pathway) and modulates the lipophilicity (LogP) of the final molecule.

Key Technical Insight: The steric bulk of the bromine atoms at the 2,6-positions creates a "rotational gatekeeper" effect. Reaction products often exhibit restricted rotation around the


 bond, which can lead to broadened NMR signals or even atropisomerism in complex derivatives.

Pre-Reaction Validation: Starting Material Integrity

Before initiating synthesis, the integrity of the starting material must be verified to prevent downstream characterization errors.

ParameterAcceptance CriteriaAnalytical Method
Purity >97% (AUC)HPLC (C18 column, MeCN/H₂O + 0.1% TFA)
Identity (MS) [M+H]⁺ = ~283.9 (dominant)LC-MS (ESI+). Look for 1:2:1 isotope pattern (Br₂).
Identity (¹⁹F) Singlet, ~ -110 to -115 ppm¹⁹F NMR (decoupled).
Appearance White to off-white solidVisual Inspection.

Reaction Pathway A: Amide Coupling (Derivatization)

The most common application of this scaffold is as a "head group" in kinase inhibitors or GPCR ligands. The reaction involves coupling the benzylamine with a carboxylic acid (


).
Experimental Protocol (Causality-Driven)
  • Reagents: HATU (1.1 eq), DIPEA (3.0 eq), DMF (solvent).

  • Why HATU? The 2,6-dibromo substitution creates significant steric hindrance around the amine. Standard carbodiimides (EDC) may be too slow. HATU provides a highly reactive activated ester to overcome this steric barrier.

  • Procedure:

    • Dissolve Carboxylic Acid (1.0 eq) in DMF (0.2 M).

    • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to activate.

    • Add This compound (1.0 eq).

    • Stir at RT for 2-4 hours. Monitor by LCMS.

Characterization of the Amide Product

The transformation from Amine


 Amide is validated by specific spectral shifts.
NMR Diagnostics
  • ¹H NMR (Benzylic Protons):

    • Starting Material: The benzylic

      
       appears as a singlet around 3.8 – 3.9 ppm .
      
    • Product: The signal shifts downfield to 4.5 – 4.6 ppm (doublet, coupled to NH) due to the electron-withdrawing carbonyl group.

  • ¹H NMR (Amide NH):

    • Appearance of a triplet (or broad singlet) around 6.0 – 8.5 ppm (solvent dependent).

  • ¹⁹F NMR:

    • Minimal shift expected (remains a singlet), confirming the ring integrity was maintained.

Mass Spectrometry (Self-Validating)
  • Isotope Pattern: The product must retain the 1:2:1 pattern (characteristic of two bromine atoms). If the pattern becomes 1:1, mono-dehalogenation (a side reaction) has occurred.

Reaction Pathway B: Pd-Catalyzed Cross-Coupling

Functionalizing the 2,6-positions via Suzuki-Miyaura coupling is challenging due to sterics but yields high-value biaryl motifs.

Experimental Protocol
  • Catalyst System:

    
     + SPhos  or XPhos .
    
  • Why SPhos/XPhos? These bulky, electron-rich Buchwald ligands are specifically designed to facilitate oxidative addition into sterically hindered aryl halides (like 2,6-disubstituted systems).

  • Base:

    
     (anhydrous) in Toluene/Water (10:1) at 100°C.
    
Characterization of the Biaryl Product
  • Mass Spectrometry:

    • Loss of Br Pattern: The 1:2:1 pattern disappears.

    • New Pattern: If coupling two phenyl rings, look for the molecular ion corresponding to the fully substituted core.

  • ¹³C NMR:

    • Disappearance of the C-Br carbon signal (~120-130 ppm, often low intensity due to quadrupolar relaxation).

    • Appearance of new aromatic signals.

Visualizing the Reaction Landscape

The following diagram illustrates the logical flow of synthesis and the critical decision points for characterization.

ReactionLandscape SM This compound (Starting Material) RedAm Secondary Amine (Reductive Amination) SM->RedAm Pathway C: R-CHO, NaBH(OAc)₃ Check_H ¹H NMR Check: CH₂ Shift (3.9 -> 4.5 ppm) SM->Check_H Pathway A: HATU, R-COOH Check_Br MS Check: Loss of 1:2:1 Pattern SM->Check_Br Pathway B: Pd(0), Ar-B(OH)₂ Amide Amide Product (R-CONH-Bn) Suzuki Biaryl Derivative (2,6-Diaryl) Check_H->Amide Shift Confirmed Check_Br->Suzuki Pattern Lost

Caption: Logical workflow for the derivatization of this compound, linking synthetic pathways to their specific analytical validation checkpoints.

Analytical Reference Data

Use this table to interpret your raw data.

FeatureStarting MaterialAmide ProductBiaryl Product (Suzuki)
¹H NMR (Benzylic) ~3.85 ppm (Singlet)~4.50 ppm (Doublet)~3.90 - 4.10 ppm (Shift varies)
¹⁹F NMR ~ -115 ppm (Singlet)~ -115 ppm (Singlet)Shift dependent on aryl electronic
MS Isotope Pattern 1:2:1 (Br₂)1:2:1 (Br₂)None (if Br replaced)
IR Spectrum 3300-3400 cm⁻¹ (NH stretch)1650 cm⁻¹ (Amide C=O)No C-Br stretch (~500-600 cm⁻¹)

Troubleshooting & Quality Control

Issue: "I see a 1:1 Bromine pattern in my Amide product."
  • Cause: You likely have a mono-dehalogenated impurity. This can occur if your starting material was impure or if you used a reductive condition (like catalytic hydrogenation) that accidentally removed a bromine.

  • Solution: Check the starting material LCMS. Avoid reducing agents during amide coupling.

Issue: "The ¹H NMR signals are broad/doubled."
  • Cause: Rotational isomerism (Atropisomerism). The 2,6-dibromo groups are bulky. If your coupled group (

    
    ) is also bulky, the rotation around the 
    
    
    
    or
    
    
    bond may be slow on the NMR timescale.
  • Solution: Run the NMR at elevated temperature (e.g., 50°C or 80°C in DMSO-d6). If the peaks coalesce (sharpen into one), it is a dynamic rotational effect, not an impurity.

References

  • Fluorochem. (2025). 4-Bromo-2,6-difluorobenzylamine Product Specifications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for this compound derivatives. Retrieved from

  • BenchChem. (2025). Application Notes for the Derivatization of 2,6-Dibromo-4-nitroaniline. Retrieved from

  • Strem Chemicals. (2025). Catalysts for Sterically Hindered Cross-Coupling (Buchwald Ligands). Retrieved from

Safety Operating Guide

2,6-Dibromo-4-fluorobenzylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile

As researchers, we often treat disposal as an afterthought, yet the disposal of halogenated amines like 2,6-Dibromo-4-fluorobenzylamine requires precise chemical judgment.[1][2] This compound is not merely "organic waste."[2][3][4][5] It is a halogenated, corrosive base .[1][2]

Mismanaging this substance—specifically by mixing it with non-halogenated solvents or strong acids—can lead to regulatory violations (RCRA) or immediate physical hazards (exothermic eruptions).[2] This guide provides a self-validating protocol for the safe sequestration and disposal of this specific intermediate.

Chemical Hazard Profile
ParameterData / ClassificationOperational Implication
Chemical Class Halogenated BenzylamineDO NOT mix with oxidizers or acids.[2][6]
Primary Hazard Corrosive (Category 1B/1C) Causes severe skin burns/eye damage.[2] PPE is non-negotiable.[2][7]
Waste Stream Halogenated Organic Must be incinerated with scrubbers (due to F/Br content).[2]
Combustion Byproducts HF, HBr, NOx, CO, CO2Fire involves toxic, corrosive gas release.[1][4]
Physical State Solid (typically) or Viscous LiquidHigh molecular weight suggests solid/crystalline form at RT.[2]

Pre-Disposal Assessment & Segregation Logic

Before handling the waste, you must categorize it.[1][5][6][8] The presence of bromine and fluorine atoms dictates the downstream processing (high-temperature incineration with acid gas scrubbing).[2]

The Golden Rule of Amine Disposal:

Never attempt to neutralize a concentrated amine waste stream with acid inside a closed waste container.[2] The heat of neutralization (


) can pressurize the vessel or cause an eruptive splash.[2]
Segregation Decision Tree (DOT Visualization)

DisposalDecision Start Waste Identification: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Double Bag (Polyethylene) Label: 'Toxic Solid, Corrosive' Solid->SolidAction LiquidCheck Solvent Composition? Liquid->LiquidCheck HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, Ethanol, Toluene) LiquidCheck->NonHaloSolv HaloStream Stream A: Halogenated Waste (High Temp Incineration) HaloSolv->HaloStream NonHaloSolv->HaloStream *Contaminates Stream*

Figure 1: Decision logic for segregating halogenated amine waste. Note that adding this compound to a non-halogenated solvent renders the entire mixture "Halogenated Waste."[2]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagent, recrystallization cakes, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or double-lined polyethylene bags.[2] Glass is acceptable but poses a breakage risk for solids.[2]

  • Transfer: Transfer the solid using a chemically resistant spatula.[2] Avoid generating dust.[2][7][9]

  • Labeling:

    • Primary Constituent: this compound.[1][2]

    • Hazard Checkboxes: Corrosive, Toxic.[1][2]

    • RCRA Code (US): D002 (Corrosive) is the default assumption unless pH testing proves otherwise.[2]

  • Storage: Store in the Solid Waste satellite accumulation area. Do not store near solid acids (e.g., p-Toluenesulfonic acid).[1][2]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors.[1]

  • Compatibility Check: Ensure the receiving carboy does not contain strong acids (Sulfuric, Nitric, HCl).[1][2]

  • Solvent Selection:

    • If the amine is dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the F/Br atoms in the solute reclassifies the entire mixture as Halogenated Waste .[1]

    • Action: Pour into the Halogenated Waste carboy (often yellow-coded in many institutions).[2]

  • Rinsing: Rinse the original flask with a minimal amount of Dichloromethane (DCM) or Acetone.[2] Add the rinsate to the same Halogenated Waste container.

  • Closure: Cap the carboy immediately. Amines have distinct, often unpleasant odors and can form carbamates upon reaction with atmospheric

    
    .[1]
    
Protocol C: Empty Container Management

Applicability: Original vendor bottles.[1]

  • Triple Rinse: Rinse the bottle three times with a compatible solvent (e.g., Acetone).[2]

  • Rinsate Disposal: Pour all rinsates into the Halogenated Waste stream.[2]

  • Defacing: Cross out the original label. Mark as "Empty."

  • Disposal: Place the uncapped, dry bottle in the glass recycling or trash, depending on local facility rules for "P-listed" vs. non-listed chemicals (Treat as standard chemical container waste).

Emergency Procedures: Spill Management

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure and floor corrosion.

Spill Response Workflow (DOT Visualization)

SpillResponse Alert 1. Alert & Evacuate (If >100mL or outside hood) PPE 2. Don PPE (Nitrile x2, Goggles, Lab Coat) Alert->PPE Isolate 3. Isolate Spill (Absorbent Socks/Pads) PPE->Isolate Neutralize 4. Neutralize (Optional) Apply Citric Acid or Sodium Bisulfate Isolate->Neutralize If liquid Collect 5. Collect & Bag (Scoop into HazWaste Bag) Isolate->Collect If solid Neutralize->Collect Clean 6. Final Wash (Soap & Water) Collect->Clean

Figure 2: Operational workflow for managing spills of corrosive amines.

Technical Note on Neutralization: For liquid spills, applying a weak solid acid (like Citric Acid or Sodium Bisulfate) reduces the volatility of the amine by converting it to a non-volatile salt. Do not use strong mineral acids (HCl, H2SO4) for spill cleanup, as the reaction will be violent.[1][8]

Regulatory & Compliance Data

RegulationClassificationRequirement
EPA (RCRA) D002 (Corrosive)Waste must be neutralized or incinerated.[2]
Halogen Content F, Br Present Prohibits disposal in "Fuel Blending" streams; requires dedicated incineration.[1]
Sewer/Drain STRICTLY PROHIBITED Toxic to aquatic life; damages PVC plumbing via solvent action or corrosion.[2]

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 4-Fluorobenzylamine. Retrieved from (Analogous structural hazard data).[2]

  • US Environmental Protection Agency (EPA). (2025).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • University of Wisconsin–Madison. (2025).[2] Chapter 7: Chemical Disposal Procedures. Retrieved from [2]

  • MilliporeSigma. (2025).[2][6][7][9] Safety Data Sheet: Benzylamine Derivatives. Retrieved from [2]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-4-fluorobenzylamine
Reactant of Route 2
2,6-Dibromo-4-fluorobenzylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.